molecular formula C27H26N4O B3026274 (S)-KT109

(S)-KT109

Cat. No.: B3026274
M. Wt: 422.5 g/mol
InChI Key: JKJMWHULJIOKPJ-VWLOTQADSA-N
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Description

(S)-KT109 is the (S) isomer of the diacylglycerol lipase β (DAGLβ) inhibitor KT109.1 this compound is a less potent inhibitor of DAGLβ (IC50 = 39.81 nM), DAGLα-mediated hydrolysis of 1-stearoyl-2-arachidonoyl-sn-glycerol (IC50 = 794.3 nM), and α/β-hydrolase domain-containing protein 6 (ABHD6;  IC50 = 630.9 nM) than (R)-KT109.>

Properties

IUPAC Name

[(2S)-2-benzylpiperidin-1-yl]-[4-(4-phenylphenyl)triazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O/c32-27(30-18-8-7-13-25(30)19-21-9-3-1-4-10-21)31-20-26(28-29-31)24-16-14-23(15-17-24)22-11-5-2-6-12-22/h1-6,9-12,14-17,20,25H,7-8,13,18-19H2/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJMWHULJIOKPJ-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN([C@@H](C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-KT109: A Technical Guide to its Mechanism of Action as a Diacylglycerol Lipase-β Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-KT109, commonly referred to as KT109, is a potent and selective small molecule inhibitor of diacylglycerol lipase-β (DAGLβ), an enzyme pivotal in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By selectively targeting DAGLβ, KT109 modulates the endocannabinoid system and downstream inflammatory pathways, demonstrating significant potential in preclinical models of pain and inflammation. This document provides a comprehensive overview of the mechanism of action of KT109, supported by quantitative data, detailed experimental methodologies, and visual representations of its biological activity and investigational workflows.

Core Mechanism of Action

KT109 exerts its pharmacological effects through the potent and isoform-selective inhibition of diacylglycerol lipase-β (DAGLβ).[1] DAGLβ is a serine hydrolase responsible for the conversion of diacylglycerol (DAG) to the endocannabinoid 2-arachidonoylglycerol (2-AG). 2-AG is a key signaling molecule that activates cannabinoid receptors CB1 and CB2, and also serves as a primary precursor for arachidonic acid (AA), a central molecule in the inflammatory cascade.

The inhibition of DAGLβ by KT109 leads to a significant reduction in the cellular levels of 2-AG and its downstream metabolite, arachidonic acid.[1] This, in turn, diminishes the production of pro-inflammatory eicosanoids. The selective action of KT109 allows for the targeted modulation of these pathways, offering a therapeutic strategy for conditions characterized by excessive inflammation and endocannabinoid system dysregulation.

Quantitative Pharmacological Data

The inhibitory potency and selectivity of KT109 have been characterized through various in vitro and in situ assays. The following table summarizes the key quantitative data for KT109 and its related compounds.

Target Assay Type Inhibitor IC50 Value Notes
DAGLβIn vitroKT10942 nM[1]Potent and isoform-selective inhibition.
DAGLαIn vitroKT109~2.5 µMApproximately 60-fold selectivity for DAGLβ over DAGLα.[1]
PLA2G7In vitroKT1091 µM[1]Off-target inhibitory activity.
ABHD6In situ (Neuro2A cells)KT1099-23 nM (95% CI)Off-target activity.
FAAH, MGLL, ABHD11, cPLA2In vitroKT109Negligible activityDemonstrates selectivity against other key serine hydrolases.[1]
DAGLβIn situ (Neuro2A cells)KT1726-20 nM (95% CI)A related potent DAGLβ inhibitor.
ABHD6In situ (Neuro2A cells)KT195-A control compound that inhibits ABHD6 but not DAGLβ.

Signaling Pathway

The mechanism of action of KT109 can be visualized through its impact on the diacylglycerol lipase (B570770) signaling pathway. The following diagram illustrates the key molecular events affected by KT109.

KT109_Signaling_Pathway DAG Diacylglycerol (DAG) DAGLbeta DAGLβ DAG->DAGLbeta twoAG 2-Arachidonoylglycerol (2-AG) DAGLbeta->twoAG Hydrolysis AA Arachidonic Acid (AA) twoAG->AA Metabolism Eicosanoids Eicosanoids (Pro-inflammatory) AA->Eicosanoids Enzymatic Oxidation KT109 This compound KT109->DAGLbeta Inhibition

Figure 1: this compound inhibits DAGLβ, blocking the production of 2-AG and downstream inflammatory mediators.

Experimental Protocols

The characterization of KT109's mechanism of action involves several key experimental methodologies. Below are detailed descriptions of the principal assays employed.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is utilized to determine the potency and selectivity of KT109 against a panel of serine hydrolases.

  • Principle: This assay measures the ability of KT109 to compete with a broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-based) for binding to the active site of target enzymes in a complex proteome.

  • Methodology:

    • Proteome Preparation: Mouse brain or cell (e.g., HEK293T expressing recombinant DAGLβ) proteomes are prepared.

    • Inhibitor Incubation: Aliquots of the proteome are pre-incubated with varying concentrations of KT109 for a defined period (e.g., 30 minutes at 37°C).

    • Probe Labeling: A fluorescently tagged activity-based probe is added to the mixture and incubated to label the active serine hydrolases that were not inhibited by KT109.

    • Analysis: The reaction is quenched, and the proteome is analyzed by SDS-PAGE and in-gel fluorescence scanning. The reduction in fluorescence intensity of the band corresponding to DAGLβ indicates the inhibitory activity of KT109. IC50 values are calculated from the dose-response curves.

In Situ DAGLβ Inhibition Assay

This assay assesses the ability of KT109 to inhibit DAGLβ within a living cell context.

  • Principle: Intact cells are treated with KT109, and the residual activity of endogenous DAGLβ is measured using competitive ABPP.

  • Methodology:

    • Cell Culture: A suitable cell line, such as Neuro2A, is cultured.

    • Inhibitor Treatment: Cells are treated with varying concentrations of KT109 for a specified duration (e.g., 4 hours).

    • Cell Lysis and Probe Labeling: Following treatment, cells are lysed, and the proteome is labeled with an activity-based probe as described in the competitive ABPP protocol.

    • Analysis: The level of DAGLβ inhibition is quantified by measuring the reduction in probe labeling via SDS-PAGE and fluorescence scanning or by mass spectrometry-based proteomics (ABPP-SILAC).

Metabolomic Analysis of 2-AG and Arachidonic Acid

This method quantifies the downstream effects of DAGLβ inhibition on key lipid signaling molecules.

  • Principle: Liquid chromatography-mass spectrometry (LC-MS) is used to measure the levels of 2-AG and arachidonic acid in cells or tissues following treatment with KT109.

  • Methodology:

    • Sample Preparation: Cells (e.g., Neuro2A) or tissues are treated with KT109, a control compound (e.g., KT195), or vehicle.

    • Lipid Extraction: Lipids are extracted from the samples using an appropriate organic solvent system (e.g., chloroform/methanol/water).

    • LC-MS Analysis: The extracted lipids are separated by liquid chromatography and detected and quantified by a mass spectrometer.

    • Data Analysis: The levels of 2-AG and arachidonic acid in the KT109-treated samples are compared to those in the control groups to determine the effect of DAGLβ inhibition.

Experimental Workflow Visualization

The following diagram provides a generalized workflow for the investigation of KT109's activity.

KT109_Experimental_Workflow cluster_invitro In Vitro Characterization cluster_insitu In Situ / Cellular Activity cluster_invivo In Vivo Evaluation proteome_prep Proteome Preparation (e.g., brain lysate, recombinant DAGLβ) comp_abpp Competitive ABPP Assay proteome_prep->comp_abpp ic50_determination IC50 Determination (Potency & Selectivity) comp_abpp->ic50_determination cellular_ic50 Cellular IC50 cell_culture Cell Culture (e.g., Neuro2A) inhibitor_treatment Treatment with KT109 cell_culture->inhibitor_treatment insitu_abpp In Situ ABPP inhibitor_treatment->insitu_abpp metabolomics Metabolomic Analysis (LC-MS) inhibitor_treatment->metabolomics insitu_abpp->cellular_ic50 lipid_quant Quantification of 2-AG and AA metabolomics->lipid_quant efficacy Therapeutic Efficacy animal_model Animal Models (e.g., inflammatory pain) kt109_admin KT109 Administration animal_model->kt109_admin behavioral_assays Behavioral Assays (e.g., allodynia) kt109_admin->behavioral_assays tissue_analysis Tissue Analysis (e.g., macrophages) kt109_admin->tissue_analysis behavioral_assays->efficacy target_engagement Target Engagement tissue_analysis->target_engagement

Figure 2: A generalized workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a valuable research tool and a potential therapeutic lead that acts as a potent and selective inhibitor of DAGLβ. Its mechanism of action, centered on the reduction of 2-AG and arachidonic acid production, has been well-characterized through a combination of advanced biochemical and cell-based assays. The data presented in this guide underscore the utility of KT109 in dissecting the roles of DAGLβ in physiology and disease, and highlight its potential for the development of novel anti-inflammatory and analgesic agents. Further investigation into the in vivo efficacy and safety profile of KT109 is warranted to fully elucidate its therapeutic promise.

References

The Discovery of (S)-KT109: A Potent and Selective Diacylglycerol Lipase β Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The endocannabinoid system, a crucial regulator of physiological processes including pain, inflammation, and neurotransmission, is primarily mediated by the endogenous cannabinoids 2-arachidonoylglycerol (B1664049) (2-AG) and anandamide. The biosynthesis of 2-AG is predominantly catalyzed by two diacylglycerol lipases, DAGLα and DAGLβ. While DAGLα is mainly expressed in the nervous system, DAGLβ is enriched in innate immune cells like macrophages and microglia, making it a compelling therapeutic target for inflammatory and neuroinflammatory disorders.[1][2] The development of selective inhibitors for DAGLβ has been a key objective in dissecting its specific biological roles and validating its therapeutic potential. This technical guide details the discovery, characterization, and experimental protocols for (S)-KT109, a potent and isoform-selective inhibitor of DAGLβ.

Discovery and Optimization

This compound was identified through the optimization of a 1,2,3-triazole urea (B33335) scaffold, a chemotype known for its utility in developing selective, irreversible inhibitors of serine hydrolases.[3] Screening of a library of 1,2,3-triazole ureas using a competitive activity-based protein profiling (ABPP) assay led to the identification of lead compounds.[3] Subsequent structural modifications, including the introduction of a 4-biphenyl-substituted triazole group, resulted in the discovery of KT109, which demonstrated potent inhibition of DAGLβ while maintaining selectivity over other serine hydrolases.[3][4]

In Vitro Characterization and Selectivity

The inhibitory activity of this compound against DAGLβ and other related enzymes was assessed using multiple assay formats. The compound exhibits a high degree of potency for DAGLβ with IC50 values in the nanomolar range.[3][4][5]

Table 1: Inhibitory Potency of this compound against DAGLβ
Assay TypeIC50 (nM)Source
Competitive ABPP42[3][4]
LC-MS Substrate Assay82[3][4]
In situ (Neuro2A cells)14[5]
In vitro (human DAGLβ)580[3]
Table 2: Selectivity Profile of this compound
EnzymeIC50Selectivity vs. DAGLβ (Competitive ABPP)Source
DAGLα2.3 µM~55-fold[3][6]
FAAHNegligible activity>200-fold[3][4]
MGLLNegligible activity>200-fold[3][4]
ABHD11Negligible activity>200-fold[3][4]
PLA2G71 µM~24-fold[3][4]
ABHD6Inhibited by ≥ 90% at 50 nM-[3]

Cellular and In Vivo Activity

This compound effectively inhibits DAGLβ in cellular and in vivo models, leading to a significant reduction in the levels of 2-AG and its downstream metabolites, such as arachidonic acid and prostaglandins.[3][5] In mouse peritoneal macrophages, treatment with KT109 lowered 2-AG, arachidonic acid, and eicosanoids, and subsequently reduced the release of the pro-inflammatory cytokine TNF-α upon lipopolysaccharide (LPS) stimulation.[3][5] In vivo studies in mice demonstrated that KT109 can completely inactivate macrophage DAGLβ at doses as low as 0.5 mg/kg, with the inhibition lasting for over 16 hours.[5] These findings underscore the potential of this compound as a chemical probe to investigate the role of DAGLβ in inflammatory processes.

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP)

This assay is used to determine the potency and selectivity of inhibitors against serine hydrolases in a complex proteome.

  • Proteome Preparation: Mouse brain or cell lysates are prepared in a suitable buffer (e.g., PBS).

  • Inhibitor Incubation: Proteomes are pre-incubated with varying concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.

  • Probe Labeling: A broad-spectrum serine hydrolase activity-based probe (e.g., HT-01) is added to the samples and incubated for a specific duration to label the active enzymes.

  • Analysis: The reaction is quenched, and the samples are analyzed by SDS-PAGE and in-gel fluorescence scanning or by liquid chromatography-mass spectrometry (LC-MS) to quantify the level of probe labeling, which is inversely proportional to the inhibitor's potency.

LC-MS Substrate Assay

This method directly measures the enzymatic activity of DAGLβ by quantifying the conversion of a substrate to its product.

  • Enzyme Preparation: Recombinant human DAGLβ expressed in a suitable cell line (e.g., HEK293T) is used.

  • Inhibitor Incubation: The enzyme preparation is pre-incubated with different concentrations of this compound.

  • Enzymatic Reaction: The reaction is initiated by adding a DAGLβ substrate, such as 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG).

  • Extraction and Analysis: The reaction is stopped, and the lipids are extracted. The levels of the product, 2-arachidonoylglycerol (2-AG), are quantified using liquid chromatography-mass spectrometry (LC-MS).

Cell-Based Assays

These assays evaluate the effect of the inhibitor on DAGLβ activity and downstream signaling in a cellular context.

  • Cell Culture: A suitable cell line endogenously expressing DAGLβ (e.g., Neuro2A mouse neuroblastoma cells) is cultured under standard conditions.

  • Inhibitor Treatment: Cells are treated with varying concentrations of this compound for a specific duration (e.g., 4 hours).

  • Metabolite Analysis: After treatment, cells are harvested, and lipids are extracted. The intracellular levels of 2-AG, arachidonic acid, and other relevant lipids are measured by LC-MS.

  • Cytokine Release Assay: For immune cells like macrophages, the supernatant is collected after inhibitor treatment and stimulation (e.g., with LPS) to measure the levels of secreted cytokines like TNF-α using an ELISA kit.

In Vivo Mouse Model of Inflammation

This protocol assesses the in vivo efficacy of this compound in a disease-relevant model.

  • Animal Model: C57BL/6J mice are used.

  • Inhibitor Administration: this compound is administered to the mice via a suitable route (e.g., intraperitoneal injection) at various doses.

  • Tissue Collection: At a specific time point after administration, peritoneal macrophages are collected by peritoneal lavage.

  • Ex Vivo Analysis: The collected macrophages can be analyzed for DAGLβ activity using ABPP, and lipid levels can be quantified by LC-MS. The inflammatory response can be assessed by measuring cytokine levels in the peritoneal fluid or after ex vivo stimulation of the macrophages.

Visualizations

Signaling Pathway

DAGLB_Pathway DAG Diacylglycerol (DAG) DAGLB DAGLβ (this compound Target) DAG->DAGLB Substrate Two_AG 2-Arachidonoylglycerol (2-AG) DAGLB->Two_AG Hydrolysis AA Arachidonic Acid (AA) Two_AG->AA Further Metabolism PGs Prostaglandins (PGs) AA->PGs COX enzymes Inflammation Pro-inflammatory Responses (e.g., TNF-α release) PGs->Inflammation KT109 This compound KT109->DAGLB Inhibition

Caption: The DAGLβ signaling pathway and the inhibitory action of this compound.

Experimental Workflow

KT109_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Optimization Optimization Phase cluster_Characterization Characterization Phase Library 1,2,3-Triazole Urea Library Screening Competitive ABPP Screening Library->Screening Lead_ID Lead Identification Screening->Lead_ID SAR Structure-Activity Relationship (SAR) Studies Lead_ID->SAR Synthesis Synthesis of Analogs (e.g., this compound) SAR->Synthesis In_Vitro In Vitro Assays (IC50, Selectivity) Synthesis->In_Vitro Cell_Based Cell-Based Assays (2-AG, AA levels) In_Vitro->Cell_Based In_Vivo In Vivo Models (Inflammation) Cell_Based->In_Vivo Final_Compound This compound (Validated Probe) In_Vivo->Final_Compound Validation

Caption: Workflow for the discovery and characterization of this compound.

Conclusion

This compound is a potent, selective, and in vivo-active inhibitor of DAGLβ. Its discovery and thorough characterization have provided the scientific community with a valuable chemical tool to probe the physiological and pathological roles of DAGLβ, particularly in the context of inflammation. The detailed experimental protocols and compiled data presented in this guide are intended to facilitate further research into the therapeutic potential of DAGLβ inhibition.

References

An In-depth Technical Guide to the Structure and Synthesis of (S)-KT109

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-KT109 is a potent and selective inhibitor of the enzyme diacylglycerol lipase-β (DAGLβ), a key component of the endocannabinoid system. Its ability to modulate the levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) makes it a valuable tool for studying lipid signaling pathways and a potential therapeutic agent for inflammatory and neurological disorders. This guide provides a comprehensive overview of the chemical structure, synthesis pathway, and biological context of this compound, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound, with the systematic name (S)-(4-(4-biphenylyl)-1H-1,2,3-triazol-1-yl)(2-(phenylmethyl)piperidin-1-yl)methanone, is a small molecule inhibitor belonging to the 1,2,3-triazole urea (B33335) class.

PropertyValue
CAS Number 1402612-55-8[1]
Molecular Formula C₂₇H₂₆N₄O[2]
Molecular Weight 422.52 g/mol [2]
Appearance Crystalline solid
Purity ≥98%
IC₅₀ for DAGLβ 42 nM
Selectivity ~60-fold for DAGLβ over DAGLα

Synthesis Pathway

The synthesis of this compound is a multi-step process involving the formation of a key triazole intermediate followed by coupling with the chiral piperidine (B6355638) moiety. The final step involves the separation of the racemic mixture to isolate the desired (S)-enantiomer.

Experimental Protocols

Step 1: Synthesis of 1-(azidomethyl)-4-phenylbenzene (Intermediate 2)

To a solution of 4-phenylbenzyl bromide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), sodium azide (B81097) (1.2 eq) is added. The reaction mixture is stirred at room temperature for 12-16 hours. After completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to yield 1-(azidomethyl)-4-phenylbenzene as a crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 4-(4-biphenylyl)-1H-1,2,3-triazole (Intermediate 3)

1-(Azidomethyl)-4-phenylbenzene (1.0 eq) and a terminal alkyne are dissolved in a mixture of tert-butanol (B103910) and water. To this solution, sodium ascorbate (B8700270) (0.1 eq) and copper(II) sulfate pentahydrate (0.01 eq) are added. The reaction mixture is stirred vigorously at room temperature for 24 hours. The resulting precipitate is filtered, washed with water and a cold organic solvent (e.g., diethyl ether), and dried to afford 4-(4-biphenylyl)-1H-1,2,3-triazole.

Step 3: Synthesis of (4-(4-biphenylyl)-1H-1,2,3-triazol-1-yl)(2-(phenylmethyl)piperidin-1-yl)methanone (Racemic KT109)

To a solution of 4-(4-biphenylyl)-1H-1,2,3-triazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (B95107) (THF), a carbonylating agent like triphosgene (B27547) (0.4 eq) is added at 0 °C, followed by the dropwise addition of a non-nucleophilic base such as triethylamine (B128534) (2.5 eq). The mixture is stirred at 0 °C for 1 hour. A solution of (±)-2-benzylpiperidine (1.2 eq) in THF is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for an additional 12-16 hours. The reaction is quenched with saturated aqueous sodium bicarbonate, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to give the racemic KT109.

Step 4: Chiral Separation of this compound and (R)-KT109

The racemic mixture of KT109 is resolved into its individual enantiomers using chiral supercritical fluid chromatography (SFC) on a suitable chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase consisting of supercritical CO₂ and a modifier such as methanol. The fractions corresponding to each enantiomer are collected and the solvent is removed to yield this compound and (R)-KT109 as separate compounds.

Quantitative Data Summary
StepReactantsReagents/SolventsConditionsYield
14-phenylbenzyl bromideSodium azide, DMFRoom temp, 12-16 h~95%
21-(azidomethyl)-4-phenylbenzene, terminal alkyneSodium ascorbate, CuSO₄·5H₂O, t-BuOH/H₂ORoom temp, 24 h~80-90%
34-(4-biphenylyl)-1H-1,2,3-triazole, (±)-2-benzylpiperidineTriphosgene, Triethylamine, THF0 °C to Room temp, 12-16 h~60-70%
4Racemic KT109Chiral SFC (Chiralpak AD-H), CO₂/Methanol->99% ee for each enantiomer

Biological Activity and Signaling Pathway

This compound is a potent inhibitor of DAGLβ, an enzyme that catalyzes the hydrolysis of diacylglycerol (DAG) to produce the endocannabinoid 2-arachidonoylglycerol (2-AG). 2-AG is a key signaling molecule that activates cannabinoid receptors CB1 and CB2, which are involved in a variety of physiological processes, including neurotransmission, inflammation, and pain perception. By inhibiting DAGLβ, this compound reduces the production of 2-AG, thereby modulating endocannabinoid signaling. This mechanism of action underlies its potential therapeutic applications in inflammatory diseases and neuropathic pain.

The inhibition of DAGLβ by this compound perturbs a lipid network involved in macrophage inflammatory responses. It leads to a reduction in the levels of 2-AG, arachidonic acid, and eicosanoids in macrophages. This, in turn, can lead to a decrease in the release of pro-inflammatory cytokines like TNF-α.

DAGL_Inhibition_Pathway cluster_membrane Cell Membrane cluster_enzyme Enzymatic Reaction cluster_inhibitor Pharmacological Intervention cluster_downstream Downstream Signaling DAG Diacylglycerol (DAG) DAGL_beta DAGLβ DAG->DAGL_beta Substrate two_AG 2-Arachidonoylglycerol (2-AG) CB1_CB2 CB1/CB2 Receptors two_AG->CB1_CB2 Activates Signaling Endocannabinoid Signaling CB1_CB2->Signaling Initiates DAGL_beta->two_AG Catalyzes S_KT109 This compound S_KT109->DAGL_beta Inhibits Inflammation Inflammatory Response (e.g., TNF-α release) Signaling->Inflammation Modulates

Caption: Signaling pathway of DAGLβ inhibition by this compound.

Synthesis Workflow

The following diagram illustrates the key steps in the chemical synthesis of this compound.

Synthesis_Workflow start Starting Materials reactant1 4-Phenylbenzyl Bromide start->reactant1 reactant2 Sodium Azide start->reactant2 reactant3 Terminal Alkyne start->reactant3 reactant4 (±)-2-Benzylpiperidine start->reactant4 step1 Azidation reactant1->step1 reactant2->step1 step2 Click Chemistry reactant3->step2 step3 Carbamoylation reactant4->step3 intermediate1 Intermediate 1 (1-(azidomethyl)-4-phenylbenzene) intermediate1->step2 intermediate2 Intermediate 2 (4-(4-biphenylyl)-1H-1,2,3-triazole) intermediate2->step3 racemic_product Racemic KT109 step4 Chiral Separation racemic_product->step4 step1->intermediate1 step2->intermediate2 step3->racemic_product final_product This compound step4->final_product

Caption: Chemical synthesis workflow for this compound.

References

(S)-KT109 CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

(S)-KT109 , with the CAS number 2055172-61-5 , is the (S)-enantiomer of the potent and selective diacylglycerol lipase (B570770) beta (DAGLβ) inhibitor, KT109.[1] This document provides a comprehensive overview of its chemical properties, biological activity, and its role in scientific research, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound shares its core chemical structure with its racemate, KT109, and its (R)-enantiomer. The fundamental properties are summarized below.

PropertyValueReference
CAS Number 2055172-61-5[1]
Molecular Formula C₂₇H₂₆N₄O[2][3][4]
Molecular Weight 422.5 g/mol [2][3][4]
Appearance White to off-white solid powder[5]
Purity ≥98%[3]
Solubility Soluble in DMSO (10 mg/mL) and DMF (10 mg/mL)[2][3][4]
Storage Store at -20°C for long-term stability[4]
Stability ≥ 4 years when stored properly[2][3]

Biological Activity and Selectivity

This compound is recognized as an inhibitor of diacylglycerol lipase beta (DAGLβ), an enzyme crucial for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). However, it is the less potent enantiomer compared to (R)-KT109. The inhibitory activity of this compound and its related compounds are detailed in the table below.

CompoundTargetIC₅₀ (nM)Reference
This compound DAGLβ 39.81 [1]
DAGLα794.3[1]
ABHD6630.9[1]
(R)-KT109DAGLβ0.79[3]
DAGLα25.12[3]
ABHD62.51[3]
KT109 (racemate)DAGLβ42[2][6]
PLA2G71000[6]

The racemate, KT109, demonstrates approximately 60-fold selectivity for DAGLβ over DAGLα and exhibits negligible activity against other key enzymes in the endocannabinoid system, such as FAAH and MGLL.[2][6]

Mechanism of Action: Impact on Inflammatory Signaling

The primary mechanism of action for KT109 involves the inhibition of DAGLβ. This enzyme is responsible for the hydrolysis of diacylglycerol to produce the endocannabinoid 2-arachidonoylglycerol (2-AG). 2-AG is a key signaling molecule that can be further metabolized by other enzymes to produce arachidonic acid, a precursor for various pro-inflammatory eicosanoids.

By inhibiting DAGLβ, KT109 effectively reduces the levels of 2-AG, arachidonic acid, and downstream eicosanoids. This disruption of the lipid network has been shown to be particularly relevant in the context of macrophage inflammatory responses.[2][6]

DAGL_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DAG Diacylglycerol DAGL_beta DAGLβ DAG->DAGL_beta Hydrolysis Two_AG 2-Arachidonoylglycerol (2-AG) DAGL_beta->Two_AG AA Arachidonic Acid Two_AG->AA Further Metabolism Eicosanoids Eicosanoids (Pro-inflammatory) AA->Eicosanoids S_KT109 This compound S_KT109->DAGL_beta Inhibition

DAGLβ Signaling Pathway and Inhibition by this compound

Experimental Protocols

While specific, detailed experimental protocols for this compound are not extensively published, the methodologies used for the racemic mixture, KT109, provide a strong framework for its application in research.

In Vivo Inhibition of DAGLβ in Mice

This protocol is based on studies demonstrating the in vivo activity of KT109.

  • Objective: To assess the in vivo inhibition of DAGLβ and its effect on endocannabinoid and eicosanoid levels in a mouse model.

  • Animal Model: C57BL/6J mice.[6]

  • Compound Preparation: Dissolve KT109 in a suitable vehicle (e.g., a mixture of ethanol, Emulphor, and saline).

  • Administration: Administer KT109 via intraperitoneal (i.p.) injection at doses ranging from 0.1 to 40 mg/kg.[6]

  • Time Course: Euthanize animals at a specified time point post-injection (e.g., 4 hours) to collect tissues of interest.[6]

  • Sample Collection: Collect peritoneal macrophages or other relevant tissues for lipid analysis.

  • Lipid Analysis: Perform lipid extraction followed by liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of 2-AG, arachidonic acid, and various eicosanoids.

  • Data Analysis: Compare the lipid levels in KT109-treated mice to those in vehicle-treated control mice to determine the extent of DAGLβ inhibition and its downstream effects.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis compound_prep Compound Preparation (KT109 in vehicle) administration Intraperitoneal Injection (0.1-40 mg/kg) compound_prep->administration animal_model Animal Model (C57BL/6J mice) animal_model->administration incubation Incubation Period (e.g., 4 hours) administration->incubation euthanasia Euthanasia & Tissue Collection incubation->euthanasia lipid_extraction Lipid Extraction euthanasia->lipid_extraction lc_ms LC-MS Analysis (2-AG, AA, Eicosanoids) lipid_extraction->lc_ms data_analysis Data Analysis & Comparison lc_ms->data_analysis

In Vivo Experimental Workflow for KT109

Applications in Research

This compound, and more broadly the KT109 series of compounds, serve as valuable chemical probes for studying the physiological and pathological roles of DAGLβ. Key research areas include:

  • Inflammation and Immunology: Investigating the role of the 2-AG signaling pathway in inflammatory processes, particularly in immune cells like macrophages.[2][6]

  • Neuroscience: Exploring the function of DAGLβ in the central nervous system, where endocannabinoids play a critical role in synaptic plasticity and neuromodulation.

  • Pain Research: Studies with KT109 have shown its potential in reversing allodynia in models of neuropathic and inflammatory pain, suggesting DAGLβ as a therapeutic target.[6]

  • Drug Development: Serving as a lead compound for the development of more potent and selective DAGLβ inhibitors for therapeutic applications.

References

An In-depth Technical Guide on the Endocannabinoid System and Fatty Acid Amide Hydrolase (FAAH) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific compound "(S)-KT109" is not available in the public domain based on current search results. This guide provides a comprehensive overview of the endocannabinoid system and the therapeutic strategy of inhibiting the fatty acid amide hydrolase (FAAH) enzyme, a key regulator of endocannabinoid signaling.

Introduction to the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory network that plays a significant role in regulating a wide array of physiological and cognitive processes.[1] Comprised of endogenous cannabinoids (endocannabinoids), cannabinoid receptors, and the enzymes responsible for their synthesis and degradation, the ECS is integral to maintaining homeostasis.[1][2] The primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC), exerts its effects by targeting cannabinoid receptors.[1]

The main components of the ECS include:

  • Endocannabinoids: The two most well-characterized endocannabinoids are anandamide (B1667382) (N-arachidonoyl-ethanolamine or AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[3]

  • Cannabinoid Receptors: These are primarily G-protein-coupled receptors (GPCRs). The two major types are CB1 and CB2 receptors.[3] CB1 receptors are highly abundant in the central nervous system, while CB2 receptors are found predominantly in immune cells and peripheral tissues.[3][4]

  • Metabolic Enzymes: These enzymes are responsible for the synthesis and degradation of endocannabinoids. Fatty acid amide hydrolase (FAAH) is the principal enzyme that breaks down AEA, while monoacylglycerol lipase (B570770) (MAGL) is the primary enzyme for 2-AG degradation.[3]

The ECS is implicated in a variety of physiological functions, including pain perception, mood regulation, appetite, memory, and immune response.[4] Dysregulation of the ECS has been linked to several pathological conditions, making it a promising therapeutic target for a range of disorders.[2][5]

The Role of Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase that plays a critical role in terminating the signaling of anandamide and other fatty acid amides.[6][7] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH regulates the levels and duration of action of this key endocannabinoid.[3]

Mechanism of Action of FAAH

FAAH belongs to the amidase signature family of serine hydrolases and possesses an unusual Ser-Ser-Lys catalytic triad. The catalytic mechanism involves the nucleophilic attack of the catalytic serine (Ser241) on the carbonyl group of the fatty acid amide substrate. This forms a tetrahedral intermediate, which then collapses to release the amine and form an acyl-enzyme intermediate. The process concludes with the hydrolysis of this intermediate, releasing the fatty acid and regenerating the active enzyme.[6]

FAAH Inhibition: A Therapeutic Strategy

Inhibiting FAAH activity has emerged as an attractive therapeutic approach to enhance endocannabinoid signaling.[7][8] By preventing the breakdown of anandamide, FAAH inhibitors increase the endogenous levels of this neurotransmitter, leading to enhanced activation of cannabinoid receptors.[8] This strategy offers the potential for therapeutic benefits without the psychotropic side effects associated with direct CB1 receptor agonists.[9]

Potential therapeutic applications of FAAH inhibitors include:

  • Pain Management: FAAH inhibitors have shown promise in preclinical models of chronic, inflammatory, and neuropathic pain.[7][8]

  • Anxiety and Mood Disorders: By elevating anandamide levels, FAAH inhibitors may exert anxiolytic and antidepressant effects.[8]

  • Neurodegenerative Diseases: The neuroprotective properties of anandamide suggest that FAAH inhibitors could be beneficial in conditions like Alzheimer's and Parkinson's diseases.[8]

  • Inflammatory Conditions: Enhanced endocannabinoid signaling through FAAH inhibition can modulate inflammatory responses.[8]

Quantitative Data on FAAH Inhibitors

The potency and efficacy of FAAH inhibitors are typically characterized by their half-maximal inhibitory concentration (IC50) and their inhibitor constant (Ki). These values are crucial for comparing the relative potencies of different compounds. It is important to note that direct comparison of IC50 and Ki values from different studies can be challenging due to variations in assay conditions.[10][11][12]

Table 1: Key Parameters for Selected FAAH Inhibitors

CompoundType of InhibitionTargetIC50Kik_inact/K_i (M⁻¹s⁻¹)Reference
URB597 IrreversibleFAAH48 nM--[7]
OL-135 ReversibleFAAH---[13]
PF-750 IrreversibleFAAH--~800[13]
PF-3845 IrreversibleFAAH-0.23 ± 0.03 µM-[13]

Note: The table is populated with example data from the literature. A comprehensive list would require a systematic review of numerous publications.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of FAAH inhibitors. Below are generalized protocols for key experiments.

FAAH Inhibition Assay (In Vitro)

Objective: To determine the in vitro potency of a test compound to inhibit FAAH activity.

Materials:

  • Recombinant human or rat FAAH enzyme

  • Fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin)

  • Test compound

  • Assay buffer (e.g., Tris-HCl with detergent)

  • 96-well microplate

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the FAAH enzyme solution.

  • Add the test compound dilutions to the wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence over time using a plate reader.

  • Calculate the rate of reaction for each compound concentration.

  • Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Efficacy Study (e.g., Carrageenan-Induced Inflammatory Pain Model)

Objective: To evaluate the analgesic efficacy of a test compound in a rodent model of inflammatory pain.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Test compound formulated in a suitable vehicle

  • Carrageenan solution (e.g., 1% in saline)

  • Apparatus for assessing pain response (e.g., von Frey filaments for mechanical allodynia, Hargreaves apparatus for thermal hyperalgesia)

Procedure:

  • Acclimate the animals to the testing environment and handling procedures.

  • Administer the test compound or vehicle to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).

  • After a specified pre-treatment time, induce inflammation by injecting carrageenan into the plantar surface of one hind paw.

  • At various time points post-carrageenan injection, assess the pain response in both the ipsilateral (injected) and contralateral (non-injected) paws.

    • Mechanical Allodynia: Use von Frey filaments of increasing stiffness to determine the paw withdrawal threshold.

    • Thermal Hyperalgesia: Use a radiant heat source to measure the paw withdrawal latency.

  • Record and analyze the data to determine the effect of the test compound on reducing pain behaviors compared to the vehicle control group.

Signaling Pathways and Visualizations

Inhibition of FAAH leads to an accumulation of anandamide, which then enhances the activation of cannabinoid receptors, primarily CB1 and CB2. This triggers downstream signaling cascades that modulate various cellular functions.

Endocannabinoid Signaling Pathway

Anandamide (AEA), an endocannabinoid, is produced on-demand from N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE) in the postsynaptic neuron. It then travels retrogradely across the synapse to bind to presynaptic CB1 receptors. This activation of CB1 receptors, which are G-protein-coupled, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels, ultimately reducing neurotransmitter release.[3] FAAH in the postsynaptic neuron degrades AEA, terminating its signal.

Endocannabinoid_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor NT_Vesicle Neurotransmitter Vesicle CB1->NT_Vesicle Inhibits NT_Release Neurotransmitter Release NT_Vesicle->NT_Release NAPE NAPE AEA_synth AEA Synthesis NAPE->AEA_synth AEA Anandamide (AEA) AEA_synth->AEA AEA->CB1 Binds to FAAH FAAH AEA->FAAH Degradation Degradation Products FAAH->Degradation

Caption: Retrograde signaling by anandamide at a synapse.

FAAH Inhibition Workflow

The development and evaluation of an FAAH inhibitor involve a series of steps, from initial screening to in vivo testing. This workflow ensures the identification of potent, selective, and efficacious compounds.

FAAH_Inhibition_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Screening Compound Library Screening IC50 IC50 Determination (FAAH Inhibition Assay) Screening->IC50 Selectivity Selectivity Profiling (vs. other hydrolases) IC50->Selectivity PK Pharmacokinetics (PK) Studies Selectivity->PK Lead Compound PD Pharmacodynamics (PD) / Target Engagement PK->PD Efficacy Efficacy Studies (e.g., Pain Models) PD->Efficacy Tox Toxicology Studies Efficacy->Tox

Caption: A typical workflow for the development of an FAAH inhibitor.

Conclusion

The inhibition of FAAH represents a promising therapeutic strategy for a variety of disorders by enhancing the endogenous cannabinoid tone. This approach offers the potential to harness the beneficial effects of the endocannabinoid system while avoiding the undesirable side effects of direct cannabinoid receptor agonists. Further research and development of selective and potent FAAH inhibitors are crucial for translating this concept into effective clinical therapies.

References

The Role of (S)-KT109 in 2-Arachidonoylglycerol (2-AG) Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-KT109 is a specific stereoisomer of the potent and selective diacylglycerol lipase (B570770) beta (DAGLβ) inhibitor, KT109. DAGLβ is a crucial serine hydrolase enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). As a key signaling molecule in the endocannabinoid system, 2-AG is implicated in a multitude of physiological processes, including neurotransmission, inflammation, and pain perception. Consequently, the modulation of its production through the inhibition of DAGLβ presents a compelling therapeutic strategy for a range of pathological conditions.

This technical guide provides an in-depth exploration of the role of this compound in the biosynthesis of 2-AG. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows. While extensive data exists for the racemic mixture of KT109 and its more potent (R)-enantiomer, specific quantitative inhibitory data for the (S)-isomer is less prevalent in publicly available literature. This guide will present the available data for all forms of KT109 to provide a comprehensive context for researchers.

Data Presentation: Quantitative Inhibitory Activity of KT109 and its Isomers

The inhibitory potency of KT109 and its enantiomers against diacylglycerol lipases is a critical parameter for its use as a chemical probe and potential therapeutic agent. The following tables summarize the available quantitative data.

CompoundTargetIC50 (in vitro)Cell-based IC50SelectivityReference(s)
KT109 (racemic)DAGLβ42 nM14 nM (Neuro2A cells)~60-fold for DAGLβ over DAGLα[1][2]
(R)-KT109DAGLβ0.79 nMNot AvailableNot Available[3]
This compoundDAGLβNot AvailableNot AvailableNot Available
KT109 (racemic)DAGLα~2.5 µMNot Available~60-fold for DAGLβ over DAGLα[1]
KT109 (racemic)ABHD616 nMInhibited in cellsOff-target[1]
KT109 (racemic)PLA2G71 µMNot AvailableOff-target[1]

Signaling Pathway of DAGLβ Inhibition by this compound

The inhibition of DAGLβ by this compound initiates a cascade of downstream effects by reducing the production of 2-AG. This, in turn, modulates various signaling pathways, particularly those involved in inflammation and nociception.

G cluster_downstream Downstream Signaling DAG Diacylglycerol (DAG) DAGL_beta DAGLβ DAG->DAGL_beta Substrate Two_AG 2-Arachidonoylglycerol (2-AG) AA Arachidonic Acid (AA) Two_AG->AA Hydrolysis (by MAGL, etc.) DAGL_beta->Two_AG Biosynthesis PGs Prostaglandins (e.g., PGE2) AA->PGs Metabolism (by COX enzymes) Inflammation Inflammation & Pain PGs->Inflammation Promotion S_KT109 This compound S_KT109->DAGL_beta

DAGLβ Inhibition Pathway by this compound.

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP) for DAGLβ Inhibition

This protocol outlines a general workflow for assessing the inhibitory activity of compounds like this compound against DAGLβ in a complex proteome using a competitive ABPP approach.

Materials:

  • Cell or tissue lysates containing active DAGLβ

  • This compound and other test compounds

  • Broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

  • Appropriate buffers (e.g., Tris-buffered saline)

Procedure:

  • Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the proteome. Determine protein concentration using a standard assay (e.g., BCA).

  • Inhibitor Incubation: Aliquot the proteome into microcentrifuge tubes. Add varying concentrations of this compound or other test inhibitors to the lysates. Include a vehicle control (e.g., DMSO). Incubate for 30 minutes at 37°C to allow for target engagement.

  • Probe Labeling: Add the activity-based probe (e.g., FP-Rh) to each reaction at a final concentration of 1 µM. Incubate for another 30 minutes at 37°C. The probe will covalently label the active site of serine hydrolases that are not blocked by the inhibitor.

  • SDS-PAGE Analysis: Quench the labeling reaction by adding 4x SDS-PAGE loading buffer. Boil the samples for 5 minutes. Separate the proteins by SDS-PAGE.

  • Visualization and Quantification: Visualize the probe-labeled enzymes using a fluorescence gel scanner. The intensity of the fluorescent band corresponding to DAGLβ will be inversely proportional to the inhibitory activity of the compound at that concentration. Quantify the band intensities using appropriate software to determine IC50 values.[1][4]

Quantification of 2-AG Levels by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a detailed method for the extraction and quantification of 2-AG from cell cultures treated with this compound.

Materials:

  • Cell culture plates

  • This compound

  • Internal standard (e.g., 2-AG-d8)

  • Solvents: Acetonitrile, Methanol (B129727), Toluene (B28343), Ethyl Acetate (all LC-MS grade)

  • Formic acid

  • LC-MS/MS system equipped with a suitable C18 column

Procedure:

  • Cell Treatment and Lysis: Culture cells to the desired confluency. Treat the cells with varying concentrations of this compound or vehicle control for the desired time. After treatment, aspirate the media and wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold methanol containing the internal standard (e.g., 2-AG-d8). Scrape the cells and collect the lysate.

  • Lipid Extraction (Liquid-Liquid Extraction):

    • Transfer the cell lysate to a glass tube.

    • Add toluene to the tube (e.g., a 2:1 ratio of toluene to methanol).

    • Vortex vigorously for 1 minute.

    • Centrifuge at a low speed to separate the phases.

    • Carefully collect the upper organic layer containing the lipids.

    • Repeat the extraction with a fresh volume of toluene and combine the organic layers.[5]

  • Sample Preparation for LC-MS/MS:

    • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a small, precise volume of a suitable solvent (e.g., 90:10 Methanol:Water with 0.1% formic acid).

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[6]

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 column.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile/isopropanol with 0.1% formic acid (B).

    • Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 2-AG and the internal standard.

    • Quantify the amount of 2-AG in the samples by comparing the peak area ratio of endogenous 2-AG to the internal standard against a standard curve.[5][6][7]

Experimental and Logical Workflows

Experimental Workflow for Inhibitor Profiling

The process of characterizing a novel inhibitor like this compound involves a logical progression of experiments to determine its potency, selectivity, and cellular effects.

G cluster_workflow Inhibitor Profiling Workflow A Compound Synthesis & Chiral Separation B In Vitro DAGLβ Inhibition Assay (IC50) A->B Test Compound C Competitive ABPP (Selectivity Profiling) B->C Confirm Potency D Cell-Based Assay (2-AG Quantification by LC-MS/MS) C->D Assess Selectivity E Downstream Effect Analysis (e.g., Prostaglandin Levels) D->E Validate Cellular Target Engagement F In Vivo Model Testing (Inflammation/Pain) E->F Evaluate Physiological Relevance

Workflow for this compound Inhibitor Profiling.

Conclusion

This compound, as an enantiomer of the well-characterized DAGLβ inhibitor KT109, holds significant potential as a tool for studying the intricate roles of 2-AG in health and disease. While specific quantitative data for the (S)-isomer remains elusive in the current literature, the established potency of the racemic mixture and the even greater potency of the (R)-isomer underscore the importance of stereochemistry in the design of DAGLβ inhibitors. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the pharmacological profile of this compound and other novel inhibitors. A thorough understanding of the signaling pathways affected by the modulation of 2-AG biosynthesis is paramount for the development of targeted therapeutics for inflammatory and nociceptive disorders. Future research should focus on elucidating the specific activity of the (S)-enantiomer to fully comprehend its potential contributions to the observed effects of the racemic KT109.

References

(S)-KT109: A Technical Guide for the Study of Lipid Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-KT109 is a potent and selective small molecule inhibitor of diacylglycerol lipase-β (DAGLβ), a key enzyme in the endocannabinoid signaling pathway. By blocking the synthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), this compound provides a powerful tool for investigating the role of this lipid mediator in a variety of physiological and pathological processes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and a visualization of the signaling pathway it modulates.

Mechanism of Action

This compound is an isoform-selective inhibitor of DAGLβ.[1][2] DAGLβ is a serine hydrolase that catalyzes the hydrolysis of diacylglycerol (DAG) to produce 2-AG and a free fatty acid. 2-AG is a primary endogenous ligand for the cannabinoid receptors CB1 and CB2, and its production is a critical step in endocannabinoid signaling.[1][3][4] By inhibiting DAGLβ, this compound reduces the levels of 2-AG and its downstream metabolite, arachidonic acid (AA).[1][2][5] Arachidonic acid is a precursor for the synthesis of various pro-inflammatory eicosanoids, including prostaglandins.[6][7] Therefore, the inhibition of DAGLβ by this compound not only modulates endocannabinoid signaling but also impacts inflammatory pathways.[1][2]

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity and selectivity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeIC50 ValueCell Line/SystemReference
Diacylglycerol Lipase-β (DAGLβ)42 nMRecombinant enzyme[1][2]
Diacylglycerol Lipase-β (DAGLβ)14 nMNeuro2A cells[2]
Diacylglycerol Lipase-β (DAGLβ)0.58 µMPC3 cells[2]
Diacylglycerol Lipase-α (DAGLα)~2.5 µM (approx. 60-fold less potent than for DAGLβ)Not specified[1][2]
Phospholipase A2 Group VII (PLA2G7)1 µMNot specified[1][2][8]

Table 2: In Vivo Efficacy of this compound in Mouse Models

Mouse ModelDosingEffectReference
LPS-induced inflammatory pain1.6-40 mg/kg (i.p.)Reverses allodynia[1][9]
Chronic constrictive injury (CCI) neuropathic pain40 mg/kg (i.p.)Reverses allodynia[1]
Chemotherapy-induced neuropathic pain (CINP)1.6-40 mg/kg (i.p.)Reverses allodynia[1]
LPS-induced inflammation5 mg/kg (i.p.)Lowers 2-AG, arachidonic acid, and eicosanoids in peritoneal macrophages[1][2]

Signaling Pathway

The following diagram illustrates the lipid signaling pathway modulated by this compound.

DAGL_pathway cluster_cytosol Cytosol DAG Diacylglycerol (DAG) DAGL_beta DAGLβ DAG->DAGL_beta Substrate two_AG 2-Arachidonoylglycerol (2-AG) DAGL_beta->two_AG Catalyzes KT109 This compound KT109->DAGL_beta AA Arachidonic Acid (AA) two_AG->AA Metabolized to CB_receptors Cannabinoid Receptors (CB1/CB2) two_AG->CB_receptors Activates Eicosanoids Eicosanoids (e.g., Prostaglandins) AA->Eicosanoids Precursor for Inflammation Inflammation Eicosanoids->Inflammation Promotes

Caption: this compound inhibits DAGLβ, blocking 2-AG synthesis and downstream signaling.

Experimental Protocols

In Vitro DAGLβ Inhibition Assay

Objective: To determine the IC50 of this compound against DAGLβ in a cellular context.

Materials:

  • Neuro2A or PC3 cells

  • This compound (stock solution in DMSO)

  • Activity-based probe for serine hydrolases (e.g., HT-01)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and western blotting apparatus

  • Antibody against the activity-based probe or streptavidin-HRP for biotinylated probes

  • Chemiluminescence substrate

  • Plate reader or imaging system

Methodology:

  • Cell Culture and Treatment:

    • Culture Neuro2A or PC3 cells to ~80% confluency in appropriate media.

    • Prepare serial dilutions of this compound in culture media. A typical concentration range would be 0.1 nM to 10 µM.

    • Treat the cells with the different concentrations of this compound or vehicle (DMSO) for 4 hours at 37°C.[2]

  • Cell Lysis and Probe Labeling:

    • After treatment, wash the cells with PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Incubate a standardized amount of protein from each lysate with the activity-based probe for 30-60 minutes at room temperature to label active serine hydrolases.

  • SDS-PAGE and Western Blotting:

    • Quench the labeling reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against the probe or streptavidin-HRP.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody (if necessary).

  • Data Analysis:

    • Develop the blot using a chemiluminescence substrate and capture the image.

    • Quantify the band intensity corresponding to DAGLβ in each lane.

    • Plot the percentage of DAGLβ activity (relative to the vehicle control) against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Quantification of 2-AG and Arachidonic Acid in Macrophages

Objective: To measure the effect of this compound on the levels of 2-AG and AA in macrophages.

Materials:

  • Primary murine peritoneal macrophages or a macrophage cell line (e.g., RAW264.7)

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) for cell stimulation

  • Internal standards for 2-AG and AA (deuterated)

  • Organic solvents for lipid extraction (e.g., ethyl acetate, hexane)

  • LC-MS/MS system

Methodology:

  • Macrophage Culture and Treatment:

    • Isolate and culture primary macrophages or plate a macrophage cell line.

    • Treat the cells with this compound (e.g., 100 nM) or vehicle (DMSO) for a specified time (e.g., 4 hours).[2]

    • For stimulated conditions, add LPS (e.g., 100 ng/mL) for the last 30 minutes of the incubation.

  • Lipid Extraction:

    • After treatment, collect the cells and media.

    • Add the internal standards to each sample.

    • Perform a liquid-liquid extraction to isolate the lipids. A common method is to add ice-cold ethyl acetate, vortex, and centrifuge to separate the organic and aqueous layers.

    • Collect the organic layer and evaporate the solvent under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol).

    • Inject the samples into an LC-MS/MS system equipped with a suitable column for lipid separation (e.g., a C18 column).

    • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify 2-AG, AA, and their corresponding internal standards based on their precursor and product ion masses.

  • Data Analysis:

    • Calculate the peak area ratios of the endogenous lipids to their respective internal standards.

    • Generate a standard curve using known concentrations of 2-AG and AA to quantify the absolute amounts in the samples.

    • Compare the levels of 2-AG and AA in this compound-treated cells to the vehicle-treated controls.

In Vivo Administration and Assessment of Anti-Allodynic Effects

Objective: To evaluate the efficacy of this compound in a mouse model of inflammatory or neuropathic pain.

Materials:

  • C57BL/6J mice

  • This compound formulated for intraperitoneal (i.p.) injection (e.g., in a vehicle of saline with 5% ethanol, 5% Kolliphor HS 15)

  • Agent to induce pain (e.g., LPS, CCI surgery, or paclitaxel)

  • Von Frey filaments for assessing mechanical allodynia

Methodology:

  • Induction of Pain Model:

    • Inflammatory Pain: Inject LPS into the plantar surface of one hind paw.

    • Neuropathic Pain (CCI): Perform chronic constrictive injury surgery on the sciatic nerve.

    • Neuropathic Pain (CINP): Administer paclitaxel (B517696) according to an established dosing regimen.

  • This compound Administration:

    • After the development of pain behaviors (e.g., mechanical allodynia), administer this compound via i.p. injection. Doses can range from 1.6 to 40 mg/kg.[1][9]

    • Administer the vehicle solution to a control group of mice.

  • Behavioral Testing:

    • Assess mechanical allodynia at baseline (before drug administration) and at various time points after injection (e.g., 1, 2, 4, 8 hours).

    • Use the von Frey test to measure the paw withdrawal threshold. An increase in the paw withdrawal threshold indicates an anti-allodynic effect.

  • Data Analysis:

    • Plot the paw withdrawal threshold over time for both the this compound-treated and vehicle-treated groups.

    • Use appropriate statistical tests (e.g., two-way ANOVA with a post-hoc test) to determine the significance of the anti-allodynic effect.

Conclusion

This compound is a valuable pharmacological tool for the investigation of lipid signaling pathways involving DAGLβ and its product, 2-AG. Its potency and selectivity make it suitable for a wide range of in vitro and in vivo studies aimed at elucidating the roles of endocannabinoids and related lipid mediators in health and disease. The data and protocols provided in this guide are intended to facilitate the effective use of this compound by researchers in academia and industry.

References

Preliminary In Vitro Profile of (S)-KT109: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed summary of the initial in vitro studies conducted on (S)-KT109, a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the compound's mechanism of action and potential therapeutic applications.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from preliminary in vitro studies of KT109.

Table 1: Inhibitory Activity of KT109 Against Various Enzymes

Target EnzymeIC50 ValueNotes
Diacylglycerol Lipase-β (DAGLβ)42 nMPotent and isoform-selective inhibition.
Diacylglycerol Lipase-α (DAGLα)~2.5 µMApproximately 60-fold selectivity for DAGLβ over DAGLα.
Phospholipase A2G7 (PLA2G7)1 µMShows inhibitory activity.
Fatty Acid Amide Hydrolase (FAAH)Negligible Activity---
Monoglyceride Lipase (MGLL)Negligible Activity---
ABHD11Negligible Activity---
Cytosolic Phospholipase A2 (cPLA2 or PLA2G4A)Negligible Activity---

Table 2: Cellular Activity of KT109

Cell LineConcentrationDurationEffect
Neuro 2A50 nM4 hours~90% reduction in cellular 2-AG and arachidonic acid (AA); increase in SAG.
PC3100 nM4 hours~90% reduction in cellular 2-AG and arachidonic acid (AA); increase in SAG.
Mouse Peritoneal MacrophagesNot SpecifiedNot SpecifiedLowers 2-Arachidonoylglycerol (2-AG), Arachidonic acid (AA), and eicosanoids. Reduces secreted TNF-α levels in lipopolysaccharide-stimulated macrophages.[1]

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in the preliminary studies of KT109.

Enzyme Inhibition Assays:

  • Objective: To determine the inhibitory potency (IC50) of KT109 against DAGLβ, DAGLα, PLA2G7, FAAH, MGLL, ABHD11, and cPLA2.

  • Methodology:

    • Recombinant human enzymes were used for the assays.

    • Enzyme activity was measured using a substrate-based assay. For DAGLβ and DAGLα, a diacylglycerol analog was used as the substrate, and the release of a detectable product (e.g., a fluorescently labeled fatty acid) was monitored over time.

    • KT109 was serially diluted to various concentrations and pre-incubated with the enzyme prior to the addition of the substrate.

    • The reaction was initiated by the addition of the substrate, and the reaction velocity was measured.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Activity Assays in Neuro 2A and PC3 Cells:

  • Objective: To assess the effect of KT109 on the levels of 2-AG, arachidonic acid (AA), and stearoyl-arachidonoyl-glycerol (SAG) in cancer cell lines.

  • Methodology:

    • Neuro 2A (neuroblastoma) and PC3 (prostate cancer) cells were cultured in appropriate media supplemented with fetal bovine serum.

    • Cells were treated with KT109 at the specified concentrations (50 nM for Neuro 2A and 100 nM for PC3) for 4 hours.

    • Following treatment, cells were harvested, and lipids were extracted using a suitable organic solvent system (e.g., Folch method).

    • The levels of 2-AG, AA, and SAG in the lipid extracts were quantified using liquid chromatography-mass spectrometry (LC-MS).

    • Results were normalized to the total protein content of the cell lysates.

Macrophage Inflammation Assay:

  • Objective: To evaluate the anti-inflammatory effects of KT109 in macrophages.

  • Methodology:

    • Mouse peritoneal macrophages were isolated and cultured.

    • The cells were pre-treated with various concentrations of KT109 for a specified period.

    • Inflammation was induced by stimulating the macrophages with lipopolysaccharide (LPS).

    • After stimulation, the cell culture supernatant was collected to measure the levels of secreted tumor necrosis factor-alpha (TNF-α) using an enzyme-linked immunosorbent assay (ELISA).

    • The cellular lipids were also extracted to measure the levels of 2-AG, AA, and other eicosanoids by LC-MS to confirm the target engagement of KT109.[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway affected by KT109 and the general workflow of the in vitro experiments.

KT109_Mechanism_of_Action cluster_membrane Cell Membrane cluster_downstream Downstream Signaling & Effects cluster_inhibition Inhibition by KT109 DAG Diacylglycerol (DAG) DAGL_beta DAGLβ DAG->DAGL_beta Substrate two_AG 2-Arachidonoylglycerol (2-AG) DAGL_beta->two_AG Produces AA Arachidonic Acid (AA) Eicosanoids Eicosanoids AA->Eicosanoids Precursor for two_AG->AA Metabolized to Inflammation Inflammation (e.g., TNF-α release) Eicosanoids->Inflammation KT109 KT109 KT109->DAGL_beta Inhibits

Caption: Mechanism of action of KT109 in inhibiting the DAGLβ pathway.

Caption: General workflow for the in vitro evaluation of KT109.

References

Foundational Research Applications of KT109: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated as "(S)-KT109" is not publicly available. This guide is based on the available research for the compound KT109 , a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), and is intended to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals.

Introduction to KT109

KT109 is a potent and isoform-selective inhibitor of diacylglycerol lipase-β (DAGLβ), an enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1] By selectively targeting DAGLβ over DAGLα, KT109 offers a tool for investigating the specific roles of DAGLβ in various physiological and pathological processes.[1] This compound has demonstrated significant effects on lipid signaling networks, particularly those involved in inflammatory responses.[1] Research indicates that the (R)-enantiomer of KT109 is more potent than the (S)-enantiomer at inhibiting DAGLα, DAGLβ, and α/β-hydrolase domain-containing protein 6 (ABHD6).

Mechanism of Action

KT109 exerts its primary effect through the potent and selective inhibition of DAGLβ. This inhibition disrupts the production of 2-AG, a key endocannabinoid that activates cannabinoid receptors CB1 and CB2. The reduction in 2-AG levels subsequently leads to a decrease in its downstream metabolites, including arachidonic acid (AA) and various eicosanoids, which are potent inflammatory mediators.[1]

Signaling Pathway of KT109 Action

KT109_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DAG Diacylglycerol (DAG) DAGL_beta DAGLβ DAG->DAGL_beta Two_AG 2-Arachidonoylglycerol (2-AG) DAGL_beta->Two_AG CB_Receptor CB1/CB2 Receptors Two_AG->CB_Receptor Activates AA Arachidonic Acid (AA) Two_AG->AA Metabolized to Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) AA->Eicosanoids Inflammation Inflammatory Response Eicosanoids->Inflammation Promotes KT109 KT109 KT109->DAGL_beta Inhibits

Caption: Signaling pathway illustrating the inhibitory action of KT109 on DAGLβ.

Quantitative Data

The following tables summarize the available quantitative data for KT109, highlighting its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of KT109 [1]

Target EnzymeIC50
Diacylglycerol Lipase-β (DAGLβ)42 nM
PLA2G71 µM

Table 2: Selectivity of KT109 [1]

ComparisonSelectivity
DAGLβ vs. DAGLα~60-fold

Table 3: Cellular Effects of KT109 [1]

Cell LineConcentrationDurationEffect
Neuro 2A50 nM4 h~90% reduction in cellular 2-AG
PC3100 nM4 hMarked reduction in cellular 2-AG

Table 4: In Vivo Effects of KT109 in Mice [1]

Dosage (i.p.)DurationEffect
0.1-10 mg/kg4 hInhibition of DAGLβ in macrophages
5 mg/kg4 hLowered 2-AG, Arachidonic acid, and eicosanoids in peritoneal macrophages
1.6-40 mg/kg-Reverses allodynic responses in LPS-treated paw
40 mg/kgDaily for 6 daysPrevents expression of LPS-induced allodynia

Experimental Protocols

Detailed experimental protocols for the foundational research on KT109 are not fully available in the public domain. However, a representative protocol for assessing the anti-inflammatory effects of KT109 in macrophages is provided below.

Assessment of Anti-inflammatory Effects in Mouse Peritoneal Macrophages

Objective: To determine the effect of KT109 on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages.

Materials:

  • KT109

  • Mouse peritoneal macrophages

  • Lipopolysaccharide (LPS)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • TNF-α ELISA kit

Methodology:

  • Macrophage Isolation and Culture:

    • Isolate peritoneal macrophages from mice following standard protocols.

    • Plate the cells in a 24-well plate at a density of 1 x 10^6 cells/well and allow them to adhere for 2-4 hours.

    • Wash the cells with PBS to remove non-adherent cells.

  • Compound Treatment:

    • Prepare stock solutions of KT109 in a suitable solvent (e.g., DMSO).

    • Pre-treat the macrophages with varying concentrations of KT109 (e.g., 10 nM, 50 nM, 100 nM) for 1 hour. Include a vehicle control (DMSO).

  • LPS Stimulation:

    • Following pre-treatment, stimulate the macrophages with LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours) to induce an inflammatory response. Include an unstimulated control group.

  • Sample Collection and Analysis:

    • After the incubation period, collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α production by KT109 at each concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC50 value of KT109 for TNF-α inhibition.

Experimental Workflow for Assessing Anti-inflammatory Effects

Experimental_Workflow cluster_setup Experiment Setup cluster_stimulation Inflammatory Stimulation cluster_analysis Data Collection & Analysis start Start isolate_macrophages Isolate & Plate Mouse Peritoneal Macrophages start->isolate_macrophages pre_treat Pre-treat with KT109 (or Vehicle) for 1h isolate_macrophages->pre_treat stimulate_lps Stimulate with LPS for 24h pre_treat->stimulate_lps collect_supernatant Collect Cell Culture Supernatant stimulate_lps->collect_supernatant tnfa_elisa Measure TNF-α Concentration (ELISA) collect_supernatant->tnfa_elisa data_analysis Calculate % Inhibition and IC50 tnfa_elisa->data_analysis end End data_analysis->end

Caption: Workflow for evaluating the anti-inflammatory effects of KT109.

Foundational Research Applications

The unique pharmacological profile of KT109 makes it a valuable tool for a range of foundational research applications:

  • Elucidating the Role of DAGLβ: As a selective inhibitor, KT109 can be used to dissect the specific contributions of DAGLβ to endocannabinoid signaling in various tissues and cell types, distinguishing its functions from those of DAGLα.

  • Neuroinflammation and Neurodegenerative Diseases: Given the role of 2-AG in the central nervous system, KT109 is a relevant tool for investigating the involvement of DAGLβ in neuroinflammatory processes and its potential as a therapeutic target in neurodegenerative diseases.

  • Inflammatory Disorders: The demonstrated ability of KT109 to reduce pro-inflammatory mediators suggests its utility in studying and potentially treating a variety of inflammatory conditions.[1]

  • Neuropathic Pain: In vivo studies have shown that KT109 can reverse allodynia in models of neuropathic pain, making it a valuable research compound for understanding the mechanisms of chronic pain and for the development of novel analgesics.[1]

  • Cancer Research: The effects of KT109 on cell lines such as PC3 suggest its potential application in cancer research, particularly in understanding the role of endocannabinoid signaling in tumor progression and metastasis.[1]

Conclusion

KT109 is a potent and selective DAGLβ inhibitor with significant potential as a research tool and a lead compound for drug development. Its ability to modulate the endocannabinoid system and downstream inflammatory pathways has been demonstrated in both in vitro and in vivo models. Further research utilizing KT109 will be instrumental in advancing our understanding of the physiological and pathological roles of DAGLβ and in exploring its therapeutic potential across a range of diseases.

References

(S)-KT109 basic science investigations

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Basic Science of KT109

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the fundamental scientific investigations into KT109, a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ). The information presented herein is intended to serve as a technical guide for professionals engaged in drug discovery and development.

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for KT109, facilitating a clear comparison of its potency and selectivity.

TargetMetricValueNotes
Diacylglycerol Lipase-β (DAGLβ)IC5042 nMPotent inhibition.
Diacylglycerol Lipase-α (DAGLα)Selectivity~60-foldHighly selective for DAGLβ over DAGLα.
PLA2G7IC501 µMShows inhibitory activity.
FAAH, MGLL, ABHD11, cPLA2ActivityNegligibleDemonstrates selectivity against other hydrolases.

Mechanism of Action

KT109 exerts its biological effects primarily through the selective inhibition of DAGLβ, an enzyme responsible for the production of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By blocking DAGLβ, KT109 perturbs a lipid signaling network involved in inflammatory responses, particularly in macrophages. This inhibition leads to a reduction in the levels of 2-AG, arachidonic acid, and downstream eicosanoids, which are key mediators of inflammation.[1]

Signaling Pathway and Experimental Workflow

The inhibitory action of KT109 on DAGLβ initiates a cascade of events that ultimately modulates inflammatory responses. The logical flow of this mechanism and a typical experimental workflow to assess its effects are depicted below.

KT109_Mechanism_of_Action cluster_0 Cellular Environment KT109 KT109 DAGL_beta DAGLβ KT109->DAGL_beta Inhibits Two_AG 2-Arachidonoylglycerol (2-AG) DAGL_beta->Two_AG Produces DAG Diacylglycerol (DAG) DAG->DAGL_beta Substrate AA Arachidonic Acid Two_AG->AA Metabolized to Eicosanoids Eicosanoids AA->Eicosanoids Precursor to Inflammation Inflammatory Response Eicosanoids->Inflammation Promotes

Caption: Mechanism of action of KT109 in inhibiting the DAGLβ pathway.

Experimental_Workflow cluster_1 In Vitro Analysis cluster_2 In Vivo Analysis A Enzyme Assay: Determine IC50 for DAGLβ B Selectivity Profiling: Test against DAGLα and other hydrolases A->B C Macrophage Culture: Treat with KT109 and LPS D Lipidomics Analysis: Measure 2-AG, AA, and eicosanoids C->D E Cytokine Assay: Measure TNF-α levels C->E F Animal Model: Administer KT109 (i.p.) to mice G Tissue Harvest: Collect peritoneal macrophages F->G I Behavioral Models: Assess effects on inflammatory pain F->I H Ex Vivo Analysis: Measure lipid mediators and cytokines G->H

Caption: A typical experimental workflow for evaluating KT109.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting research institutions, the available literature describes the methodologies employed in the investigation of KT109.

In Vitro Inhibition and Selectivity Assays
  • Objective: To determine the potency (IC50) of KT109 against DAGLβ and its selectivity over other enzymes.

  • Methodology Outline:

    • Recombinant human DAGLβ is used in an enzymatic assay.

    • A range of KT109 concentrations is incubated with the enzyme and its substrate.

    • The production of 2-AG or a surrogate marker is measured to determine the rate of enzyme activity.

    • IC50 values are calculated by fitting the dose-response data to a suitable pharmacological model.

    • A similar procedure is followed for other hydrolases (DAGLα, FAAH, MGLL, etc.) to assess selectivity.

Macrophage Inflammatory Response Model
  • Objective: To evaluate the effect of KT109 on inflammatory signaling in macrophages.

  • Methodology Outline:

    • Mouse peritoneal macrophages are isolated and cultured.

    • Cells are pre-treated with various concentrations of KT109.

    • Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).

    • Cell lysates and supernatants are collected after a defined incubation period.

    • Levels of 2-AG, arachidonic acid, and eicosanoids in the cell lysates are quantified using techniques such as liquid chromatography-mass spectrometry (LC-MS).

    • Concentrations of secreted pro-inflammatory cytokines, such as TNF-α, in the supernatant are measured using methods like ELISA.[1]

In Vivo Efficacy Studies in Mice
  • Objective: To assess the in vivo potency, selectivity, and therapeutic potential of KT109.

  • Methodology Outline:

    • KT109 is administered to mice, typically via intraperitoneal (i.p.) injection, at various doses (e.g., 0.1-10 mg/kg).[1]

    • After a specific duration (e.g., 4 hours), peritoneal macrophages are harvested.[1]

    • The activity of DAGLβ and other serine hydrolases in the harvested cells is assessed to confirm target engagement and selectivity in a physiological context.[1]

    • Levels of 2-AG, arachidonic acid, and eicosanoids are measured in the macrophages.[1]

    • For inflammatory pain models, an inflammatory agent (e.g., LPS) is administered to the paw, and the effect of KT109 on allodynia (pain response to a non-painful stimulus) is measured.[1]

    • In models of neuropathic pain, such as chronic constrictive injury (CCI), the ability of KT109 to reverse allodynia is evaluated.[1]

References

Methodological & Application

(S)-KT109 In Vitro Assay Protocols: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-KT109 is a potent and selective inhibitor of the enzyme diacylglycerol lipase-β (DAGLβ), a key serine hydrolase involved in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1] The selective inhibition of DAGLβ by this compound makes it a valuable research tool for investigating the physiological and pathological roles of the endocannabinoid system. This document provides detailed in vitro assay protocols to characterize the activity and selectivity of this compound.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against DAGLβ and other related enzymes.

Target EnzymeIC50 ValueSelectivity vs. DAGLαOff-Target Activity (IC50)Reference
DAGLβ 42 nM~60-foldPLA2G7 (1 µM)[1]
DAGLα~2.5 µM-FAAH, MGLL, ABHD11, cPLA2 (negligible)[1]
ABHD6--Noted as an off-target

Signaling Pathway

This compound acts by inhibiting DAGLβ, which is responsible for the hydrolysis of diacylglycerol (DAG) to produce 2-AG. 2-AG is an endogenous ligand for cannabinoid receptors (CB1 and CB2) and is also a precursor for the synthesis of arachidonic acid and subsequently prostaglandins. By blocking DAGLβ, this compound reduces the levels of 2-AG and downstream signaling molecules.

DAGLB_pathway DAG Diacylglycerol (DAG) Two_AG 2-Arachidonoylglycerol (2-AG) DAG->Two_AG hydrolysis DAGLB DAGLβ DAGLB->Two_AG SKT109 This compound SKT109->DAGLB inhibits AA Arachidonic Acid Two_AG->AA hydrolysis (by other enzymes) CB_receptors Cannabinoid Receptors (CB1/CB2) Two_AG->CB_receptors activates PGs Prostaglandins AA->PGs metabolism Inflammation Inflammatory Responses PGs->Inflammation CB_receptors->Inflammation

DAGLβ Signaling Pathway Inhibition by this compound

Experimental Protocols

DAGLβ Activity Assay (Fluorescence-Based)

This protocol describes a continuous, fluorescence-based assay to measure the activity of DAGLβ by quantifying the production of 2-arachidonoylglycerol (2-AG) from the substrate 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG). The production of 2-AG is coupled to a series of enzymatic reactions that result in a fluorescent signal.

Experimental Workflow:

fluorescence_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare DAGLβ enzyme solution add_enzyme Add DAGLβ enzyme prep_enzyme->add_enzyme prep_inhibitor Prepare this compound serial dilutions add_inhibitor Add this compound or vehicle to wells prep_inhibitor->add_inhibitor prep_reagents Prepare assay buffer and reagent mix start_reaction Add SAG substrate & reagent mix prep_reagents->start_reaction add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->start_reaction measure_fluorescence Measure fluorescence over time start_reaction->measure_fluorescence plot_data Plot fluorescence vs. time measure_fluorescence->plot_data calculate_rate Calculate initial reaction rates plot_data->calculate_rate determine_ic50 Determine IC50 values calculate_rate->determine_ic50

Fluorescence-Based DAGLβ Activity Assay Workflow

Materials:

  • Recombinant human DAGLβ enzyme

  • This compound

  • 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG)

  • Monoacylglycerol lipase (B570770) (MAGL)

  • Glycerol kinase (GK)

  • Glycerol-3-phosphate oxidase (GPO)

  • Horseradish peroxidase (HRP)

  • Amplex Red (or a similar fluorescent probe)

  • Assay Buffer: 50 mM HEPES, pH 7.4, 1 mM EDTA, 5 mM MgCl2, 100 mM NaCl, 0.1% BSA

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Perform serial dilutions in DMSO to obtain a range of concentrations.

    • Prepare a working solution of DAGLβ enzyme in assay buffer. The final concentration should be determined empirically to yield a robust signal.

    • Prepare a reagent mix containing MAGL, GK, GPO, HRP, and Amplex Red in assay buffer. The final concentrations should be optimized for the assay.

    • Prepare a stock solution of SAG substrate in a suitable organic solvent (e.g., ethanol) and then dilute in the assay buffer to the desired final concentration.

  • Assay Protocol:

    • Add 2 µL of diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 50 µL of the DAGLβ enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the SAG substrate and reagent mix to each well.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (e.g., excitation 530-560 nm, emission 590 nm) every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • For each concentration of this compound, calculate the initial rate of the reaction from the linear portion of the fluorescence versus time plot.

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Competitive Activity-Based Protein Profiling (ABPP)

This protocol is used to assess the selectivity of this compound against other serine hydrolases in a complex proteome (e.g., cell lysate or tissue homogenate). The assay relies on the competition between this compound and a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate probe) for binding to the active site of serine hydrolases.

Experimental Workflow:

abpp_workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis prep_proteome Prepare proteome lysate incubate_inhibitor Incubate proteome with this compound prep_proteome->incubate_inhibitor prep_inhibitor Prepare this compound dilutions prep_inhibitor->incubate_inhibitor add_probe Add activity-based probe (e.g., FP-Rhodamine) incubate_inhibitor->add_probe incubate_probe Incubate add_probe->incubate_probe quench_reaction Quench reaction with SDS-PAGE sample buffer incubate_probe->quench_reaction run_sds_page Resolve proteins by SDS-PAGE quench_reaction->run_sds_page scan_gel Scan gel for fluorescence run_sds_page->scan_gel analyze_bands Analyze band intensities to determine inhibition scan_gel->analyze_bands

Competitive ABPP Workflow for this compound Selectivity Profiling

Materials:

  • Cell or tissue proteome lysate

  • This compound

  • Fluorophosphonate-rhodamine (FP-Rh) or a similar broad-spectrum serine hydrolase probe

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Proteome Preparation:

    • Prepare a proteome lysate from cells or tissues of interest in a suitable buffer (e.g., PBS).

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Competitive Labeling:

    • In separate microcentrifuge tubes, pre-incubate a fixed amount of proteome (e.g., 50 µg) with varying concentrations of this compound or DMSO (vehicle control) for 30 minutes at 37°C.

    • Add the activity-based probe (e.g., FP-Rh to a final concentration of 1 µM) to each tube.

    • Incubate for another 30 minutes at 37°C.

    • Quench the labeling reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analysis:

    • Resolve the protein samples by SDS-PAGE.

    • Visualize the labeled serine hydrolases by scanning the gel using a fluorescence gel scanner.

    • The intensity of the fluorescent bands corresponds to the activity of the respective serine hydrolases. A decrease in band intensity in the presence of this compound indicates inhibition.

    • Quantify the band intensities to determine the IC50 of this compound for each inhibited serine hydrolase.

Conclusion

The provided protocols offer a robust framework for the in vitro characterization of this compound. The fluorescence-based activity assay is suitable for determining the potency of this compound against DAGLβ, while the competitive ABPP assay is a powerful tool for assessing its selectivity profile across the serine hydrolase family. These methods are essential for researchers investigating the therapeutic potential and biological functions of DAGLβ inhibitors.

References

Application Notes and Protocols for In Vivo Administration of (S)-KT109 (SQ109)

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the in vivo administration of (S)-KT109, also known as SQ109, a promising antitubercular drug candidate. The following protocols and data are intended for researchers, scientists, and drug development professionals working on preclinical animal studies. The information is primarily based on studies conducted in murine models.

Overview and Data Presentation

This compound (SQ109) is a novel[1][2]-diamine-based ethambutol (B1671381) analog with demonstrated efficacy against Mycobacterium tuberculosis.[1] In vivo studies are crucial to understanding its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles to translate preclinical findings to clinical applications.[3][4]

Table 1: Pharmacokinetic Parameters of SQ109 in Mice

This table summarizes the key pharmacokinetic parameters of SQ109 in mice following a single dose administration.

ParameterIntravenous (IV) Administration (25 mg/kg)Oral (PO) Administration (10 mg/kg)
Cmax 1038 ng/mL (1.04 µg/mL)[1]135 ng/mL (0.14 µg/mL)[1]
Tmax -0.31 h[1]
Elimination Half-life (t1/2) 3.5 h[1]5.2 h[1]
Oral Bioavailability -4%[1]
Volume of Distribution (Vss) 11,826 mL/kg[1]-
Table 2: Tissue Distribution of SQ109 in Mice

This table shows the distribution of SQ109 in various tissues 24 hours after a single oral administration of 10 mg/kg. The data highlights the compound's significant accumulation in target organs for tuberculosis infection.

TissueConcentration (ng/g)
Lung > MIC (at least 120-fold higher than plasma)[1]
Spleen High concentration[1]
Kidney High concentration[1]

Experimental Protocols

The following are detailed protocols for the in vivo administration of this compound (SQ109) in mice, based on established methodologies.[1]

Materials and Reagents
  • This compound (SQ109)

  • Vehicle for solubilization (e.g., sterile water, saline, or a specific formulation as determined by solubility studies)

  • Syringes and needles (appropriate gauge for the route of administration)

  • Animal balance

  • Gavage needles (for oral administration)

  • Restrainers

Animal Models
  • Species: C57BL/6 mice are a commonly used strain for Mycobacterium tuberculosis infection models.[1]

  • Health Status: Use healthy, specific-pathogen-free (SPF) animals.

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.

  • Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.

Dosing and Administration

2.3.1. Dose Preparation

  • Accurately weigh the required amount of this compound (SQ109) powder.

  • Dissolve the powder in the appropriate vehicle to achieve the desired final concentration. Ensure complete dissolution.

  • The dosing solution should be prepared fresh on the day of administration.

2.3.2. Oral (PO) Administration Protocol

  • Weigh each mouse to determine the precise volume of the dosing solution to be administered.

  • Gently restrain the mouse.

  • Using a gavage needle of appropriate size, carefully insert the needle into the esophagus and deliver the calculated volume of the this compound solution directly into the stomach.

  • Observe the animal for a short period to ensure no adverse reactions occur.

  • A common oral dose used in studies is in the range of 0.1–25 mg/kg/day.[1]

2.3.3. Intravenous (IV) Administration Protocol

  • Weigh each mouse to determine the precise volume of the dosing solution to be administered.

  • Place the mouse in a restrainer that allows access to the tail vein.

  • Swab the tail with 70% ethanol (B145695) to disinfect and improve vein visibility.

  • Using an appropriate gauge needle (e.g., 27G or 30G), carefully inject the calculated volume of the this compound solution into the lateral tail vein.

  • Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.

  • A common intravenous dose used in studies is 25 mg/kg.[1]

Sample Collection for Pharmacokinetic Analysis
  • At predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours), collect blood samples via retro-orbital bleeding or cardiac puncture (terminal procedure).

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • For tissue distribution studies, euthanize the animals at specified time points, perfuse the circulatory system with saline, and harvest the organs of interest (e.g., lungs, spleen, kidneys, liver).

  • Homogenize the tissues and store them at -80°C until analysis.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action for this compound (SQ109).

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Dose Preparation Dose Preparation Oral (PO) Gavage Oral (PO) Gavage Dose Preparation->Oral (PO) Gavage Intravenous (IV) Injection Intravenous (IV) Injection Dose Preparation->Intravenous (IV) Injection Animal Acclimatization Animal Acclimatization Animal Acclimatization->Oral (PO) Gavage Animal Acclimatization->Intravenous (IV) Injection Blood Sampling Blood Sampling Oral (PO) Gavage->Blood Sampling Tissue Harvesting Tissue Harvesting Oral (PO) Gavage->Tissue Harvesting Intravenous (IV) Injection->Blood Sampling Intravenous (IV) Injection->Tissue Harvesting Pharmacokinetic Analysis Pharmacokinetic Analysis Blood Sampling->Pharmacokinetic Analysis Pharmacodynamic Analysis Pharmacodynamic Analysis Tissue Harvesting->Pharmacodynamic Analysis

Caption: Experimental workflow for in vivo administration and analysis of this compound.

signaling_pathway This compound (SQ109) This compound (SQ109) MmpL3 Transporter MmpL3 Transporter This compound (SQ109)->MmpL3 Transporter Inhibits Mycolic Acid Synthesis Mycolic Acid Synthesis MmpL3 Transporter->Mycolic Acid Synthesis Disrupts Transport Bacterial Cell Wall Integrity Bacterial Cell Wall Integrity Mycolic Acid Synthesis->Bacterial Cell Wall Integrity Impairs Bacterial Cell Death Bacterial Cell Death Bacterial Cell Wall Integrity->Bacterial Cell Death Leads to

Caption: Proposed mechanism of action of this compound via inhibition of MmpL3.

References

Application Notes and Protocols for (S)-KT109 Mouse Model Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "(S)-KT109" is not publicly available. The following experimental design is based on the known characteristics of KT109 , a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ). Researchers should first confirm the mechanism of action and pharmacokinetic properties of this compound to adapt this protocol accordingly.

Introduction

KT109 is a selective inhibitor of diacylglycerol lipase-β (DAGLβ), an enzyme responsible for the production of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1] By inhibiting DAGLβ, KT109 reduces the levels of 2-AG and downstream inflammatory mediators, such as eicosanoids.[1] This mechanism of action suggests potential therapeutic applications in inflammatory and neuropathic pain conditions. Preclinical studies in mouse models have demonstrated the efficacy of KT109 in reducing inflammatory responses in macrophages and alleviating allodynia in models of neuropathic pain.[1]

This document provides a detailed experimental design for evaluating the efficacy of a compound with DAGLβ inhibitory activity, such as KT109, in a mouse model. The protocols and application notes are intended for researchers, scientists, and drug development professionals.

Data Presentation

Table 1: Treatment Groups and Dosing Regimen
Group IDTreatment ArticleDose (mg/kg)Route of AdministrationFrequencyNo. of Animals
1Vehicle Control-Intraperitoneal (i.p.)Once daily10
2This compound10Intraperitoneal (i.p.)Once daily10
3This compound20Intraperitoneal (i.p.)Once daily10
4This compound40Intraperitoneal (i.p.)Once daily10
5Positive Control (e.g., Celecoxib)30Oral (p.o.)Once daily10
Table 2: Key Experimental Endpoints and Assays
EndpointAssayTime Points
Mechanical Allodyniavon Frey Filament TestBaseline, 1, 3, 7, 14 days post-induction
Thermal HyperalgesiaHargreaves Plantar TestBaseline, 1, 3, 7, 14 days post-induction
Inflammatory Cytokine LevelsELISA (e.g., TNF-α, IL-6)14 days post-induction (serum, spinal cord)
2-AG LevelsLC-MS/MS14 days post-induction (spinal cord, brain)
Gene Expression of Inflammatory MarkersqPCR (e.g., COX-2, iNOS)14 days post-induction (spinal cord)
HistopathologyH&E Staining14 days post-induction (spinal cord, paw tissue)

Experimental Protocols

Animal Model and Induction of Neuropathic Pain (Chronic Constriction Injury - CCI Model)

Objective: To establish a model of peripheral neuropathic pain in mice.

Materials:

  • 8-10 week old male C57BL/6 mice

  • Anesthetic (e.g., Isoflurane)

  • Surgical tools (scissors, forceps)

  • 4-0 chromic gut suture

  • Heating pad

  • Analgesics (for post-operative care)

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Place the mouse on a heating pad to maintain body temperature.

  • Make a small incision on the lateral surface of the mid-thigh of the left hind limb.

  • Expose the sciatic nerve by blunt dissection through the biceps femoris muscle.

  • Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve, proximal to its trifurcation. The ligatures should be tied with about 1 mm spacing.

  • The constriction should be minimal, just enough to retard but not arrest circulation in the epineural vasculature.

  • Close the muscle layer and skin with sutures.

  • Administer post-operative analgesics as per institutional guidelines.

  • Allow the animals to recover for 7 days before starting the treatment.

Compound Administration

Objective: To administer the test compound and controls to the experimental animals.

Materials:

  • This compound

  • Vehicle (e.g., 10% Tween 80 in saline)

  • Positive control (e.g., Celecoxib)

  • Syringes and needles for intraperitoneal and oral administration

Procedure:

  • Prepare fresh formulations of this compound and the positive control on each day of dosing.

  • Vortex the solutions thoroughly before administration.

  • Administer the vehicle, this compound, or positive control to the respective groups as detailed in Table 1.

  • For intraperitoneal (i.p.) injection, gently restrain the mouse and inject the solution into the lower abdominal quadrant.

  • For oral (p.o.) administration, use a gavage needle to deliver the solution directly into the stomach.

  • Monitor the animals for any adverse reactions following administration.

Behavioral Testing: Mechanical Allodynia (von Frey Test)

Objective: To assess the mechanical sensitivity of the hind paw.

Materials:

  • von Frey filaments of varying forces (e.g., 0.008g to 2.0g)

  • Elevated wire mesh platform

  • Testing chambers

Procedure:

  • Acclimatize the mice to the testing environment for at least 30 minutes before the test.

  • Place each mouse in an individual chamber on the elevated wire mesh platform.

  • Apply the von Frey filaments to the plantar surface of the ipsilateral (ligated) hind paw.

  • Start with a filament in the middle of the force range and apply it with just enough force to cause it to bend.

  • A positive response is a sharp withdrawal of the paw.

  • Use the up-down method to determine the 50% paw withdrawal threshold.

Tissue Collection and Processing

Objective: To collect tissues for biochemical and histological analysis.

Materials:

  • Anesthetic (e.g., Isoflurane or CO2)

  • Surgical tools

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA)

  • Liquid nitrogen

  • Centrifuge tubes

Procedure:

  • At the end of the study, anesthetize the mice deeply.

  • Collect blood via cardiac puncture. Allow it to clot and then centrifuge to separate the serum. Store serum at -80°C.

  • Perform transcardial perfusion with cold PBS followed by 4% PFA for histological analysis.

  • Dissect the lumbar spinal cord and the brain. For biochemical analysis, snap-freeze the tissues in liquid nitrogen and store at -80°C. For histology, post-fix the tissues in 4% PFA overnight.

  • Collect the ipsilateral hind paw tissue and fix it in 4% PFA.

Visualizations

G cluster_pathway DAGLβ Signaling Pathway and Point of Inhibition DAG Diacylglycerol (DAG) DAGLb DAGLβ DAG->DAGLb twoAG 2-Arachidonoylglycerol (2-AG) AA Arachidonic Acid twoAG->AA MAGL/ABHD6 CB1_CB2 Cannabinoid Receptors (CB1/CB2) twoAG->CB1_CB2 Activation DAGLb->twoAG Hydrolysis PGs_LTs Prostaglandins & Leukotrienes (Inflammatory Mediators) AA->PGs_LTs COX/LOX Inflammation Inflammation & Pain PGs_LTs->Inflammation KT109 This compound KT109->DAGLb Inhibition

Caption: this compound inhibits DAGLβ, reducing 2-AG production.

G cluster_workflow Experimental Workflow for this compound Efficacy Testing start Start cci Chronic Constriction Injury (CCI) Surgery start->cci recovery 7-Day Recovery Period cci->recovery treatment Treatment Initiation (Vehicle, this compound, Positive Control) recovery->treatment behavioral Behavioral Testing (von Frey, Hargreaves) treatment->behavioral Days 1, 3, 7, 14 termination Study Termination (Day 14) behavioral->termination tissue Tissue Collection (Blood, Spinal Cord, Brain, Paw) termination->tissue analysis Biochemical & Histological Analysis tissue->analysis end End analysis->end

Caption: Workflow for in vivo testing of this compound.

G cluster_logic Logical Relationship of Experimental Groups CCI_Model CCI Mouse Model of Neuropathic Pain Vehicle Vehicle Control (Baseline Pathology) CCI_Model->Vehicle Treatment Groups Positive Positive Control (Validated Efficacy) CCI_Model->Positive Treatment Groups KT109_Low This compound Low Dose (10 mg/kg) CCI_Model->KT109_Low Treatment Groups KT109_Mid This compound Mid Dose (20 mg/kg) CCI_Model->KT109_Mid Treatment Groups KT109_High This compound High Dose (40 mg/kg) CCI_Model->KT109_High Treatment Groups Vehicle->KT109_Low Comparison for Efficacy Vehicle->KT109_Mid Comparison for Efficacy Vehicle->KT109_High Comparison for Efficacy Positive->KT109_Low Comparison for Potency Positive->KT109_Mid Comparison for Potency Positive->KT109_High Comparison for Potency

Caption: Rationale for experimental group comparisons.

References

Application Notes and Protocols for (S)-KT109 in Neuroinflammation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-KT109 is a potent and selective inhibitor of diacylglycerol lipase (B570770) β (DAGLβ), an enzyme predominantly expressed in immune cells such as microglia and macrophages.[] DAGLβ is a key enzyme in the endocannabinoid signaling pathway, responsible for the biosynthesis of 2-arachidonoylglycerol (B1664049) (2-AG). 2-AG is a precursor for arachidonic acid (AA), which is subsequently converted into pro-inflammatory eicosanoids like prostaglandins.[][2] By inhibiting DAGLβ, this compound effectively reduces the levels of 2-AG, AA, and downstream inflammatory mediators, thereby exerting anti-inflammatory effects.[] These properties make this compound a valuable tool for studying the role of the DAGLβ pathway in neuroinflammation and a potential therapeutic candidate for neuroinflammatory disorders.

Mechanism of Action

This compound acts as a selective inhibitor of DAGLβ. This inhibition leads to a downstream reduction of pro-inflammatory molecules. The primary mechanism involves the blockade of 2-AG production, which in turn limits the substrate available for the synthesis of arachidonic acid and subsequent pro-inflammatory prostaglandins.[][2][3] Recent studies have also revealed that DAGLβ inhibition by KT109 can induce a state in immune cells that mimics starvation, leading to the activation of the LKB1-AMPK signaling pathway, which has anti-inflammatory effects.[4][5]

Applications in Neuroinflammation Research
  • In vitro studies: this compound can be utilized in primary microglia cultures, macrophage cell lines (e.g., BV2, THP-1), and bone marrow-derived macrophages (BMDMs) to investigate the role of DAGLβ in microglia activation and the production of inflammatory mediators.[5][6][7]

  • In vivo studies: The compound has been successfully used in rodent models of neuroinflammation and neuropathic pain to study the therapeutic potential of DAGLβ inhibition.[2][3]

  • Target validation: this compound serves as a crucial tool for validating DAGLβ as a therapeutic target for diseases with a neuroinflammatory component.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for KT109 in various studies.

Table 1: In Vitro Potency and Selectivity of KT109

ParameterValueCell/Enzyme SystemReference
IC₅₀ (DAGLβ) 42 nMRecombinant DAGLβ[8]
Selectivity ~60-fold over DAGLαRecombinant enzymes[8][9]
Off-target activity Inhibits ABHD6Serine hydrolases[2][9]

Table 2: In Vivo Efficacy of KT109 in Preclinical Models

ModelSpeciesDoseEffectReference
LPS-induced inflammatory pain Mouse40 mg/kg (i.p.)Reversal of allodynia[3]
Chronic constrictive injury (CCI) Mouse40 mg/kg (i.p.)Reversal of allodynia[3]
Chemotherapy-induced neuropathic pain (CINP) Mouse40 mg/kg (i.p.)Reversal of allodynia[3]
Sickle cell disease pain MouseNot specifiedDecrease in hyperalgesia[10]
LPS-induced inflammation (liposomal) Mouse~5 µg~80% inactivation of DAGLβ in macrophages[11]

Experimental Protocols

Protocol 1: In Vitro Inhibition of Pro-inflammatory Cytokine Production in Macrophages

This protocol describes how to assess the anti-inflammatory effect of this compound on lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound (Cayman Chemical, CAS No: 2055172-61-5)

  • Mouse peritoneal macrophages or BV2 microglial cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin

  • LPS (Lipopolysaccharide) from E. coli

  • ELISA kits for TNF-α and IL-1β

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Cell Culture: Culture mouse peritoneal macrophages or BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Plating: Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1 hour.

  • Stimulation: After pre-treatment, stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. Include a control group with no LPS stimulation.

  • Sample Collection: Collect the cell culture supernatants and store them at -80°C until analysis.

  • Cytokine Analysis: Measure the concentrations of TNF-α and IL-1β in the supernatants using specific ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Normalize the cytokine concentrations to the vehicle-treated, LPS-stimulated group and perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine the inhibitory effect of this compound.

Protocol 2: In Vivo Assessment of Anti-Allodynic Effects in a Mouse Model of Inflammatory Pain

This protocol outlines the procedure for evaluating the efficacy of this compound in reducing inflammatory pain in mice.

Materials:

  • This compound

  • Male C57BL/6 mice (8-10 weeks old)

  • LPS from E. coli

  • Sterile saline

  • Vehicle solution (e.g., 5% DMSO, 5% Tween 80 in saline)

  • Von Frey filaments for mechanical allodynia testing

Procedure:

  • Acclimatization: Acclimatize the mice to the experimental setup and handling for at least 3 days before the experiment.

  • Baseline Measurement: Measure the baseline paw withdrawal threshold for each mouse using von Frey filaments.

  • Induction of Inflammation: Induce localized inflammation by injecting 1 µg of LPS in 20 µL of sterile saline into the plantar surface of one hind paw.

  • Drug Administration:

    • Dissolve this compound in the vehicle solution.

    • Administer this compound (e.g., 40 mg/kg) or vehicle via intraperitoneal (i.p.) injection 2 hours after the LPS injection.

  • Assessment of Mechanical Allodynia: Measure the paw withdrawal threshold at different time points after drug administration (e.g., 2, 4, 6, 24, and 28 hours) using the von Frey test.

  • Data Analysis: Compare the paw withdrawal thresholds between the this compound-treated group and the vehicle-treated group at each time point using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).

Visualizations

Signaling Pathway of this compound Action

G DAG Diacylglycerol (DAG) DAGLb Diacylglycerol Lipase β (DAGLβ) DAG->DAGLb sKT109 This compound sKT109->DAGLb AMPK AMPK Activation sKT109->AMPK Induces AG 2-Arachidonoylglycerol (2-AG) DAGLb->AG AA Arachidonic Acid (AA) AG->AA Prostaglandins Prostaglandins AA->Prostaglandins Inflammation Neuroinflammation Prostaglandins->Inflammation AntiInflam Anti-inflammatory Effects AMPK->AntiInflam

Caption: Signaling pathway of this compound in reducing neuroinflammation.

Experimental Workflow for In Vitro Studies

G start Start culture Culture Microglia/ Macrophages start->culture treat Pre-treat with This compound or Vehicle culture->treat stimulate Stimulate with LPS treat->stimulate collect Collect Supernatants stimulate->collect analyze Analyze Cytokines (ELISA) collect->analyze end End analyze->end

Caption: General experimental workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols for Targeting CD109 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Note on (S)-KT109: Initial searches for "this compound" did not yield specific information on a compound with this designation used in cancer research. The following application notes and protocols are based on the research surrounding CD109 , a protein that has been identified as a significant therapeutic target in various cancers.

Application Notes

Introduction to CD109 as a Therapeutic Target

Cluster of Differentiation 109 (CD109) is a glycosylphosphatidylinositol (GPI)-anchored glycoprotein (B1211001) that is overexpressed in several human malignancies, including lung adenocarcinoma, squamous cell carcinoma (SCC), and pancreatic cancer.[1][2][3][4] Elevated CD109 expression is often correlated with tumor progression, metastasis, and poor prognosis, making it a compelling target for cancer therapy.[1][2] CD109 is known to modulate key signaling pathways involved in cell growth, proliferation, and survival, primarily through its interaction with the Transforming Growth Factor-β (TGF-β) receptor and the Epidermal Growth Factor Receptor (EGFR).[2][4][5]

Mechanism of Action and Signaling Pathways

CD109's role in cancer is multifaceted, involving the regulation of at least two major signaling cascades:

  • EGFR-AKT-mTOR Pathway: CD109 has been shown to associate with EGFR, leading to the stabilization of EGFR levels and enhancement of its downstream signaling.[2][4] This results in the activation of the PI3K-AKT-mTOR pathway, which promotes cell proliferation, survival, and resistance to EGFR-targeted therapies.[2][6] Inhibition of CD109 can decrease EGFR phosphorylation, diminish the activation of AKT and mTOR, and sensitize cancer cells to EGFR inhibitors like gefitinib.[2]

  • TGF-β Pathway: CD109 acts as a co-receptor for the TGF-β receptor, functioning as an inhibitor of TGF-β signaling.[5] In some contexts, this inhibition of the tumor-suppressive effects of TGF-β can contribute to tumorigenesis.[7]

Therapeutic Rationale for Targeting CD109

The pro-tumorigenic roles of CD109 make it an attractive target for therapeutic intervention. Strategies to target CD109 could include the development of monoclonal antibodies or small molecule inhibitors. The potential benefits of targeting CD109 include:

  • Inhibition of tumor growth and proliferation.

  • Reduction of metastasis and invasion.[2]

  • Sensitization of tumors to existing therapies, such as EGFR inhibitors.[2]

Data on the Effects of CD109 Inhibition

The following tables summarize quantitative data from studies on the effects of CD109 knockdown in cancer cell lines.

Table 1: Effect of CD109 Knockdown on Cell Proliferation and Migration

Cell LineAssayResultFold Change (Control vs. Knockdown)Reference
A549 (Lung Cancer)Cell Proliferation (WST-1)Decreased Proliferation~1.5-fold decrease[8]
A549 (Lung Cancer)Cell Migration (Wound Healing)Decreased Migration~2-fold decrease in wound closure[8]
CaSki (Cervical Cancer)Cell Proliferation (XTT)Decreased ProliferationSignificant reduction (P=0.0002)[9]
SiHa (Cervical Cancer)Cell Migration (Transwell)Decreased MigrationSignificant reduction (P<0.0001)[9]

Table 2: Effect of CD109 Knockdown on In Vivo Tumor Growth

Cell LineAnimal ModelParameterResultReference
A431 (Vulvar SCC)Nude Mouse XenograftTumor FormationAbrogated tumor growth in CD109 KO cells[4]
CaSki (Cervical Cancer)Nude Mouse XenograftTumor WeightSignificant decrease (P=0.0428)[9]
SiHa (Cervical Cancer)Nude Mouse XenograftTumor Surface AreaSignificant decrease (P=0.0029)[9]

Experimental Protocols

shRNA-Mediated Knockdown of CD109

This protocol describes the transient knockdown of CD109 using shRNA plasmids. For stable knockdown, a selection step with an appropriate antibiotic (e.g., puromycin) is required.[10]

Materials:

  • CD109-specific shRNA plasmid and control scrambled shRNA plasmid

  • Human cancer cell line (e.g., A549)

  • 6-well plates

  • Growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium (e.g., Opti-MEM)

  • Transfection reagent (e.g., Lipofectamine 2000 or TurboFectin 8.0)

  • Puromycin (B1679871) (for stable selection)

Protocol:

  • Cell Seeding: 24 hours prior to transfection, seed 3 x 10^5 cells per well in a 6-well plate with 2 mL of growth medium. Incubate overnight to reach 50-70% confluency.[11]

  • shRNA-Transfection Reagent Complex Formation:

    • In a sterile tube, dilute 1 µg of shRNA plasmid DNA in 250 µL of serum-free medium.

    • In a separate sterile tube, add 3 µL of transfection reagent to 250 µL of serum-free medium.

    • Combine the diluted DNA and transfection reagent solutions. Mix gently by pipetting and incubate for 15-20 minutes at room temperature.[11]

  • Transfection:

    • Aspirate the growth medium from the cells and wash once with serum-free medium or PBS.

    • Add the DNA-transfection reagent complex dropwise to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

    • Add 1 mL of growth medium (containing 2x serum and antibiotics) and incubate for an additional 18-24 hours.[10]

  • Post-Transfection:

    • After 48-72 hours, harvest the cells for analysis (Western blot or qPCR) to confirm knockdown efficiency.

    • For stable cell line generation, split the cells and add growth medium containing the appropriate concentration of puromycin (previously determined by a kill curve). Replace the selective medium every 2-3 days until resistant colonies appear.[10]

G cluster_workflow shRNA Knockdown Workflow seed_cells Seed Cells in 6-well Plate prepare_complex Prepare shRNA-Transfection Reagent Complex seed_cells->prepare_complex 24h transfect Add Complex to Cells and Incubate prepare_complex->transfect harvest Harvest Cells for Analysis (48-72h) transfect->harvest selection Optional: Select for Stable Knockdown transfect->selection

Workflow for shRNA-mediated gene knockdown.

Cell Viability (MTT) Assay

This protocol is for assessing the effect of CD109 knockdown on cancer cell viability.

Materials:

  • 96-well plates

  • Control and CD109 knockdown cells

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of growth medium. Include wells with medium only for background control. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[12]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[12] Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Subtract the background absorbance from all readings. Cell viability is proportional to the absorbance and can be expressed as a percentage of the control cells.

Western Blot for EGFR-AKT Pathway Proteins

This protocol is to analyze the phosphorylation status of EGFR and AKT following CD109 knockdown.

Materials:

  • Control and CD109 knockdown cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-CD109, anti-p-EGFR (e.g., Y1068), anti-total EGFR, anti-p-AKT (e.g., S473), anti-total AKT, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Protocol:

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.[14]

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.[14]

  • Gel Electrophoresis:

    • Normalize protein amounts for all samples. Add Laemmli buffer and boil for 5 minutes.

    • Load 20-40 µg of protein per lane on an SDS-PAGE gel.[15]

    • Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[14]

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.[15]

    • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

In Vivo Tumor Xenograft Study

This protocol outlines a subcutaneous xenograft model to assess the effect of CD109 on tumor growth in vivo.

Materials:

  • Control and CD109 knockdown cancer cells (e.g., A549)

  • Immunocompromised mice (e.g., athymic nude or NOD-scid)

  • Matrigel

  • Sterile PBS

  • Calipers for tumor measurement

Protocol:

  • Cell Preparation: Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.[4]

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1-5 x 10^6 cells) into the flank of each mouse.[4]

  • Tumor Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers every 3-4 days.

    • Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).

Visualizations

G cluster_pathway CD109-Mediated EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K CD109 CD109 CD109->EGFR Stabilizes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Metastasis Metastasis mTOR->Metastasis G cluster_workflow In Vivo Xenograft Experimental Workflow prep_cells Prepare Control & CD109 KD Cells inject_mice Subcutaneous Injection into Mice prep_cells->inject_mice monitor_growth Monitor Tumor Growth with Calipers inject_mice->monitor_growth Weekly excise_tumors Excise Tumors at Endpoint monitor_growth->excise_tumors analyze Analyze Tumor Weight & IHC excise_tumors->analyze

References

Application of (S)-KT109 in Metabolic Disease Models: Current Understanding and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of the current date, publicly available research directly investigating the application of (S)-KT109 in specific metabolic disease models such as diabetes, obesity, or non-alcoholic fatty liver disease is limited. The following application notes and protocols are based on the established mechanism of action of its racemate, KT109 , as a diacylglycerol lipase-β (DAGLβ) inhibitor and the broader, emerging understanding of the role of DAGLβ in metabolic processes. The provided information is intended to guide researchers on the potential applications and methodologies for investigating this compound in the context of metabolic diseases.

Application Notes

Introduction

Metabolic diseases, including obesity, type 2 diabetes, and cardiovascular conditions, represent a significant global health challenge.[1][2] A key area of interest in the pathology of these diseases is the interplay between lipid metabolism and inflammation. Diacylglycerol lipase-β (DAGLβ) is an enzyme that plays a crucial role at the intersection of these pathways.[3][4][] KT109 is a potent and selective inhibitor of DAGLβ, and its (S)-enantiomer, this compound, is expected to exhibit similar activity.[6] While primarily investigated for its role in inflammation and neuropathic pain, the mechanism of action of KT109 suggests its potential as a therapeutic agent in metabolic disorders.[7]

Mechanism of Action and Relevance to Metabolic Disease

This compound, as an inhibitor of DAGLβ, blocks the hydrolysis of diacylglycerol (DAG) to produce 2-arachidonoylglycerol (B1664049) (2-AG), a major endocannabinoid, and arachidonic acid (AA), a precursor for pro-inflammatory eicosanoids like prostaglandins (B1171923).[3][][6] This inhibition has several implications for metabolic diseases:

  • Lipid Metabolism: DAGLβ is involved in lipid metabolism, and its inhibition can alter the cellular lipid network.[3][4] By preventing the breakdown of DAG, this compound could influence signaling pathways that are regulated by DAG and its metabolites.

  • Inflammation: Chronic low-grade inflammation is a hallmark of many metabolic diseases. By reducing the production of 2-AG and arachidonic acid-derived pro-inflammatory mediators, this compound can attenuate inflammatory responses in key metabolic tissues.[3][8]

  • Cellular Metabolism: Recent research has revealed a novel aspect of DAGLβ inhibition. A 2024 study on KT109 in pain models discovered that inhibiting DAGLβ in immune cells mimics a state of cellular starvation.[7] This change in energy metabolism can suppress inflammatory signaling. This finding draws a parallel to the mechanism of metformin, a widely used anti-diabetic drug, suggesting that DAGLβ inhibitors like this compound could have direct effects on cellular metabolic pathways relevant to metabolic diseases.[7]

Potential Applications in Metabolic Disease Models

Based on its mechanism of action, this compound could be investigated in various preclinical models of metabolic diseases:

  • Diet-Induced Obesity (DIO): To assess the effect of this compound on body weight gain, adiposity, and food intake.

  • Insulin (B600854) Resistance and Type 2 Diabetes: To evaluate improvements in glucose tolerance, insulin sensitivity, and pancreatic β-cell function.

  • Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH): To study the impact on hepatic steatosis, inflammation, and fibrosis.

  • Atherosclerosis: To investigate the effects on lipid deposition and inflammation in the vasculature.

Quantitative Data Summary

While no quantitative data is available for this compound in metabolic disease models, the following table summarizes the known effects of the racemic mixture, KT109, from studies in other contexts. This data can serve as a reference for designing future metabolic studies.

ParameterModel SystemTreatmentKey FindingsReference
Enzyme Inhibition Recombinant human DAGLβIn vitroIC50 of 42 nM[6]
Cellular 2-AG Levels Mouse peritoneal macrophages5 mg/kg KT109 (i.p.) for 4hMarked decrease in 2-AG content[3]
Cellular Arachidonic Acid (AA) and Eicosanoid Levels Mouse peritoneal macrophages5 mg/kg KT109 (i.p.) for 4hReduction in AA and prostaglandins (PGE2, PGD2)[3]
Inflammatory Cytokine Production LPS-stimulated mouse peritoneal macrophagesIn vivo treatment with KT109Reduction in secreted TNF-α levels[6]
Neuropathic and Inflammatory Pain Mouse models (CCI, CINP, LPS-induced)1.6-40 mg/kg KT109 (i.p.)Reversal of allodynia[6]

Experimental Protocols

The following are generalized protocols for in vivo studies with KT109, adapted from research in inflammation and pain. These should be modified for specific metabolic disease models.

Protocol 1: In Vivo Administration of this compound in a Diet-Induced Obesity Mouse Model

Objective: To evaluate the effect of this compound on body weight, glucose tolerance, and inflammatory markers in a diet-induced obesity model.

Animal Model: C57BL/6J mice on a high-fat diet (HFD).

Materials:

  • This compound

  • Vehicle (e.g., DMSO, Tween 80, saline)

  • High-fat diet (e.g., 60% kcal from fat)

  • Standard chow diet

  • Glucose solution for oral glucose tolerance test (OGTT)

  • Insulin solution for insulin tolerance test (ITT)

  • Equipment for blood glucose measurement, body weight scales, and tissue collection.

Procedure:

  • Induction of Obesity: Feed mice a high-fat diet for 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.

  • Drug Preparation and Administration: Prepare a stock solution of this compound in a suitable vehicle. Administer this compound or vehicle to HFD-fed mice via intraperitoneal (i.p.) injection at a predetermined dose (e.g., 5-40 mg/kg) once daily for a specified period (e.g., 4-8 weeks).

  • Monitoring:

    • Measure body weight and food intake weekly.

    • Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at baseline and at the end of the treatment period.

    • Collect blood samples periodically to measure plasma levels of glucose, insulin, lipids, and inflammatory cytokines.

  • Terminal Procedures: At the end of the study, euthanize the animals and collect tissues (e.g., liver, adipose tissue, muscle) for histological analysis and measurement of gene and protein expression of metabolic and inflammatory markers.

Protocol 2: Assessment of this compound on Macrophage-Mediated Inflammation in Adipose Tissue

Objective: To determine the effect of this compound on macrophage infiltration and inflammatory gene expression in the adipose tissue of obese mice.

Animal Model: Diet-induced obese mice.

Procedure:

  • Treatment: Treat diet-induced obese mice with this compound or vehicle as described in Protocol 1.

  • Tissue Collection: At the end of the treatment period, collect epididymal white adipose tissue.

  • Immunohistochemistry: Fix a portion of the adipose tissue in formalin, embed in paraffin, and perform immunohistochemical staining for macrophage markers (e.g., F4/80, CD11c) to quantify macrophage infiltration.

  • Gene Expression Analysis: Isolate RNA from another portion of the adipose tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of inflammatory genes (e.g., Tnf-α, Il-6, Mcp-1).

Visualizations

Signaling Pathway of DAGLβ

DAGL_pathway DAG Diacylglycerol (DAG) DAGL_beta DAGLβ DAG->DAGL_beta Two_AG 2-Arachidonoylglycerol (2-AG) DAGL_beta->Two_AG AA Arachidonic Acid (AA) DAGL_beta->AA S_KT109 This compound S_KT109->DAGL_beta Inhibits Endocannabinoid_Signaling Endocannabinoid Signaling Two_AG->Endocannabinoid_Signaling Prostaglandins Prostaglandins AA->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Caption: Signaling pathway of DAGLβ and its inhibition by this compound.

Experimental Workflow for In Vivo Studies

experimental_workflow start Select Metabolic Disease Model (e.g., Diet-Induced Obesity) treatment Administer this compound or Vehicle start->treatment monitoring Monitor Metabolic Parameters (Body Weight, Glucose, etc.) treatment->monitoring monitoring->treatment Repeated Dosing analysis Terminal Tissue and Blood Analysis (Histology, Gene Expression, etc.) monitoring->analysis end Data Interpretation analysis->end

Caption: General experimental workflow for in vivo studies with this compound.

Conclusion

While direct evidence for the use of this compound in metabolic disease models is not yet available, its role as a potent DAGLβ inhibitor provides a strong rationale for its investigation in this context. The ability of DAGLβ inhibitors to modulate lipid metabolism and inflammation, coupled with the recent discovery of their impact on cellular energy metabolism, positions this compound as a promising research tool and potential therapeutic candidate for metabolic disorders. The protocols and information provided herein are intended to serve as a foundation for researchers to design and execute studies that will elucidate the therapeutic potential of this compound in metabolic diseases.

References

Application Notes and Protocols for (S)-KT109 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-KT109 is a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), an enzyme crucial for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). These application notes provide detailed information and protocols for the use of this compound in primary cell cultures, particularly primary macrophages and neurons, to investigate its effects on inflammatory responses and neuronal signaling.

This compound offers high selectivity for DAGLβ over DAGLα (approximately 60-fold), allowing for targeted studies of DAGLβ's role in cellular processes.[1][2] Its application in primary cell cultures enables the investigation of signaling pathways in a more physiologically relevant context compared to immortalized cell lines.

Data Presentation: Efficacy of this compound in Primary and Related Cell Cultures

The following tables summarize the quantitative data on the effects of this compound treatment in various cell types.

Table 1: In Vitro Inhibition of DAGLβ by this compound

Cell Type/SystemTargetMetricValueReference
Recombinant Human DAGLβhDAGLβIC₅₀580 nM[1]
Mouse Peritoneal MacrophagesDAGLβIn vivo Inhibition~80% at ~5 µg liposomal KT109[3]
Neuro2A cellsDAGLβCellular InhibitionEffective at 50 nM[1]

Table 2: Effects of this compound on Bioactive Lipids and Cytokines in Primary Macrophages

Cell TypeTreatmentDurationMeasured EffectResultReference
Mouse Peritoneal MacrophagesKT109 (5 mg/kg, i.p.)4 hours2-AG LevelsLowered[1]
Mouse Peritoneal MacrophagesKT109 (5 mg/kg, i.p.)4 hoursArachidonic Acid LevelsLowered[1]
Mouse Peritoneal MacrophagesKT109 (5 mg/kg, i.p.)4 hoursEicosanoid LevelsLowered[1]
LPS-stimulated MacrophagesKT109-TNF-α SecretionReduced[1]

Table 3: Effects of this compound in Neuronal Cell Models

Cell TypeTreatmentDurationMeasured EffectResultReference
Neuro2A cells50 nM KT1094 hours2-AG Levels~90% reduction[1]
Neuro2A cells50 nM KT1094 hoursArachidonic Acid LevelsMarked reduction[1]
Autaptic Hippocampal NeuronsDAGLβ knockdown-Depolarization-induced Suppression of Excitation (DSE)Diminished[4]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Downstream Signaling

This compound exerts its effects by inhibiting DAGLβ, which hydrolyzes diacylglycerol (DAG) to produce the endocannabinoid 2-AG. This reduction in 2-AG and its downstream metabolite, arachidonic acid (AA), leads to decreased production of pro-inflammatory prostaglandins (B1171923).[1] Recent studies have also revealed that DAGLβ inhibition in primary macrophages can activate the LKB1-AMPK signaling pathway, which is a central regulator of cellular energy homeostasis and has anti-inflammatory effects.[5]

KT109_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol DAG Diacylglycerol (DAG) DAGLb DAGLβ DAG->DAGLb Hydrolysis TwoAG 2-Arachidonoylglycerol (2-AG) DAGLb->TwoAG LKB1 LKB1 DAGLb->LKB1 Activation via inhibition KT109 This compound KT109->DAGLb Inhibition AA Arachidonic Acid (AA) TwoAG->AA Hydrolysis PGs Prostaglandins AA->PGs Inflammation Pro-inflammatory Response PGs->Inflammation AMPK AMPK LKB1->AMPK Activation Energy_Homeostasis Energy Homeostasis (Anti-inflammatory) AMPK->Energy_Homeostasis

Caption: Signaling pathway affected by this compound.

Experimental Workflow: this compound Treatment of Primary Cells

The following diagram outlines a general workflow for treating primary cell cultures with this compound and subsequent analysis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate Isolate Primary Cells (e.g., Macrophages, Neurons) Culture Culture Primary Cells to desired confluency Isolate->Culture Treat Treat cells with this compound and vehicle control Culture->Treat Prepare_KT109 Prepare this compound stock and working solutions Prepare_KT109->Treat Incubate Incubate for defined period (e.g., 4 hours) Treat->Incubate Harvest Harvest Cells / Supernatant Incubate->Harvest Lipidomics Lipidomics Analysis (2-AG, AA, PGs) Harvest->Lipidomics Cytokine_Assay Cytokine Assay (e.g., TNF-α ELISA) Harvest->Cytokine_Assay Western_Blot Western Blot (e.g., p-AMPK) Harvest->Western_Blot

Caption: General experimental workflow for this compound studies.

Experimental Protocols

Protocol 1: Treatment of Primary Mouse Peritoneal Macrophages with this compound

This protocol is adapted from methodologies described in studies investigating the anti-inflammatory effects of DAGLβ inhibition.[1][2]

Materials:

  • Primary mouse peritoneal macrophages

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (vehicle control)

  • Lipopolysaccharide (LPS)

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., ELISA kit for TNF-α, reagents for lipid extraction and mass spectrometry)

Procedure:

  • Cell Culture:

    • Isolate peritoneal macrophages from mice using standard procedures.

    • Plate the cells in appropriate culture vessels and allow them to adhere for at least 24 hours in DMEM with 10% FBS at 37°C and 5% CO₂.

    • Replace the medium to remove non-adherent cells.

  • This compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Treatment:

    • Aspirate the culture medium from the adherent macrophages.

    • Add the medium containing the desired concentration of this compound or vehicle (DMSO).

    • For inflammatory stimulation, co-treat with an appropriate concentration of LPS.

    • Incubate the cells for the desired period (e.g., 4 hours).

  • Sample Collection and Analysis:

    • Supernatant: Collect the culture supernatant for analysis of secreted cytokines like TNF-α using an ELISA kit according to the manufacturer's instructions.

    • Cell Lysate:

      • Wash the cells with ice-cold PBS.

      • Lyse the cells in an appropriate buffer for subsequent analysis.

      • For lipidomics, extract lipids using a suitable solvent system (e.g., Bligh-Dyer extraction) for analysis of 2-AG, arachidonic acid, and prostaglandins by LC-MS/MS.

      • For Western blotting, lyse cells in RIPA buffer and analyze protein expression (e.g., for p-AMPK).

Protocol 2: General Protocol for this compound Treatment of Primary Neuronal Cultures

This protocol provides a general framework for studying the effects of this compound on primary neurons, based on the known roles of DAGLβ in these cells.[4][6]

Materials:

  • Primary neuronal cells (e.g., hippocampal or cortical neurons)

  • Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

  • This compound

  • DMSO (vehicle control)

  • Reagents for inducing neuronal activity (e.g., high potassium solution, mGluR agonists)

  • Reagents for downstream analysis (e.g., electrophysiology setup, reagents for lipidomics)

Procedure:

  • Cell Culture:

    • Isolate primary neurons from embryonic or neonatal rodents using established protocols.

    • Plate the neurons on coated culture surfaces (e.g., poly-D-lysine) in Neurobasal medium.

    • Maintain the cultures at 37°C and 5% CO₂ for a sufficient duration to allow for maturation and synapse formation (typically 7-14 days in vitro).

  • This compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in pre-warmed culture medium to the desired final concentrations immediately before use.

  • Treatment:

    • Carefully replace the culture medium with the medium containing this compound or vehicle.

    • Incubate for the desired duration. For acute effects, this may range from minutes to a few hours.

    • To study activity-dependent 2-AG synthesis, stimulate the neurons (e.g., with a brief depolarization step or application of a group I mGluR agonist) in the presence or absence of this compound.

  • Analysis:

    • Electrophysiology: Perform whole-cell patch-clamp recordings to measure forms of synaptic plasticity known to be dependent on endocannabinoid signaling, such as Depolarization-induced Suppression of Inhibition (DSI) or Excitation (DSE).

    • Lipidomics: Harvest the cells and extract lipids to quantify changes in 2-AG and related lipid species using LC-MS/MS.

    • Immunocytochemistry: Fix the cells and perform immunofluorescent staining for relevant neuronal markers or signaling proteins.

References

(S)-KT109: A Guide for Tissue-Specific Inhibition of Diacylglycerol Lipase-β (DAGLβ)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-KT109 is a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), an enzyme pivotal in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1] With its high selectivity for DAGLβ over its α-isoform, this compound serves as a critical tool for investigating the specific roles of DAGLβ in various physiological and pathological processes.[1] This document provides detailed application notes, experimental protocols, and key data associated with the use of this compound for tissue-specific inhibition.

Mechanism of Action

This compound exerts its inhibitory effect on DAGLβ, a serine hydrolase responsible for converting diacylglycerol into 2-AG. The reduction in 2-AG levels subsequently impacts downstream signaling pathways that are modulated by this endocannabinoid. Notably, this leads to a decrease in the production of arachidonic acid (AA) and various eicosanoids, which are key mediators of inflammatory responses.[1] The high selectivity of this compound for DAGLβ allows for the targeted investigation of this specific pathway, minimizing off-target effects on other components of the endocannabinoid system.[1]

Data Presentation

In Vitro Inhibitory Activity
Target EnzymeIC50Notes
Diacylglycerol Lipase-β (DAGLβ)42 nMPotent inhibition.[1]
Diacylglycerol Lipase-α (DAGLα)~2.5 µMApproximately 60-fold selectivity for DAGLβ over DAGLα.[1]
Phospholipase A2G7 (PLA2G7)1 µMModerate inhibitory activity.[1]
FAAH, MGLL, ABHD11, cPLA2NegligibleDemonstrates high selectivity.[1]
α/β-hydrolase domain-containing protein 6 (ABHD6)-The (R)-enantiomer, (R)-KT109, is a potent inhibitor of ABHD6 (IC50 = 2.51 nM). While not specified for this compound, this suggests potential for stereospecific interactions.[2]
Cellular Effects
Cell LineConcentrationDurationEffect
Neuro 2A50 nM4 hours~90% reduction in cellular 2-AG and arachidonic acid (AA); increased saturated acylglycerols (SAG).[1]
PC3100 nM4 hours~90% reduction in cellular 2-AG and arachidonic acid (AA); increased saturated acylglycerols (SAG).[1]
Mouse Peritoneal MacrophagesNot SpecifiedNot SpecifiedLowers 2-AG, arachidonic acid, and eicosanoids; reduces secreted TNF-α levels in lipopolysaccharide-stimulated macrophages.[1]
In Vivo Efficacy
Animal ModelAdministration RouteDosageEffect
C57BL/6J Mice (LPS-induced allodynia)Intraperitoneal (i.p.)1.6-40 mg/kgReverses allodynic responses.[1]
C57BL/6J Mice (LPS-induced allodynia)Intracerebroventricular (i.c.v.) or Intrathecal (i.t.)Not SpecifiedDid not alter LPS-induced allodynia, suggesting a peripheral mechanism of action for this effect.[1]
C57BL/6J Mice (Chronic Constrictive Injury - CCI)Intraperitoneal (i.p.)40 mg/kgReverses allodynia.[1]
C57BL/6J Mice (Chemotherapy-Induced Neuropathic Pain - CINP)Intraperitoneal (i.p.)1.6-40 mg/kgReverses allodynia.[1]

Signaling Pathway and Experimental Workflow

cluster_0 Cellular Signaling Cascade DAG Diacylglycerol (DAG) DAGL_beta DAGLβ DAG->DAGL_beta Two_AG 2-Arachidonoylglycerol (2-AG) DAGL_beta->Two_AG AA Arachidonic Acid (AA) Two_AG->AA Eicosanoids Eicosanoids AA->Eicosanoids Inflammation Inflammatory Response Eicosanoids->Inflammation S_KT109 This compound S_KT109->DAGL_beta cluster_1 In Vivo Experimental Workflow Animal_Model Select Animal Model (e.g., C57BL/6J mice) Induce_Pathology Induce Pathology (e.g., LPS, CCI, CINP) Animal_Model->Induce_Pathology Administer_S_KT109 Administer this compound (i.p., 1.6-40 mg/kg) Induce_Pathology->Administer_S_KT109 Behavioral_Testing Behavioral Testing (e.g., Von Frey for allodynia) Administer_S_KT109->Behavioral_Testing Tissue_Collection Tissue Collection (e.g., Peritoneal macrophages, CNS) Administer_S_KT109->Tissue_Collection Behavioral_Testing->Tissue_Collection Biochemical_Analysis Biochemical Analysis (e.g., LC-MS for 2-AG, AA, Eicosanoids) Tissue_Collection->Biochemical_Analysis

References

Troubleshooting & Optimization

(S)-KT109 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and stability of (S)-KT109. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a potent and selective inhibitor of the enzyme Diacylglycerol lipase (B570770) β (DAGLβ)[1][2]. DAGLβ is a serine hydrolase responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG)[1]. This compound exhibits an IC₅₀ of 42 nM for DAGLβ and shows approximately 60-fold selectivity over DAGLα[1]. It has negligible activity against other key enzymes in the endocannabinoid signaling pathway, such as FAAH, MGLL, and ABHD11[1][2].

2. What are the basic chemical properties of this compound?

PropertyValueReference
Molecular Formula C₂₇H₂₆N₄O[1][2]
Molecular Weight 422.52 g/mol [1]
Appearance White to beige powder[1]
CAS Number 1402612-55-8[1]

3. What is the recommended solvent for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF)[1][2].

SolventSolubilityReference
DMSO 10 mg/mL[1][2]
DMF 10 mg/mL[2]

4. How should I prepare a stock solution of this compound?

Based on the provided solubility data, a stock solution can be prepared by dissolving this compound in DMSO or DMF at a concentration of 10 mg/mL. For a 10 mM stock solution, dissolve 4.23 mg of this compound in 1 mL of DMSO. Sonication may assist in dissolving the compound completely.

5. What are the recommended storage conditions for this compound?

This compound should be stored at 2-8°C for short-term storage[1]. For long-term storage, it is recommended to store it at -20°C. The related compound, (R)-KT109, has been reported to be stable for at least 4 years when stored at -20°C[3].

Troubleshooting Guide

Solubility Issues
IssuePossible CauseTroubleshooting Steps
Precipitation upon addition to aqueous buffer This compound has poor aqueous solubility.- Increase the percentage of organic solvent (e.g., DMSO) in the final solution, ensuring it does not exceed a concentration that affects the experimental system.- Prepare a more dilute stock solution and add a larger volume to the aqueous buffer.- Consider using a surfactant or other solubilizing agent, after validating its compatibility with the experiment.
Compound does not fully dissolve in the recommended solvent The compound may have degraded or the solvent quality may be poor.- Ensure the solvent is anhydrous and of high purity.- Warm the solution gently (e.g., to 37°C) and sonicate to aid dissolution.- If the issue persists, the integrity of the compound may be compromised.
Stability Issues
IssuePossible CauseTroubleshooting Steps
Loss of activity over time in prepared solutions The compound may be unstable in the solvent or at the storage temperature.- Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.- Prepare fresh solutions before each experiment.- Store stock solutions at -80°C for enhanced stability.
Inconsistent experimental results Degradation of this compound due to environmental factors.- Protect solutions from light, especially if stored for extended periods.- Ensure the pH of the experimental buffer is within a stable range for the compound. Although specific data for this compound is not available, many small molecules are sensitive to pH extremes.

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol provides a general method for determining the solubility of this compound in aqueous buffers.

G cluster_prep Preparation cluster_processing Processing cluster_analysis Analysis prep1 Prepare saturated solution of this compound in aqueous buffer prep2 Equilibrate at constant temperature (e.g., 25°C or 37°C) for 24-48h with agitation prep1->prep2 proc1 Centrifuge to pellet undissolved compound prep2->proc1 proc2 Collect supernatant proc1->proc2 proc3 Filter through a 0.22 µm filter proc2->proc3 analysis1 Quantify concentration using a validated analytical method (e.g., HPLC-UV) proc3->analysis1 analysis2 Compare against a standard curve of known concentrations analysis1->analysis2

Workflow for Aqueous Solubility Determination
Protocol for Assessing Stability in Solution

This protocol outlines a general procedure to evaluate the stability of this compound in a chosen solvent or buffer over time.

G cluster_setup Experiment Setup cluster_timepoint Time-Point Analysis cluster_evaluation Evaluation setup1 Prepare a solution of this compound at a known concentration setup2 Aliquot into multiple vials for different time points setup1->setup2 setup3 Store under desired conditions (e.g., 4°C, RT, 37°C) setup2->setup3 tp1 At each time point (e.g., 0, 2, 4, 8, 24h) setup3->tp1 tp2 Analyze one aliquot by HPLC-UV tp1->tp2 eval1 Quantify the remaining percentage of intact this compound tp2->eval1 eval2 Identify any new peaks corresponding to degradation products eval1->eval2

Workflow for Solution Stability Assessment

Signaling Pathway

This compound is an inhibitor of DAGLβ, which is a key enzyme in the endocannabinoid signaling pathway.

G DAG Diacylglycerol (DAG) DAGL_beta DAGLβ DAG->DAGL_beta Substrate Two_AG 2-Arachidonoylglycerol (2-AG) DAGL_beta->Two_AG Biosynthesis CB_receptors Cannabinoid Receptors (CB1/CB2) Two_AG->CB_receptors Activation Signaling Downstream Signaling CB_receptors->Signaling S_KT109 This compound S_KT109->DAGL_beta Inhibition

Inhibition of 2-AG Biosynthesis by this compound

References

Technical Support Center: (S)-KT109 In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using KT109 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is KT109 and what is its mechanism of action?

A1: KT109 is a potent and selective inhibitor of the enzyme diacylglycerol lipase-β (DAGLβ).[1] Its mechanism of action is the inactivation of DAGLβ, which is responsible for hydrolyzing diacylglycerol (DAG) to produce the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[2][3] By inhibiting DAGLβ, KT109 reduces the levels of 2-AG and its downstream metabolites, such as arachidonic acid and eicosanoids, which are involved in inflammatory responses.[1]

Q2: What is the selectivity profile of KT109?

A2: KT109 is a highly selective inhibitor for DAGLβ over DAGLα, with a selectivity of approximately 60-fold.[1] It has been shown to have inhibitory activity against PLA2G7 (IC50=1 µM) but displays negligible activity against other serine hydrolases such as FAAH, MGLL, ABHD11, and cPLA2.[1] However, it is important to note that KT109 can also inhibit ABHD6.[4][5][6]

Q3: What are the recommended concentrations of KT109 for cell-based assays?

A3: The optimal concentration of KT109 can vary depending on the cell type and experimental conditions. For example, in Neuro 2A cells, an IC50 of 14 nM has been reported for DAGLβ inactivation, while in PC3 cells, the IC50 is 0.58 µM.[1] A marked reduction in cellular 2-AG levels was observed with 50 nM KT109 in Neuro 2A cells and 100 nM in PC3 cells after a 4-hour incubation.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Q4: How should I prepare and store KT109 stock solutions?

A4: KT109 is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[6] For in vitro experiments, it is crucial to keep the final DMSO concentration in the cell culture medium as low as possible (generally below 0.5%, with 0.1% being safer for most cell lines) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C to ensure stability. Avoid repeated freeze-thaw cycles by preparing aliquots.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of DAGLβ Activity
Possible Cause Troubleshooting Step
Compound Precipitation KT109 may have limited solubility in aqueous cell culture media. Observe for any precipitate upon dilution of the DMSO stock. To mitigate this, consider preparing a more concentrated stock solution to minimize the volume added to the media, gently warming the media to 37°C, or briefly sonicating after dilution.
Incorrect Compound Concentration Verify the calculations for your serial dilutions. Perform a dose-response curve to ensure you are using a concentration within the effective range for your specific cell line.[1]
Inactive Compound Ensure your KT109 stock solution is not expired and has been stored properly to prevent degradation. If in doubt, use a fresh vial of the compound.
Assay Conditions Optimize assay parameters such as incubation time and cell density. A 4-hour incubation has been shown to be effective in reducing 2-AG levels in Neuro2A and PC3 cells.[1]
Cell Line Variability Different cell lines can have varying levels of DAGLβ expression and sensitivity to inhibitors. Confirm DAGLβ expression in your cell line of choice.
Issue 2: High Variability in Experimental Replicates
Possible Cause Troubleshooting Step
Pipetting Inaccuracy Ensure pipettes are properly calibrated, especially for small volumes. Use reverse pipetting for viscous solutions.
Incomplete Reagent Mixing Thoroughly mix all reagents and cell suspensions before and after plating to avoid concentration gradients.
Edge Effects in Microplates Evaporation from the outer wells of a microplate can concentrate reagents and affect results. To minimize this, avoid using the outermost wells or fill them with sterile water or PBS.
Inconsistent Incubation Ensure consistent incubation times and temperatures for all plates and wells. Avoid stacking plates in the incubator, which can lead to uneven temperature distribution.
Issue 3: Observed Off-Target Effects
Possible Cause Troubleshooting Step
Inhibition of ABHD6 KT109 is known to inhibit ABHD6.[4][5][6] To confirm if the observed phenotype is due to DAGLβ inhibition, consider using a control compound like KT195, which is a potent ABHD6 inhibitor but inactive against DAGLβ.[6]
Non-specific Cellular Effects At high concentrations, inhibitors can have non-specific effects on cell health. Perform a cytotoxicity assay to ensure that the concentrations of KT109 used are not causing cell death.[7] Include appropriate vehicle controls (e.g., DMSO) in all experiments.
Issue 4: Difficulties in Measuring Changes in Lipid Levels (e.g., 2-AG)
Possible Cause Troubleshooting Step
Sample Preparation and Stability Lipids can be prone to degradation. Ensure proper sample handling and storage. Use of internal standards during lipid extraction can help account for sample loss and variability.[8] For lipidomic studies, it is recommended to use plasma from venous blood to avoid contamination and hemolysis.[8]
Analytical Method Sensitivity Mass spectrometry-based lipidomics can be complex. Ensure that the analytical method is sensitive and specific enough to detect and quantify the lipids of interest. Inconsistent identifications can occur between different software platforms.[9]
Co-elution of Lipids In liquid chromatography-mass spectrometry (LC-MS), co-elution of different lipid species can interfere with accurate quantification. Optimize the chromatography method to achieve better separation.[9]

Quantitative Data Summary

Parameter Value Assay Conditions Reference
IC50 for DAGLβ (in vitro) 42 nMNot specified[1]
IC50 for DAGLβ (in situ) 14 nMNeuro 2A cells[1]
IC50 for DAGLβ (in situ) 0.58 µMPC3 cells[1]
IC50 for PLA2G7 1 µMNot specified[1]

Experimental Protocols

Protocol 1: In Vitro DAGLβ Inhibition Assay in Cultured Cells

This protocol provides a general guideline for assessing the inhibitory effect of KT109 on DAGLβ activity in a cellular context by measuring the downstream product, 2-AG.

  • Cell Seeding: Plate cells (e.g., Neuro 2A or PC3) in a suitable culture plate at a density that allows for optimal growth during the experiment. Allow cells to adhere and grow overnight.

  • Compound Preparation: Prepare a stock solution of KT109 in DMSO (e.g., 10 mM). From this stock, prepare serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same final concentration of DMSO).

  • Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of KT109 or the vehicle control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 4 hours) at 37°C in a humidified incubator with 5% CO2.[1]

  • Cell Lysis and Lipid Extraction: After incubation, wash the cells with ice-cold PBS. Lyse the cells and extract lipids using an appropriate method (e.g., Folch or Bligh-Dyer method). It is crucial to include an internal standard for 2-AG to normalize for extraction efficiency.

  • Lipid Analysis: Analyze the lipid extracts using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of 2-AG.

  • Data Analysis: Normalize the 2-AG levels to the internal standard and protein concentration. Compare the 2-AG levels in KT109-treated cells to the vehicle-treated control to determine the extent of inhibition.

Protocol 2: Cell Viability Assay

This protocol is to assess the potential cytotoxicity of KT109.

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density.

  • Compound Treatment: The following day, treat the cells with a range of KT109 concentrations, including a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Viability Measurement: Add a cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP levels) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

DAGL_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG DAGL_beta Diacylglycerol Lipase β (DAGLβ) DAG->DAGL_beta Substrate Two_AG 2-Arachidonoylglycerol (2-AG) DAGL_beta->Two_AG Produces MAGL Monoacylglycerol Lipase (MAGL) Two_AG->MAGL Substrate CB1_R Cannabinoid Receptor 1 (CB1) Two_AG->CB1_R Activates AA Arachidonic Acid (AA) MAGL->AA Produces Prostaglandins Prostaglandins AA->Prostaglandins Precursor for Neurotransmission Modulation of Neurotransmission CB1_R->Neurotransmission Inflammation Inflammatory Responses Prostaglandins->Inflammation KT109 (S)-KT109 KT109->DAGL_beta Inhibits

Caption: DAGLβ Signaling Pathway and the Point of Inhibition by this compound.

References

Technical Support Center: (S)-KT109 Off-Target Effects Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-KT109. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its main on-target effect?

A1: this compound is a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ).[1] Its primary on-target effect is the reduction of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) and its downstream metabolites, such as arachidonic acid and eicosanoids, particularly in macrophages.[1]

Q2: What are the known off-targets of this compound?

A2: The primary known off-target of this compound is Phospholipase A2 Group VII (PLA2G7), also known as platelet-activating factor acetylhydrolase (PAF-AH).[1]

Q3: How can I differentiate between on-target and off-target effects in my cellular assays?

A3: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. Here are a few strategies:

  • Use a structurally unrelated DAGLβ inhibitor: If a different DAGLβ inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely to be an on-target effect.

  • Rescue experiments: Overexpression of a drug-resistant mutant of DAGLβ should rescue the on-target effects but not the off-target effects.

  • Phenotypic comparison: Compare the observed cellular phenotype with the known consequences of inhibiting DAGLβ signaling (e.g., altered endocannabinoid signaling, changes in inflammatory responses).[1] Discrepancies may suggest off-target effects.

Q4: My experiment shows unexpected results that don't align with DAGLβ inhibition. What should I do?

A4: Unexpected results could be due to off-target effects, experimental variability, or specific cellular context. We recommend the following troubleshooting steps:

  • Confirm on-target engagement: Measure the levels of 2-AG and its metabolites in your experimental system to confirm that this compound is inhibiting DAGLβ at the concentrations used.

  • Investigate PLA2G7 inhibition: Assess whether the observed phenotype could be explained by the inhibition of PLA2G7. This can be done by examining signaling pathways regulated by PLA2G7, such as the Wnt/β-catenin or NF-κB pathways.[2][3]

  • Perform a dose-response curve: A significant difference between the IC50 for DAGLβ inhibition and the concentration required to observe the phenotype might indicate an off-target effect.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed at effective concentrations.

Possible Cause Troubleshooting/Mitigation Strategy Expected Outcome
Off-target toxicity 1. Perform a cell viability assay with a structurally unrelated DAGLβ inhibitor. 2. Test the effect of a selective PLA2G7 inhibitor on cell viability.1. If cytotoxicity persists, it may be an on-target effect of DAGLβ inhibition in your specific cell type. 2. If the PLA2G7 inhibitor phenocopies the cytotoxicity, it is likely an off-target effect.
Compound solubility issues 1. Visually inspect the media for precipitation. 2. Prepare fresh stock solutions and ensure the final solvent concentration is not toxic to the cells.Improved cell viability if solubility was the issue.

Issue 2: Discrepancy between biochemical IC50 and cellular potency.

Possible Cause Troubleshooting/Mitigation Strategy Expected Outcome
Poor cell permeability Assess the physicochemical properties of this compound and consider using permeabilization agents (with appropriate controls).Increased cellular potency if permeability is a limiting factor.
Efflux pump activity Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil).An increase in the cellular potency of this compound will be observed.
Low target expression Verify the expression level of DAGLβ in your cell model using techniques like Western blotting or qPCR.Select a cell line with higher DAGLβ expression if the current model has low or no expression.

Quantitative Data Summary

Target This compound IC50 Selectivity Reference
DAGLβ ~42 nM~60-fold over DAGLα[1]
PLA2G7 ~1 µM-[1]

Experimental Protocols

Protocol 1: Assessing this compound Selectivity using Competitive Activity-Based Protein Profiling (ABPP)

Objective: To determine the selectivity of this compound against other serine hydrolases in a complex proteome.

Methodology:

  • Cell Culture and Lysis: Culture cells of interest (e.g., macrophages) and prepare a cell lysate.

  • Inhibitor Incubation: Treat the cell lysate with varying concentrations of this compound or a vehicle control (DMSO) for a specified time.

  • Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine) to the lysates to label the active serine hydrolases.

  • SDS-PAGE and In-gel Fluorescence Scanning: Separate the labeled proteins by SDS-PAGE and visualize the active hydrolases using an in-gel fluorescence scanner.

  • Data Analysis: Compare the fluorescence intensity of the bands corresponding to different serine hydrolases in the this compound-treated samples to the vehicle control. A decrease in intensity indicates inhibition.

Protocol 2: Validating Off-Target Effects on the Wnt/β-catenin Pathway via Western Blotting

Objective: To investigate if this compound is affecting the Wnt/β-catenin signaling pathway, a known pathway regulated by the off-target PLA2G7.[2][4]

Methodology:

  • Cell Culture and Treatment: Plate cells known to have active Wnt signaling (e.g., certain cancer cell lines) and treat them with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) and a positive control (e.g., a known Wnt pathway inhibitor).

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key proteins in the Wnt pathway, such as β-catenin (total and nuclear), and a loading control (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the levels of nuclear β-catenin to total β-catenin or the loading control. An increase in nuclear β-catenin would suggest an off-target effect on the Wnt pathway.[2][4]

Mandatory Visualizations

DAGL_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol DAG Diacylglycerol (DAG) DAGL_beta DAGLβ DAG->DAGL_beta two_AG 2-Arachidonoylglycerol (2-AG) DAGL_beta->two_AG Hydrolysis LKB1_AMPK LKB1-AMPK Signaling DAGL_beta->LKB1_AMPK Modulates CB1_CB2 CB1/CB2 Receptors two_AG->CB1_CB2 Activation AA Arachidonic Acid (AA) two_AG->AA Metabolism Eicosanoids Eicosanoids AA->Eicosanoids Inflammatory_Response Inflammatory Response Eicosanoids->Inflammatory_Response S_KT109 This compound S_KT109->DAGL_beta

Caption: On-target signaling pathway of this compound via DAGLβ inhibition.

PLA2G7_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Wnt_Ligand Wnt Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Beta_Catenin_Complex β-catenin Destruction Complex Frizzled->Beta_Catenin_Complex Inhibits PLA2G7 PLA2G7 Beta_Catenin β-catenin PLA2G7->Beta_Catenin Modulates Translocation NFkB NF-κB PLA2G7->NFkB Modulates Beta_Catenin_Complex->Beta_Catenin Degrades Nuclear_Beta_Catenin Nuclear β-catenin Beta_Catenin->Nuclear_Beta_Catenin Translocation TCF_LEF TCF/LEF Nuclear_Beta_Catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression S_KT109 This compound S_KT109->PLA2G7

Caption: Potential off-target signaling of this compound via PLA2G7 inhibition.

experimental_workflow start Start: Observe Unexpected Phenotype with this compound confirm_on_target Confirm On-Target Engagement (Measure 2-AG levels) start->confirm_on_target dose_response Perform Dose-Response Curve Analysis confirm_on_target->dose_response off_target_hypothesis Hypothesize Off-Target Effect (e.g., via PLA2G7) dose_response->off_target_hypothesis Discrepancy in potency rescue_experiment Perform Rescue Experiment (Drug-resistant DAGLβ mutant) dose_response->rescue_experiment No discrepancy validate_off_target Validate Off-Target Hypothesis (e.g., Western Blot for Wnt pathway) off_target_hypothesis->validate_off_target validate_off_target->rescue_experiment Off-target pathway affected conclusion Conclusion: On-Target vs. Off-Target Effect rescue_experiment->conclusion

Caption: Logical workflow for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Overcoming (S)-KT109 Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with (S)-KT109, a selective inhibitor of diacylglycerol lipase-β (DAGLβ).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the (S)-enantiomer of KT109, a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), a key enzyme in the endocannabinoid signaling pathway. DAGLβ is a serine hydrolase responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) from diacylglycerol (DAG).[1][2][3] By inhibiting DAGLβ, this compound reduces the production of 2-AG, thereby modulating downstream signaling events mediated by cannabinoid receptors (CB1 and CB2) and pro-inflammatory pathways.[2][4]

Q2: What is the difference between this compound and (R)-KT109?

This compound and (R)-KT109 are stereoisomers (enantiomers) of KT109. Published data indicates that the (R)-isomer, (R)-KT109, is a more potent inhibitor of DAGLβ, DAGLα, and α/β-hydrolase domain-containing protein 6 (ABHD6) than the (S)-isomer, this compound.[5] Therefore, the choice of isomer is critical for experimental outcomes and consistency. Using a racemic mixture or the incorrect isomer can be a significant source of variability.

Q3: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be stored as a solid at -20°C for long-term use (months to years) and at 0-4°C for short-term use (days to weeks).[6] Stock solutions are typically prepared in DMSO.[6][7][8] A stock solution stored at -80°C should be used within 6 months, and at -20°C, within 1 month.[9]

Q4: In which solvents is KT109 soluble?

KT109 is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations of 5 mg/mL (with warming), 10 mg/mL, and 20 mg/mL.[7] It is also soluble in DMF at 10 mg/mL.[8] For in vivo studies, a working solution can be prepared by diluting a DMSO stock solution in corn oil.[9]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue Potential Cause Recommended Solution
High Variability in IC50 Values Inconsistent this compound Isomer Purity: The presence of the more potent (R)-isomer will significantly impact the apparent IC50.Ensure the use of high-purity this compound. Verify the enantiomeric purity with the supplier or through appropriate analytical methods if possible.
This compound Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation.Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store as recommended (-20°C or -80°C).
Cell Passage Number: High passage numbers can lead to phenotypic drift and altered enzyme expression levels.Use cells within a consistent and low passage number range for all experiments.
Low or No Inhibitory Effect Incorrect Isomer: The (S)-isomer is less potent than the (R)-isomer.[5]Confirm that you are using the correct isomer for your experimental goals. If higher potency is required, consider using (R)-KT109 or a different inhibitor.
Low DAGLβ Expression in Cell Line: The cell line used may not express sufficient levels of DAGLβ.Verify DAGLβ expression levels using techniques like qPCR, Western blotting, or an activity-based protein profiling (ABPP) assay. Consider using a cell line with higher endogenous expression or an overexpression system.
This compound Precipitation: The compound may precipitate out of the solution at the working concentration in aqueous media.Ensure the final DMSO concentration is compatible with your assay and does not cause precipitation. Check the solubility of KT109 in your specific assay buffer.[7][8][9]
Inconsistent Results in Cell-Based Assays Variable Cell Health and Density: Inconsistent cell seeding density or poor cell viability can affect the results.Standardize cell seeding protocols and ensure consistent cell viability across experiments. Perform cell viability assays in parallel.
Interference with Assay Readout: this compound or the solvent may interfere with the assay's detection method (e.g., fluorescence).Run appropriate controls, including vehicle-only and compound-only wells, to check for autofluorescence or other interferences.
Off-Target Effects Inhibition of Other Hydrolases: While selective, KT109 can inhibit other serine hydrolases like ABHD6 at higher concentrations.[7]Use the lowest effective concentration of this compound. Consider using a control compound like KT195, a selective ABHD6 inhibitor, to differentiate off-target effects.[7]

Experimental Protocols

1. In Situ DAGLβ Inhibition Assay using Activity-Based Protein Profiling (ABPP)

This protocol is adapted from methods used for characterizing DAGLβ inhibitors.

  • Cell Culture: Plate cells (e.g., Neuro2A) in a suitable format and allow them to adhere and grow to the desired confluency.

  • Compound Treatment: Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 4 hours).

  • Cell Lysis: Harvest and lyse the cells in an appropriate buffer.

  • Probe Labeling: Incubate the cell lysates with a fluorescently tagged serine hydrolase activity-based probe (e.g., FP-TAMRA) to label active serine hydrolases.

  • SDS-PAGE and Fluorescence Scanning: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently labeled enzymes using a gel scanner.

  • Data Analysis: Quantify the fluorescence intensity of the band corresponding to DAGLβ to determine the extent of inhibition at different this compound concentrations and calculate the IC50 value.

2. Fluorogenic DAGLβ Activity Assay

This protocol utilizes a fluorogenic substrate to measure DAGLβ activity.

  • Enzyme Source: Use purified recombinant DAGLβ or cell lysates containing DAGLβ.

  • Inhibitor Incubation: Pre-incubate the enzyme source with various concentrations of this compound or vehicle control.

  • Substrate Addition: Initiate the reaction by adding a fluorogenic lipase (B570770) substrate (e.g., EnzChek Lipase Substrate).

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis: Plot the reaction rates against the inhibitor concentrations to determine the IC50 of this compound.

Visualizations

DAGL_Signaling_Pathway cluster_membrane Cell Membrane PLC PLC DAG Diacylglycerol (DAG) PLC->DAG DAGL_beta DAGLβ two_AG 2-Arachidonoylglycerol (2-AG) DAGL_beta->two_AG CB1_R CB1/CB2 Receptors Downstream Downstream Signaling CB1_R->Downstream PIP2 PIP2 PIP2->PLC GPCR Activation DAG->DAGL_beta two_AG->CB1_R Agonist Prostaglandins Prostaglandins two_AG->Prostaglandins Metabolism S_KT109 This compound S_KT109->DAGL_beta Prostaglandins->Downstream Inflammation

Caption: this compound inhibits DAGLβ, blocking 2-AG synthesis.

Experimental_Workflow_ABPP start Plate Cells treatment Treat with this compound or Vehicle start->treatment lysis Cell Lysis treatment->lysis probe Incubate with Fluorescent Probe lysis->probe sds_page SDS-PAGE probe->sds_page scan Fluorescence Scan sds_page->scan analysis Data Analysis (IC50) scan->analysis

Caption: Workflow for in situ DAGLβ inhibition assay using ABPP.

Troubleshooting_Logic start High Experimental Variability check_compound Check this compound Purity & Storage start->check_compound check_cells Verify Cell Line (Passage, Expression) start->check_cells check_assay Review Assay Parameters start->check_assay solution_compound Source High-Purity Isomer, Aliquot Stocks check_compound->solution_compound solution_cells Use Low Passage Cells, Confirm DAGLβ Expression check_cells->solution_cells solution_assay Standardize Protocols, Run Controls check_assay->solution_assay

Caption: Troubleshooting logic for this compound experimental variability.

References

Technical Support Center: (S)-KT109 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments for (S)-KT109.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the enzyme diacylglycerol lipase-β (DAGLβ), with a reported half-maximal inhibitory concentration (IC50) of 42 nM.[1] It demonstrates approximately 60-fold selectivity for DAGLβ over DAGLα.[1] The primary mechanism of action involves blocking the synthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By inhibiting DAGLβ, this compound reduces the levels of 2-AG and its downstream metabolites, such as arachidonic acid and pro-inflammatory eicosanoids.[1] This activity has been shown to decrease inflammatory responses, for instance, by lowering secreted TNF-α levels in stimulated macrophages.[1]

G cluster_membrane Cell Membrane cluster_inhibitor cluster_cytosol Cytosol DAG Diacylglycerol DAGLb DAGLβ (Enzyme) DAG->DAGLb substrate TwoAG 2-Arachidonoylglycerol (2-AG) DAGLb->TwoAG produces KT109 This compound KT109->DAGLb inhibits AA Arachidonic Acid (AA) TwoAG->AA Eicosanoids Pro-inflammatory Eicosanoids AA->Eicosanoids Inflammation Inflammatory Response (e.g., TNF-α release) Eicosanoids->Inflammation promotes

Caption: Mechanism of action for this compound.

Q2: What is a dose-response curve and why is it important?

A dose-response curve is a graphical representation of the relationship between the concentration (dose) of a drug and the magnitude of the resulting biological effect (response).[2] These curves are fundamental in pharmacology for characterizing a drug's activity. They are used to determine key parameters like potency (the concentration required to produce a specific effect) and efficacy (the maximum possible effect).[3] For this compound, generating an accurate dose-response curve is crucial for calculating its IC50 value, which quantifies its potency in a specific experimental model.

Q3: What are the key parameters of a dose-response curve?

The sigmoidal dose-response curve is typically described by a four-parameter logistic (4PL) model. The key parameters are summarized below.[2]

ParameterDescriptionImportance for this compound Experiments
Top Plateau The maximum possible response in the assay. In an inhibition assay, this is the response in the absence of the inhibitor (100% activity/viability).Establishes the baseline for calculating percentage inhibition.
Bottom Plateau The minimum possible response, even at saturating concentrations of the inhibitor. This may not always be zero.Indicates the maximum level of inhibition achievable by this compound under the assay conditions.
IC50 / EC50 The concentration of an inhibitor (IC50) or agonist (EC50) that produces 50% of the maximal response.The primary measure of this compound's potency. A lower IC50 value indicates higher potency.
Hill Slope Describes the steepness of the curve. A slope of 1.0 is standard; >1.0 is steeper, and <1.0 is shallower.Reflects the binding dynamics of the inhibitor. An unusually steep or shallow slope may indicate complex biological interactions.

Troubleshooting Guide

Q4: My dose-response curve does not reach a clear top or bottom plateau. What should I do?

This issue, known as an incomplete curve, often arises when the concentration range tested is too narrow.

  • Solution 1: Widen the Concentration Range: Test a broader range of this compound concentrations. If the bottom plateau is missing, add higher concentrations. If the top plateau is not defined, add lower concentrations and ensure you have a true zero-drug control.[4]

  • Solution 2: Constrain the Model: If extending the dose range is not feasible, you can constrain the top or bottom plateaus during non-linear regression analysis.[2] For example, you can constrain the "Top" value to the average of your vehicle-only controls (normalized to 100) and the "Bottom" value to 0 (for complete inhibition).[5]

Q5: I'm seeing high variability between my technical replicates. What are the common causes?

High variability can obscure the true dose-response relationship and reduce confidence in the calculated IC50. Common sources of error are listed below.[6]

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure cells are thoroughly resuspended to a single-cell suspension before plating. Calibrate multichannel pipettes and use consistent technique.
Pipetting Errors Use calibrated pipettes. For serial dilutions, ensure thorough mixing at each step to avoid error propagation.[6]
Edge Effects The outermost wells of a 96-well plate are prone to evaporation and temperature fluctuations, which can affect cell viability.[7] Avoid using these wells for experimental data; instead, fill them with sterile media or PBS.[4]
Reagent Preparation Prepare a single master mix of cells and reagents for each experiment to minimize well-to-well differences.
Q6: The fitted curve from the non-linear regression does not match my data points well (low R-squared value). Why might this be?

A poor fit suggests the chosen model does not accurately describe the data.

  • Check for Outliers: Examine your data for obvious outliers. Before excluding any data points, try to identify a specific experimental cause.[2]

  • Assess Data Shape: If the data points do not appear to follow a standard sigmoidal shape, a different model may be necessary.[2] For example, a biphasic curve (where the response goes down and then up) could indicate off-target effects at high concentrations.

  • Review Normalization: Ensure your data normalization is correct. The response should typically be expressed as a percentage of the vehicle-only control.

G start Poor Curve Fit (Low R²) check_outliers Examine data for obvious outliers start->check_outliers is_outlier Outlier identified with known experimental cause? check_outliers->is_outlier exclude_data Exclude point and re-run analysis is_outlier->exclude_data Yes keep_data Keep data point is_outlier->keep_data No check_shape Does data follow a sigmoidal shape? exclude_data->check_shape keep_data->check_shape check_norm Review data normalization procedure check_shape->check_norm Yes consider_model Consider alternative non-linear regression models (e.g., biphasic) check_shape->consider_model No good_shape Yes bad_shape No

Caption: Troubleshooting logic for a poor curve fit.

Experimental Protocol

Protocol: Determining the IC50 of this compound via Cell Viability Assay

This protocol provides a general workflow for assessing the effect of this compound on the viability of an adherent cell line using a luminescence-based assay (e.g., CellTiter-Glo®).

1. Materials

  • This compound compound

  • DMSO (vehicle)

  • Appropriate cell line and complete culture medium

  • Sterile, white-walled, clear-bottom 96-well plates suitable for cell culture and luminescence.[8]

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Multichannel pipette

  • Luminometer plate reader

2. Procedure

  • Day 1: Cell Seeding

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.

    • Prepare a cell suspension at the optimized seeding density (e.g., 2,000–10,000 cells/well). The optimal density should be determined empirically to ensure cells are still in log growth at the end of the assay.[7]

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • To mitigate edge effects, do not use the outer wells for measurements. Fill them with 100 µL of sterile PBS or media.

    • Incubate the plate overnight at 37°C, 5% CO2 to allow cells to attach.

  • Day 2: Compound Treatment

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of this compound in culture medium to create 2X working concentrations. A 10-point, 3-fold dilution series is a good starting point.

    • Include a "vehicle-only" control (medium with the same final DMSO concentration as the highest drug concentration) and a "no-cells" control (medium only, for background subtraction).

    • Carefully remove the medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Perform this in triplicate for each concentration.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[9]

  • Day 4/5: Measuring Cell Viability

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

    • Prepare and add the cell viability reagent according to the manufacturer's protocol (e.g., add 100 µL of CellTiter-Glo® reagent to each well).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

3. Data Analysis

  • Average the triplicate readings for each concentration.

  • Subtract the average background signal (from "no-cells" wells) from all other readings.

  • Normalize the data by expressing the results as a percentage of the vehicle-only control (which represents 100% viability).

    • % Viability = (Signal_test / Signal_vehicle) * 100

  • Plot % Viability (Y-axis) against the log-transformed concentration of this compound (X-axis).[5]

  • Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (variable slope, four parameters) to determine the IC50 value.[9]

Caption: Experimental workflow for IC50 determination.

References

Technical Support Center: (S)-KT109 Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the efficacy of (S)-KT109 in your cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the enzyme diacylglycerol lipase-β (DAGLβ).[1] DAGLβ is a serine hydrolase responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1] By inhibiting DAGLβ, this compound reduces the cellular levels of 2-AG and its downstream metabolite, arachidonic acid. This, in turn, can modulate inflammatory responses.[1]

Q2: What is the reported in vitro potency of this compound?

The half-maximal inhibitory concentration (IC50) of this compound for DAGLβ has been reported to be approximately 42 nM in biochemical assays.[1] In cell-based assays, the IC50 can vary depending on the cell line and experimental conditions, with reported values of 14 nM in Neuro2A cells and 0.58 µM in PC3 cells.[1]

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] For optimal stability, prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.

Q4: I am observing lower than expected potency in my cell-based assay. What are the potential causes?

Several factors can contribute to reduced potency. These include:

  • Compound Solubility and Stability: Poor solubility or degradation of this compound in your cell culture medium can lead to a lower effective concentration.

  • Cell Line Specifics: The expression level of DAGLβ can vary between cell lines, affecting the observed potency.

  • Assay Conditions: Suboptimal assay conditions, such as incorrect incubation times or cell density, can impact the results.

  • Reagent Quality: The quality and concentration of reagents, such as LPS for stimulating inflammatory responses, are critical.

Q5: How can I be sure the observed effects are specific to DAGLβ inhibition?

To confirm the specificity of your results, it is crucial to include proper controls. We recommend using a structurally similar but inactive compound as a negative control. KT195 is a suitable negative control as it is a structural analog of KT109 but is inactive against DAGLβ.[3] Additionally, performing dose-response experiments and observing a concentration-dependent effect can strengthen the evidence for on-target activity.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell-based assays.

Problem Possible Cause Suggested Solution
Low or No Activity Poor Solubility in Media: this compound may precipitate out of the aqueous cell culture medium.- Ensure the final DMSO concentration in your assay is low (typically <0.1%) to avoid solvent toxicity and precipitation. - Prepare fresh dilutions of this compound from your DMSO stock for each experiment. - Visually inspect the media for any signs of precipitation after adding the compound.
Compound Degradation: The urea (B33335) functional group in this compound may be susceptible to hydrolysis in aqueous media over long incubation times.- Limit the duration of your experiment if stability is a concern. Consider a time-course experiment to determine the optimal treatment window. - Replenish the media with fresh this compound for longer-term experiments (e.g., beyond 24 hours).
Low DAGLβ Expression: The cell line you are using may have low endogenous levels of DAGLβ.- Confirm DAGLβ expression in your cell line of choice via Western blot or qPCR. - Consider using a cell line known to have robust DAGLβ expression, such as macrophage cell lines (e.g., RAW 264.7).
High Variability Between Replicates Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results.- Ensure a homogenous single-cell suspension before seeding. - Use a calibrated multichannel pipette for cell seeding.
Pipetting Errors: Inaccurate pipetting of the inhibitor can lead to inconsistent concentrations.- Use calibrated pipettes and pre-wet the tips before dispensing. - Prepare a master mix of the diluted inhibitor to add to the wells.
Observed Cytotoxicity High Compound Concentration: At high concentrations, this compound may exhibit off-target effects leading to cell death.- Perform a dose-response curve to determine the optimal non-toxic concentration range. - Include a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay.
Solvent Toxicity: High concentrations of DMSO can be toxic to cells.- Maintain a final DMSO concentration below 0.1% in your cell culture media. - Include a vehicle control (media with the same concentration of DMSO) in all experiments.

Data Presentation

Table 1: In Vitro Potency of this compound

Assay Type Target Cell Line IC50
Biochemical AssayDAGLβ-42 nM[1]
Cell-Based AssayDAGLβNeuro2A14 nM[1]
Cell-Based AssayDAGLβPC30.58 µM[1]

Experimental Protocols

Protocol 1: Assessing the Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages

This protocol details the treatment of a macrophage cell line with this compound followed by stimulation with lipopolysaccharide (LPS) to measure the inhibitor's effect on the production of pro-inflammatory cytokines like TNF-α.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • KT195 (negative control)

  • DMSO

  • Lipopolysaccharide (LPS)

  • Phosphate Buffered Saline (PBS)

  • ELISA kit for TNF-α

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound and the negative control KT195 in complete DMEM from a 10 mM DMSO stock. Ensure the final DMSO concentration is below 0.1%.

  • Inhibitor Treatment: Remove the old media from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells. Include a vehicle control (DMEM with DMSO). Incubate for 1 hour at 37°C.

  • LPS Stimulation: Add 10 µL of LPS solution (final concentration of 100 ng/mL) to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Measurement: Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

Protocol 2: Cell Viability Assay (MTT)

This protocol is to assess the potential cytotoxicity of this compound.

Materials:

  • Cells treated with this compound (from Protocol 1 or a separate plate)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • MTT Addition: After the desired incubation period with this compound, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Visualizations

Signaling_Pathway DAG Diacylglycerol (DAG) DAGL_beta DAGLβ DAG->DAGL_beta Two_AG 2-Arachidonoylglycerol (2-AG) DAGL_beta->Two_AG S_KT109 This compound S_KT109->DAGL_beta AA Arachidonic Acid Two_AG->AA PGs Prostaglandins AA->PGs Inflammation Inflammatory Response PGs->Inflammation

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Seed_Cells Seed Macrophages Add_Inhibitor Add this compound to Cells (1 hr) Seed_Cells->Add_Inhibitor Prepare_Inhibitor Prepare this compound Dilutions Prepare_Inhibitor->Add_Inhibitor Add_LPS Stimulate with LPS (24 hr) Add_Inhibitor->Add_LPS Collect_Supernatant Collect Supernatant Add_LPS->Collect_Supernatant MTT_Assay Assess Cell Viability (MTT) Add_LPS->MTT_Assay ELISA Measure Cytokines (ELISA) Collect_Supernatant->ELISA

Caption: Experimental workflow for assessing this compound efficacy.

Troubleshooting_Logic Start Low this compound Efficacy Check_Solubility Check Compound Solubility in Media Start->Check_Solubility Check_Stability Assess Compound Stability Check_Solubility->Check_Stability Precipitation? No Solubility_OK Solubility OK Check_Solubility->Solubility_OK Precipitation? Yes -> Optimize Check_Cell_Health Verify Cell Health & Density Check_Stability->Check_Cell_Health Stable? Yes Stability_OK Stability OK Check_Stability->Stability_OK Stable? No -> Adjust Protocol Check_Controls Review Controls (Vehicle, Negative Cmpd) Check_Cell_Health->Check_Controls Healthy? Yes Cells_OK Cells Healthy Check_Cell_Health->Cells_OK Healthy? No -> Optimize Culture Controls_OK Controls Valid Check_Controls->Controls_OK Controls Valid? No -> Re-run with proper controls

Caption: Troubleshooting decision tree for low this compound efficacy.

References

(S)-KT109 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using the diacylglycerol lipase (B570770) beta (DAGLβ) inhibitor, (S)-KT109. This resource includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the enzyme diacylglycerol lipase beta (DAGLβ).[1] Its primary mechanism of action is the irreversible inhibition of DAGLβ, which is a key enzyme in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By inhibiting DAGLβ, this compound reduces the levels of 2-AG and its downstream metabolites, including arachidonic acid and prostaglandins.

Q2: What is the selectivity of this compound?

A2: this compound exhibits high selectivity for DAGLβ over the other major 2-AG synthesizing enzyme, DAGLα.

Q3: Are there any known off-target effects of this compound?

A3: The primary off-target effect of this compound is the inhibition of the serine hydrolase ABHD6. It is crucial to consider this when interpreting experimental results.

Q4: What is a recommended negative control for experiments with this compound?

A4: KT195 is a structurally related compound that is inactive against DAGLβ but retains inhibitory activity against ABHD6. Therefore, KT195 is an excellent negative control to distinguish the effects of DAGLβ inhibition from off-target ABHD6 inhibition.

Q5: In what solvents is this compound soluble?

A5: this compound is soluble in DMSO (10mg/mL).[1] For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it in the appropriate experimental buffer.

Q6: What are the recommended storage conditions for this compound?

A6: For long-term storage, this compound should be stored as a solid at -20°C in a dry, dark environment.[1] Stock solutions in DMSO can also be stored at -20°C for several months. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design.

ParameterValueCell Line/SystemReference
IC50 (DAGLβ)42 nMin vitro enzyme assay[1]
IC50 (DAGLβ)~14 nMNeuro2A cells
IC50 (DAGLβ)0.58 µMPC3 cells
Selectivity~60-fold for DAGLβ over DAGLαin vitro

Table 1: In Vitro Potency and Selectivity of this compound

Animal ModelDose RangeRoute of AdministrationObserved EffectsReference
Mouse0.1-10 mg/kgIntraperitoneal (i.p.)Inhibition of DAGLβ, reduction of 2-AG, arachidonic acid, and eicosanoids in peritoneal macrophages.
Mouse40 mg/kgIntraperitoneal (i.p.)Reversal of allodynia in chronic constrictive injury (CCI) and chemotherapy-induced neuropathic pain (CINP) models.
Mouse3 mgIntraplantarBlocked mechanical hyperalgesia.

Table 2: In Vivo Efficacy of this compound

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the signaling pathway affected by this compound and a general experimental workflow for its use.

DAGL_Pathway cluster_input Upstream cluster_enzyme Enzymatic Step cluster_products Products & Downstream Mediators cluster_inhibitor Inhibition Diacylglycerol Diacylglycerol DAGLb DAGLβ Diacylglycerol->DAGLb Substrate Two_AG 2-Arachidonoylglycerol (2-AG) DAGLb->Two_AG Product Arachidonic_Acid Arachidonic Acid Two_AG->Arachidonic_Acid Metabolism Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Metabolism KT109 This compound KT109->DAGLb Inhibits

Caption: Inhibition of DAGLβ by this compound blocks the production of 2-AG.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Prepare_Reagents Prepare this compound and Negative Control (KT195) Stock Solutions Treat_Samples Treat with this compound, KT195, or Vehicle Prepare_Reagents->Treat_Samples Prepare_Cells_Tissues Prepare Cells or Administer to Animals Prepare_Cells_Tissues->Treat_Samples Harvest_Samples Harvest Cells/Tissues Treat_Samples->Harvest_Samples Lipid_Extraction Lipid Extraction Harvest_Samples->Lipid_Extraction LC_MS_Analysis LC-MS/MS Analysis of 2-AG and other lipids Lipid_Extraction->LC_MS_Analysis Data_Analysis Data Analysis and Interpretation LC_MS_Analysis->Data_Analysis

Caption: General workflow for experiments using this compound.

Experimental Protocols

Protocol 1: In Vitro DAGLβ Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on DAGLβ in a biochemical assay.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA).

    • Reconstitute recombinant human DAGLβ enzyme in assay buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.

    • Prepare a stock solution of a suitable DAGLβ substrate (e.g., a fluorescent diacylglycerol analog) in a compatible solvent.

    • Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series in DMSO, and then dilute further in assay buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Assay Procedure:

    • In a 96-well plate, add the diluted this compound, negative control (KT195), or vehicle (DMSO) to the appropriate wells.

    • Add the DAGLβ enzyme solution to all wells except the "no-enzyme" control wells.

    • Pre-incubate the enzyme with the inhibitors for 15-30 minutes at room temperature.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the signal (e.g., fluorescence) at regular intervals using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Normalize the velocities to the vehicle control to determine the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: Cell-Based Assay for 2-AG Measurement

This protocol describes how to treat cultured cells with this compound and measure the resulting changes in intracellular 2-AG levels.

  • Cell Culture and Treatment:

    • Plate cells (e.g., Neuro2A or PC3) in a suitable culture vessel and allow them to adhere and grow to the desired confluency.

    • Prepare working solutions of this compound and KT195 in cell culture medium from a DMSO stock. The final DMSO concentration should be ≤ 0.1%.

    • Aspirate the old medium and replace it with the medium containing the test compounds or vehicle.

    • Incubate the cells for the desired time (e.g., 4 hours).

  • Sample Harvesting and Lipid Extraction:

    • After incubation, aspirate the medium and wash the cells with ice-cold PBS.

    • Harvest the cells by scraping in an appropriate volume of ice-cold methanol.

    • Perform a lipid extraction using a suitable method (e.g., Bligh-Dyer or Folch extraction). It is critical to work quickly and at low temperatures to minimize lipid degradation.

  • LC-MS/MS Analysis:

    • Dry the lipid extracts under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

    • Use a validated LC-MS/MS method for the quantification of 2-AG and other relevant lipids. Include an appropriate internal standard for accurate quantification.

Protocol 3: In Vivo Administration in Mice

This protocol provides a general guideline for the intraperitoneal administration of this compound to mice. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

  • Formulation Preparation:

    • Prepare a vehicle solution (e.g., a mixture of DMSO, Tween 80, and saline).

    • Dissolve this compound in the vehicle to the desired final concentration. Ensure the solution is homogenous.

  • Administration:

    • Administer the this compound formulation or vehicle to the mice via intraperitoneal (i.p.) injection at the desired dose (e.g., 5 mg/kg).

  • Sample Collection:

    • At the desired time point post-injection (e.g., 4 hours), euthanize the animals according to approved protocols.

    • Collect the tissues of interest (e.g., peritoneal macrophages, brain, etc.) as quickly as possible and immediately snap-freeze them in liquid nitrogen to prevent lipid degradation. Store samples at -80°C until analysis.

  • Lipid Analysis:

    • Homogenize the tissues and perform lipid extraction and LC-MS/MS analysis as described in the cell-based assay protocol.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low inhibition observed in enzyme assay 1. Inhibitor insolubility: this compound may have precipitated out of the assay buffer. 2. Enzyme inactivity: The enzyme may have lost activity due to improper storage or handling. 3. Incorrect assay conditions: pH, temperature, or substrate concentration may be suboptimal.1. Visually inspect the inhibitor solution for precipitation. Prepare fresh dilutions and ensure the final DMSO concentration is low. 2. Use a fresh aliquot of the enzyme and verify its activity with a known inhibitor if available. 3. Confirm the pH of the assay buffer and optimize other assay parameters.
High variability in 2-AG measurements 1. Lipid degradation: 2-AG is unstable and can be rapidly degraded during sample processing. 2. Inconsistent sample handling: Variations in the timing or temperature of sample collection and extraction.1. Work quickly and on ice during all sample handling and extraction steps. Consider adding an antioxidant to the extraction solvent. 2. Standardize the entire workflow from sample collection to extraction to minimize variability.
Unexpected biological effects 1. Off-target effects: The observed effect may be due to the inhibition of ABHD6 rather than DAGLβ. 2. Cellular context: The role of DAGLβ and 2-AG can vary significantly between different cell types and tissues.1. Include the negative control KT195 in your experiments to differentiate between DAGLβ- and ABHD6-mediated effects. 2. Carefully consider the specific biological system you are studying and consult the relevant literature.
Poor in vivo efficacy 1. Poor bioavailability: The compound may not be reaching the target tissue at a sufficient concentration. 2. Incorrect dosing or timing: The dose may be too low or the time point for analysis may not be optimal.1. Consider alternative routes of administration or formulation strategies. 2. Perform a dose-response and time-course study to determine the optimal experimental parameters.

References

Technical Support Center: Minimizing Cytotoxicity of (S)-KT109 in Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-KT109. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize the cytotoxic effects of this compound in their cell culture experiments. The following information provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the validity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound is the (S)-enantiomer of KT109, a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ)[1]. DAGLβ is an enzyme responsible for the production of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By inhibiting DAGLβ, this compound is expected to decrease the levels of 2-AG and its downstream metabolites, including arachidonic acid and various eicosanoids, which are involved in inflammatory responses[1].

Q2: I am observing significant cell death after treating my cells with this compound. What are the potential causes?

A2: High levels of cytotoxicity can stem from several factors:

  • High Compound Concentration: The concentration of this compound may be too high for your specific cell type, leading to off-target effects or exaggerated on-target toxicity.

  • Prolonged Exposure Time: Continuous exposure to the compound, even at a moderate concentration, can lead to cumulative toxicity.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above a certain threshold (usually >0.5%)[2].

  • Suboptimal Cell Culture Conditions: Factors like high cell density, nutrient depletion, or the presence of contaminants can exacerbate the cytotoxic effects of a compound[3].

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.

Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

A3: The ideal concentration of this compound should be determined empirically for each cell type and experimental condition. A dose-response experiment is the most effective way to identify a concentration that provides the desired biological effect with minimal cytotoxicity[4][5].

Troubleshooting Guide: High Cytotoxicity Observed

If you are experiencing high levels of cell death in your cultures treated with this compound, follow this troubleshooting guide.

Issue 1: Acute Cell Death Shortly After Treatment

This is often due to an excessively high concentration of the compound or the solvent.

Troubleshooting Steps:

  • Verify this compound Concentration: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your desired effect and a CC50 (half-maximal cytotoxic concentration). Aim for a concentration that is effective but well below the CC50.

  • Control for Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and is at a non-toxic level for your cells (typically <0.1% for sensitive cells)[3]. Always include a vehicle-only control in your experiments.

  • Reduce Exposure Time: If a higher concentration is necessary for your experimental endpoint, consider reducing the incubation time to minimize toxic effects[3].

Issue 2: Gradual Decrease in Cell Viability Over Time

This may indicate cumulative toxicity or indirect effects of DAGLβ inhibition.

Troubleshooting Steps:

  • Optimize Cell Density: Plating cells at an optimal density can prevent stress due to overcrowding or sparseness, which can influence sensitivity to the compound[6].

  • Adjust Serum Concentration: Serum proteins can bind to small molecules, reducing their effective concentration[7]. If your experimental design allows, altering the serum percentage in your culture medium might mitigate cytotoxicity.

  • Medium Replenishment: For longer-term experiments, consider a partial or full medium change to replenish nutrients and remove metabolic waste, which can contribute to cytotoxicity[3].

Data Presentation: Recommended Experimental Parameters

The following tables provide a starting point for optimizing your experiments with this compound.

Table 1: Recommended Concentration Range for Initial Dose-Response Studies

Concentration RangePurpose
10 nM - 1 µMDetermining the IC50 for DAGLβ inhibition.
1 µM - 50 µMAssessing the concentration-dependent cytotoxicity (CC50).
0.1% (v/v)Recommended maximum final concentration of DMSO solvent.

Table 2: Key Experimental Variables to Optimize

ParameterRecommendationRationale
Cell Seeding Density Determine empirically for each cell line.Optimal density ensures logarithmic growth and minimizes stress.
Incubation Time 24, 48, and 72 hours.To assess both acute and cumulative toxicity.
Serum Concentration Test a range (e.g., 2%, 5%, 10% FBS).Serum proteins can modulate compound availability and toxicity[7].
Vehicle Control Match the highest DMSO concentration used.To isolate the effect of the compound from that of the solvent.

Experimental Protocols

Protocol 1: Dose-Response and Cytotoxicity Assessment using a Resazurin-Based Assay

This protocol allows for the simultaneous determination of the effective concentration and the cytotoxic profile of this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate cell line and complete culture medium

  • 96-well cell culture plates

  • Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Plate reader capable of measuring fluorescence (Ex/Em = ~560/590 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A common range to test is from 10 nM to 100 µM[4].

    • Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Viability Assessment:

    • Add resazurin solution to each well (typically 10% of the well volume).

    • Incubate for 2-4 hours, or until a color change is observed.

    • Measure the fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium and resazurin but no cells).

    • Normalize the fluorescence readings to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the this compound concentration to determine the CC50.

Protocol 2: Caspase-3 Activity Assay for Apoptosis Detection

This protocol helps to determine if the observed cytotoxicity is due to apoptosis.

Materials:

  • Cells treated with this compound at various concentrations

  • Caspase-3 colorimetric or fluorometric assay kit

  • Lysis buffer (provided with the kit)

  • Caspase-3 substrate (e.g., DEVD-pNA or DEVD-AFC)

  • Plate reader (absorbance at 405 nm for colorimetric, or fluorescence Ex/Em = ~400/505 nm for fluorometric)

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound as described in the previous protocol. Include a positive control for apoptosis (e.g., staurosporine).

    • After the incubation period, collect both adherent and floating cells.

    • Lyse the cells using the provided lysis buffer.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate to ensure equal loading.

  • Caspase-3 Assay:

    • In a 96-well plate, add a standardized amount of protein lysate to each well.

    • Add the reaction buffer and the caspase-3 substrate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Compare the caspase-3 activity in this compound-treated cells to the untreated and positive controls. An increase in activity suggests apoptosis induction.

Mandatory Visualizations

G Troubleshooting Workflow for this compound Cytotoxicity start High Cytotoxicity Observed check_conc Is the this compound concentration optimized? start->check_conc check_solvent Is the solvent concentration below the toxic threshold? check_conc->check_solvent Yes dose_response Perform Dose-Response Experiment check_conc->dose_response No check_time Is the exposure time appropriate? check_solvent->check_time Yes reduce_solvent Lower Solvent Concentration check_solvent->reduce_solvent No check_density Is the cell density optimal? check_time->check_density Yes reduce_time Shorten Exposure Time check_time->reduce_time No check_serum Is the serum concentration appropriate? check_density->check_serum Yes optimize_density Optimize Seeding Density check_density->optimize_density No adjust_serum Adjust Serum Concentration check_serum->adjust_serum No end Cytotoxicity Minimized check_serum->end Yes reduce_conc Reduce this compound Concentration dose_response->reduce_conc reduce_conc->end reduce_solvent->end reduce_time->end optimize_density->end adjust_serum->end

Caption: Troubleshooting workflow for minimizing this compound cytotoxicity.

G Potential Signaling Pathway of this compound Induced Cytotoxicity sKT109 This compound DAGLb DAGLβ sKT109->DAGLb Inhibits two_AG 2-AG (2-Arachidonoylglycerol) DAGLb->two_AG Produces AA Arachidonic Acid two_AG->AA Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) AA->Eicosanoids ROS Oxidative Stress (ROS Production) AA->ROS Inflammation Inflammatory Response Eicosanoids->Inflammation Apoptosis Apoptosis Inflammation->Apoptosis ROS->Apoptosis Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity

Caption: Potential mechanism of this compound-induced cytotoxicity.

G Experimental Workflow for Assessing this compound Cytotoxicity start Start: Cell Culture seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells incubate Incubate (24, 48, 72h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., Resazurin) incubate->viability_assay apoptosis_assay Perform Apoptosis Assay (e.g., Caspase-3) incubate->apoptosis_assay data_analysis Data Analysis: Determine CC50 and Apoptosis Induction viability_assay->data_analysis apoptosis_assay->data_analysis end End: Optimized Protocol data_analysis->end

Caption: Workflow for evaluating this compound cytotoxicity.

References

(S)-KT109 data interpretation challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-KT109. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this compound in experimental settings.

Understanding this compound

This compound is a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), an enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1] By inhibiting DAGLβ, this compound reduces the levels of 2-AG and its downstream metabolites, including arachidonic acid and various eicosanoids, which are key mediators in inflammatory processes.[1][2] This makes this compound a valuable tool for studying the role of the endocannabinoid system in inflammation and other physiological and pathological processes.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeCell Line/SystemIC₅₀Reference
DAGLβCompetitive ABPPRecombinant HEK293T cells42 nM[1][3]
DAGLβLC-MS Substrate AssayDAGLβ lysates82 nM[3]
DAGLβIn situ Competitive ABPPNeuro2A cells14 nM[1][3]
DAGLβIn situ Competitive ABPPPC3 cells0.58 µM[1]
DAGLαCompetitive ABPPRecombinant~2.52 µM (~60-fold selectivity for DAGLβ)[1]
PLA2G7Not specifiedNot specified1 µM[1]
ABHD6Competitive ABPPNeuro2A cellsInhibited[3]
FAAHNot specifiedNot specifiedNegligible activity[1]
MGLLNot specifiedNot specifiedNegligible activity[1]

Table 2: In Vivo Effects of this compound

Animal ModelDosingEffectReference
Mice0.1-10 mg/kg (i.p.) for 4hInhibition of DAGLβ in macrophages[1]
Mice5 mg/kg (i.p.) for 4hLowered 2-AG, arachidonic acid, and eicosanoids in peritoneal macrophages[1]
Mice (LPS-induced allodynia)1.6-40 mg/kg (i.p.)Reversal of allodynic responses[1]
Mice (CCI and CINP models)40 mg/kg and 1.6-40 mg/kg respectively (i.p.)Reversal of allodynia[1]
Sickle Cell Mice (HbSS)30 mg/mouse (~1.3 mg/kg)Decrease in 2-AG and PGE₂-G[4]

Signaling Pathways and Experimental Workflows

DAGLβ Signaling Pathway in Macrophages

This compound inhibits DAGLβ, which is a key enzyme in the endocannabinoid signaling pathway within macrophages. The following diagram illustrates this pathway and the point of inhibition by this compound.

DAGL_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol DAG Diacylglycerol (DAG) DAGL_beta DAGLβ DAG->DAGL_beta Two_AG 2-Arachidonoylglycerol (2-AG) DAGL_beta->Two_AG Hydrolysis AA Arachidonic Acid (AA) Two_AG->AA Hydrolysis Eicosanoids Eicosanoids (Prostaglandins, etc.) AA->Eicosanoids Metabolism Inflammation Inflammatory Response Eicosanoids->Inflammation S_KT109 This compound S_KT109->DAGL_beta Inhibition experimental_workflow start Start cell_culture Cell Culture (e.g., Macrophages, Neuro2A) start->cell_culture treatment Treat with this compound (various concentrations) cell_culture->treatment abpp Competitive ABPP for DAGLβ Target Engagement treatment->abpp lipidomics LC-MS/MS for 2-AG and Arachidonic Acid Quantification treatment->lipidomics functional_assay Functional Assay (e.g., Cytokine Release) treatment->functional_assay data_analysis Data Analysis and Interpretation abpp->data_analysis lipidomics->data_analysis functional_assay->data_analysis end End data_analysis->end

References

Validation & Comparative

Enantioselective Efficacy of KT109 Isomers in the Inhibition of Diacylglycerol Lipase β

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of (S)-KT109 and (R)-KT109 for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the (S) and (R) enantiomers of KT109, a potent inhibitor of diacylglycerol lipase (B570770) β (DAGLβ). This enzyme is a key component of the endocannabinoid system, responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). The differential activity of chiral molecules is a critical consideration in drug development, as enantiomers can exhibit distinct pharmacological and toxicological profiles. This document summarizes the available quantitative data, details relevant experimental methodologies, and illustrates the associated signaling pathway to aid researchers in their understanding and application of these compounds.

Quantitative Efficacy Comparison

The inhibitory potency of the KT109 enantiomers and the racemic mixture against DAGLβ has been evaluated using various assays. The (R)-enantiomer has been identified as the more potent inhibitor. A summary of the reported half-maximal inhibitory concentration (IC50) values is presented below.

CompoundTargetIC50 ValueAssay TypeReference
(R)-KT109 DAGLβ0.79 nMNot Specified[1]
This compound DAGLβLess potent than (R)-KT109Not Specified[1]
Racemic KT109DAGLβ42 nMCompetitive Activity-Based Protein Profiling (ABPP)[2][3]
Racemic KT109DAGLβ50-100 nMLC-MS Substrate Assay[3][4]
Racemic KT109DAGLβ (in Neuro2A cells)14 nMCompetitive ABPP with HT-01 probe[2][3]
Racemic KT109DAGLβ (in PC3 cells)0.58 µMNot Specified[2]

Experimental Protocols

The determination of the inhibitory efficacy of KT109 and its enantiomers against DAGLβ has been primarily achieved through two main experimental approaches:

Competitive Activity-Based Protein Profiling (ABPP)

This method is utilized to assess the potency and selectivity of inhibitors in a complex proteome.

  • Objective: To determine the IC50 value of an inhibitor by measuring its ability to compete with a fluorescently labeled probe for binding to the active site of the target enzyme.

  • General Workflow:

    • HEK293T cells are transfected with a cDNA construct for the target enzyme (e.g., mouse DAGLβ).

    • The cell lysates containing the overexpressed enzyme are pre-incubated with varying concentrations of the inhibitor (e.g., KT109).

    • A fluorescently labeled broad-spectrum probe, such as fluorophosphonate-rhodamine (FP-Rh) or a more specific probe like HT-01, is added to the mixture.[3] This probe covalently binds to the active site of serine hydrolases, including DAGLβ.

    • The proteins are separated by SDS-PAGE.

    • The fluorescence intensity of the band corresponding to DAGLβ is quantified. A decrease in fluorescence intensity with increasing inhibitor concentration indicates successful competition for the active site.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_workflow Competitive ABPP Workflow prep Prepare DAGLβ-expressing cell lysates incubate Incubate lysates with varying concentrations of KT109 enantiomer prep->incubate probe Add fluorescent probe (e.g., FP-Rh or HT-01) incubate->probe sds_page Separate proteins by SDS-PAGE probe->sds_page visualize Visualize and quantify fluorescence sds_page->visualize calculate Calculate IC50 value visualize->calculate G cluster_pathway DAGLβ Signaling Pathway and Inhibition by KT109 DAG Diacylglycerol (DAG) DAGLbeta DAGLβ DAG->DAGLbeta Substrate TwoAG 2-Arachidonoylglycerol (2-AG) DAGLbeta->TwoAG Hydrolysis COX COX Enzymes TwoAG->COX Substrate CB_receptors Cannabinoid Receptors (CB1/CB2) TwoAG->CB_receptors Activation PGs Prostaglandins COX->PGs Signaling Downstream Signaling CB_receptors->Signaling KT109 (R)-KT109 / this compound KT109->DAGLbeta Inhibition

References

A Comparative Guide to (S)-KT109 and Other Diacylglycerol Lipase β (DAGLβ) Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of (S)-KT109 with other notable Diacylglycerol Lipase (B570770) β (DAGLβ) inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative performance. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Introduction to DAGLβ Inhibition

Diacylglycerol lipase β (DAGLβ) is a key enzyme in the endocannabinoid system, responsible for the biosynthesis of 2-arachidonoylglycerol (B1664049) (2-AG), a major endocannabinoid neurotransmitter. 2-AG is involved in a variety of physiological processes, including inflammation, pain perception, and neurotransmission. Consequently, the inhibition of DAGLβ has emerged as a promising therapeutic strategy for various inflammatory and neurological disorders. This guide focuses on this compound, a potent and selective DAGLβ inhibitor, and compares its performance with other well-characterized inhibitors in the field.

Quantitative Comparison of DAGLβ Inhibitors

The following tables summarize the in vitro potency and selectivity of this compound against other prominent DAGLβ inhibitors. The data has been compiled from various scientific publications and presented to facilitate a direct comparison.

Table 1: In Vitro Potency of DAGLβ Inhibitors

CompoundDAGLβ IC50 (nM)DAGLα IC50 (nM)Selectivity (DAGLα/DAGLβ)Reference
This compound 42[1]2500~60-fold[1]Hsu et al., 2012
KT172 11[2]140[2]~13-foldHsu et al., 2012
(R)-KT109 0.7925.12~32-foldMedChemExpress
LEI-105 ~32 (pIC50 = 7.5)Potent (pIC50 = 8.5)Dual Inhibitorvan der Wel et al., 2015
DH376 PotentPotentDual InhibitorHsu et al., 2013
LEI-130 Selective for DAGLβ-SelectiveZhu, N. (2024)[3]
LEI-131 Selective for DAGLβ-SelectiveZhu, N. (2024)[3]

Table 2: In Vivo Efficacy of Selected DAGLβ Inhibitors

CompoundAnimal ModelDoseRouteKey FindingsReference
This compound Mouse (LPS-induced inflammation)5 mg/kgi.p.Reduced levels of 2-AG, arachidonic acid, and eicosanoids in peritoneal macrophages.[1]Hsu et al., 2012
This compound Mouse (Sickle cell disease pain model)3-30 mg/kgi.p.Decreased mechanical and heat hyperalgesia; reduced plasma 2-AG, PGE2, and PGE2-G.[4]Khasabova et al., 2022
KT172 Mouse (LPS-induced inflammation)5 mg/kgi.p.Lowered 2-AG and downstream inflammatory mediators in peritoneal macrophages.Hsu et al., 2012
DH376 Mouse (High-fat diet)50 mg/kgi.p.Lowered blood and brain endocannabinoid levels.[5]van der Wel et al., 2020

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for reproducing the presented data and for designing new experiments.

Competitive Activity-Based Protein Profiling (ABPP)

This method is used to determine the potency and selectivity of inhibitors against DAGLβ in a complex biological sample.

  • Proteome Preparation: Tissues or cells are homogenized in a suitable buffer (e.g., PBS) and subjected to ultracentrifugation to isolate the membrane fraction, where DAGLβ is located. The protein concentration of the membrane fraction is determined using a standard protein assay (e.g., BCA assay).

  • Inhibitor Incubation: Aliquots of the proteome are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) or vehicle (DMSO) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • Probe Labeling: A broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate-rhodamine probe, FP-Rh) is added to the inhibitor-treated proteomes and incubated for a specific duration (e.g., 30 minutes) at room temperature. The probe covalently binds to the active site of serine hydrolases that are not blocked by the inhibitor.

  • SDS-PAGE and Fluorescence Scanning: The labeling reaction is quenched by the addition of SDS-PAGE loading buffer. The proteins are then separated by size using SDS-PAGE. The gel is scanned using a fluorescence scanner to visualize the probe-labeled enzymes.

  • Data Analysis: The fluorescence intensity of the band corresponding to DAGLβ is quantified. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

LC-MS/MS-Based Substrate Assay

This assay directly measures the enzymatic activity of DAGLβ by quantifying the production of 2-AG from a diacylglycerol substrate.

  • Enzyme Source: Membranes from cells overexpressing DAGLβ or native tissue preparations are used as the enzyme source.

  • Inhibitor Pre-incubation: The enzyme preparation is pre-incubated with different concentrations of the inhibitor or vehicle for a defined period.

  • Enzymatic Reaction: The reaction is initiated by adding a diacylglycerol substrate (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol, SAG). The reaction is allowed to proceed for a specific time at 37°C and is then terminated by adding a cold organic solvent (e.g., methanol) containing an internal standard (e.g., 2-AG-d8).

  • Lipid Extraction: The lipids, including the product 2-AG, are extracted from the reaction mixture using a suitable liquid-liquid extraction method.

  • LC-MS/MS Analysis: The extracted lipids are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The amount of 2-AG produced is quantified by comparing its peak area to that of the internal standard.

  • Data Analysis: The rate of 2-AG formation is calculated, and the IC50 value of the inhibitor is determined by plotting the percentage of enzyme activity against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate key biological pathways and experimental procedures.

DAGL_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG DAGLb DAGLβ DAG->DAGLb Substrate TwoAG 2-Arachidonoylglycerol (2-AG) DAGLb->TwoAG Produces MAGL MAGL TwoAG->MAGL Hydrolyzed by AA Arachidonic Acid (AA) MAGL->AA COX COX1/2 AA->COX Metabolized by PGs Prostaglandins (PGs) COX->PGs Inflammation Inflammation PGs->Inflammation Promote

Caption: DAGLβ signaling pathway in inflammation.

ABPP_Workflow Proteome Proteome (Membrane Fraction) Inhibitor Incubate with Inhibitor (e.g., this compound) Proteome->Inhibitor Probe Add Activity-Based Probe (e.g., FP-Rh) Inhibitor->Probe SDS_PAGE SDS-PAGE Probe->SDS_PAGE Scan Fluorescence Scan SDS_PAGE->Scan Analysis Data Analysis (IC50 determination) Scan->Analysis

Caption: Competitive ABPP experimental workflow.

Conclusion

This compound stands out as a potent and highly selective inhibitor of DAGLβ.[1] Its approximately 60-fold selectivity over DAGLα makes it a valuable tool for specifically investigating the physiological and pathological roles of DAGLβ, particularly in the context of inflammation and pain.[1][4] While other inhibitors like KT172 also exhibit high potency, they may have a less favorable selectivity profile. Dual inhibitors such as LEI-105 and DH376 are useful for studying the combined effects of DAGLα and DAGLβ inhibition. The newly developed inhibitors, LEI-130 and LEI-131, show promise as the next generation of highly selective DAGLβ inhibitors.[3] The choice of inhibitor will ultimately depend on the specific research question and the desired level of isoform selectivity. This guide provides the necessary data and methodologies to aid researchers in making an informed decision for their studies.

References

(S)-KT109 vs KT172 comparative analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of (S)-KT109 and KT172 for Researchers and Drug Development Professionals

In the landscape of endocannabinoid system research, the development of potent and selective inhibitors for diacylglycerol lipases (DAGLs) is of significant interest. These enzymes, DAGLα and DAGLβ, are responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). This guide provides a comparative analysis of two notable DAGLβ inhibitors, this compound and KT172, to assist researchers and drug development professionals in their selection of chemical probes.

Biochemical Potency and Selectivity

This compound and KT172 are 1,2,3-triazole urea-based inhibitors designed to target DAGLβ. Experimental data demonstrates that both compounds exhibit potent inhibition of DAGLβ. A direct comparison of their inhibitory activity reveals subtle differences in potency and selectivity against related enzymes, such as α/β-hydrolase domain-containing protein 6 (ABHD6), which is also involved in the endocannabinoid pathway.

The inhibitory concentrations (IC50) for this compound and KT172 against DAGLβ and ABHD6 have been determined in cellular and biochemical assays. The data presented below is derived from competitive activity-based protein profiling (ABPP) in Neuro2A cells and with recombinant enzymes.

CompoundTarget EnzymeIC50 (nM)Cell/Enzyme Type
This compound DAGLβ14Neuro2A cells
ABHD616Neuro2A cells
Recombinant DAGLα2300Recombinant
KT172 DAGLβ11Neuro2A cells
ABHD65Neuro2A cells
Recombinant DAGLα140Recombinant
(R)-KT109 DAGLα0.79Not Specified
DAGLβ25.12Not Specified
ABHD62.51Not Specified

Note: Data for this compound and KT172 are from a study by Hsu et al., 2013[1]. Data for (R)-KT109 is provided for stereoisomeric context[2].

From this data, KT172 shows slightly higher potency for DAGLβ in a cellular context compared to this compound.[1] Both compounds also display significant inhibitory activity against ABHD6.[1] Notably, KT172 demonstrates greater potency against recombinant DAGLα than this compound.[1] For researchers requiring a more DAGLβ-selective probe between the two, this compound offers a wider window over DAGLα. It is also important to consider the stereoisomer (R)-KT109, which exhibits a different inhibitory profile, being more potent against DAGLα and ABHD6 than the (S)-enantiomer.[2]

Signaling Pathway Context

This compound and KT172 exert their effects by inhibiting DAGLβ, a key enzyme in the endocannabinoid signaling pathway. DAGLβ hydrolyzes diacylglycerol (DAG) to produce 2-AG. 2-AG then acts as an agonist for cannabinoid receptors CB1 and CB2, modulating neurotransmission and inflammatory responses.[3][4][5] The signaling cascade is terminated by the hydrolysis of 2-AG by several serine hydrolases, including monoacylglycerol lipase (B570770) (MAGL) and ABHD6.

DAGLβ Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Inhibits Fusion GPCR GPCR/PLCβ PIP2 PIP2 GPCR->PIP2 Activates DAG Diacylglycerol (DAG) PIP2->DAG Hydrolyzes DAGL DAGLβ DAG->DAGL Substrate TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG Produces TwoAG->CB1 Activates MAGL_ABHD6 MAGL / ABHD6 TwoAG->MAGL_ABHD6 Hydrolyzes AA Arachidonic Acid MAGL_ABHD6->AA Competitive ABPP Workflow Proteome Cell/Tissue Proteome Incubate1 Pre-incubation Proteome->Incubate1 Inhibitor Inhibitor (this compound or KT172) Inhibitor->Incubate1 Incubate2 Labeling Incubate1->Incubate2 ABP Activity-Based Probe (ABP) ABP->Incubate2 SDS_PAGE SDS-PAGE Incubate2->SDS_PAGE Gel_Scan In-Gel Fluorescence Scanning SDS_PAGE->Gel_Scan Analysis IC50 Determination Gel_Scan->Analysis

References

Validating the Mechanism of Action of (S)-KT109: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of (S)-KT109, a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), with related compounds to validate its mechanism of action. The experimental data, protocols, and pathway diagrams presented herein are intended for researchers, scientists, and drug development professionals investigating the role of DAGLβ in inflammatory and neuropathic pain pathways.

This compound has emerged as a critical tool for studying the physiological functions of DAGLβ, an enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By inhibiting DAGLβ, this compound effectively reduces the levels of 2-AG and its downstream metabolite, arachidonic acid, which is a precursor to pro-inflammatory eicosanoids. This mechanism is central to its observed anti-inflammatory and analgesic effects.[1][2][3][4]

To rigorously validate that the biological effects of this compound are a direct consequence of DAGLβ inhibition, this guide compares its activity with two key compounds:

  • KT172: A structurally similar and more selective inhibitor of DAGLβ.

  • KT195: An inactive analogue of this compound that serves as a negative control, showing potent inhibition of the off-target enzyme ABHD6 without affecting DAGLβ.[1]

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro and in situ inhibitory potencies of this compound and its comparators against DAGLβ and other related serine hydrolases.

Table 1: In Vitro Inhibitory Potency (IC50) of DAGLβ Inhibitors [1][5]

CompoundDAGLβ (nM)DAGLα (nM)ABHD6 (nM)FAAH (nM)MGLL (nM)PLA2G7 (µM)
This compound 42~2520 (>60-fold selective)16>10,000>10,0001
KT172 ~42Not specified5>10,000~5,000>10
KT195 >10,000Not specified10Not specifiedNot specifiedNot specified

Table 2: In Situ Inhibitory Potency (IC50) in Neuro2A Cells [1]

CompoundDAGLβ (nM)ABHD6 (nM)
This compound 14Not specified
KT172 11Not specified
KT195 >10,000Potent Inhibition

Table 3: Effect of DAGLβ Inhibition on Endocannabinoid and Lipid Levels in Neuro2A Cells [1]

Treatment (Concentration)% Reduction in 2-AG% Reduction in Arachidonic Acid
This compound (50 nM) ~90%Significant Reduction
KT172 (25 nM) Not specifiedNot specified
KT195 (25 nM) No significant reductionNo significant reduction

Table 4: Effect of DAGLβ Inhibition on LPS-Induced TNF-α Release in Mouse Peritoneal Macrophages [1]

TreatmentTNF-α Levels
Vehicle Baseline
This compound Significant Reduction
KT195 No significant reduction
Daglb-/- mice Significant Reduction

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

1. In Vitro DAGLβ Inhibition Assay (Competitive Activity-Based Protein Profiling - ABPP)

This protocol is adapted from studies characterizing KT109 and its analogues.[1]

  • Objective: To determine the in vitro IC50 values of test compounds against DAGLβ.

  • Materials:

    • HEK293T cells overexpressing human DAGLβ.

    • Cell lysis buffer (e.g., RIPA buffer).

    • Test compounds (this compound, KT172, KT195) at various concentrations.

    • Broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine).

    • SDS-PAGE reagents and equipment.

    • Fluorescence gel scanner.

  • Procedure:

    • Prepare proteomes from HEK293T cells overexpressing DAGLβ.

    • Pre-incubate the proteomes with varying concentrations of the test compounds (or DMSO as a vehicle control) for 30 minutes at 37°C.

    • Add the FP-rhodamine probe to the proteomes and incubate for another 30 minutes at 37°C.

    • Quench the labeling reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Scan the gel using a fluorescence scanner to visualize labeled serine hydrolases.

    • Quantify the fluorescence intensity of the band corresponding to DAGLβ.

    • Calculate the percent inhibition at each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression.

2. Measurement of 2-Arachidonoylglycerol (2-AG) and Arachidonic Acid (AA) Levels

This protocol is a generalized procedure based on liquid chromatography-mass spectrometry (LC-MS) methods for endocannabinoid quantification.[6][7][8]

  • Objective: To quantify the levels of 2-AG and AA in cells or tissues following treatment with DAGLβ inhibitors.

  • Materials:

    • Neuro2A cells or mouse peritoneal macrophages.

    • This compound, KT172, or KT195.

    • Internal standards (e.g., deuterated 2-AG and AA).

    • Extraction solvent (e.g., ethylacetate/hexane).

    • LC-MS/MS system.

  • Procedure:

    • Culture and treat cells with the test compounds for the desired time (e.g., 4 hours).

    • Harvest the cells and add the internal standards.

    • Perform lipid extraction using the chosen solvent system.

    • Evaporate the organic phase and reconstitute the lipid extract in a suitable solvent for LC-MS analysis.

    • Inject the samples into the LC-MS/MS system.

    • Separate the lipids by liquid chromatography and detect the specific mass transitions for 2-AG, AA, and their deuterated internal standards using multiple reaction monitoring (MRM).

    • Quantify the levels of 2-AG and AA by comparing their peak areas to those of the internal standards.

3. LPS-Induced TNF-α Release Assay in Macrophages

This protocol is based on standard methods for measuring cytokine release from stimulated immune cells.[1][9][10][11]

  • Objective: To assess the effect of DAGLβ inhibitors on the inflammatory response of macrophages.

  • Materials:

    • Mouse peritoneal macrophages or a macrophage cell line (e.g., J774A.1).

    • This compound or KT195.

    • Lipopolysaccharide (LPS).

    • Cell culture medium.

    • TNF-α ELISA kit.

  • Procedure:

    • Plate the macrophages in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with the test compounds or vehicle for a specified period (e.g., 30 minutes).

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined incubation time (e.g., 16-18 hours).

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

    • Compare the TNF-α levels in the different treatment groups.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and processes involved in the validation of this compound's mechanism of action.

DAGL_pathway cluster_membrane Cell Membrane DAG Diacylglycerol (DAG) DAGL_beta DAGLβ DAG->DAGL_beta Substrate Two_AG 2-Arachidonoylglycerol (2-AG) DAGL_beta->Two_AG Produces TNF_alpha TNF-α Release DAGL_beta->TNF_alpha Promotes AA Arachidonic Acid (AA) Two_AG->AA Metabolized to Eicosanoids Pro-inflammatory Eicosanoids AA->Eicosanoids Inflammation Inflammation Eicosanoids->Inflammation TNF_alpha->Inflammation KT109 This compound KT109->DAGL_beta Inhibits

Caption: this compound's mechanism of action in the inflammatory pathway.

experimental_workflow cluster_invitro In Vitro Validation cluster_insitu In Situ / Cellular Validation cluster_invivo In Vivo Validation abpp Competitive ABPP Assay ic50 Determine IC50 vs DAGLβ abpp->ic50 selectivity Assess Selectivity Profile abpp->selectivity cell_treatment Treat Macrophages with This compound, KT172, KT195 ic50->cell_treatment lipidomics LC-MS to Measure 2-AG and AA Levels cell_treatment->lipidomics cytokine_assay LPS Stimulation & TNF-α ELISA cell_treatment->cytokine_assay validate_target Confirm Target Engagement and Downstream Effects lipidomics->validate_target cytokine_assay->validate_target animal_model Inflammatory/Neuropathic Pain Models validate_target->animal_model treatment Administer this compound animal_model->treatment behavioral_test Assess Analgesic Effects treatment->behavioral_test

Caption: Experimental workflow for validating this compound's mechanism.

compound_comparison cluster_compounds Comparative Compounds cluster_targets Enzyme Targets KT109 This compound (Test Compound) DAGL_beta DAGLβ KT109->DAGL_beta Inhibits ABHD6 ABHD6 (Off-target) KT109->ABHD6 Inhibits KT172 KT172 (Positive Control) KT172->DAGL_beta Inhibits KT195 KT195 (Negative Control) KT195->ABHD6 Inhibits

Caption: Logical relationship between this compound and control compounds.

References

The Role of KT195 as a Negative Control for (S)-KT109 in Targeted Protein Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specificity of a novel PROTAC (Proteolysis Targeting Chimera) is paramount. This guide provides a comparative analysis of (S)-KT109, a putative active PROTAC, and KT195, its prospective negative control. The objective is to delineate the experimental framework required to validate KT195's suitability as a negative control by assessing key performance metrics in targeted protein degradation.

In the rapidly evolving field of targeted protein degradation, PROTACs have emerged as a powerful therapeutic modality. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. A critical aspect of PROTAC development is the validation of its specific mechanism of action. This is typically achieved by employing a structurally similar but functionally inactive molecule as a negative control.

The fundamental principle behind a negative control is to demonstrate that the observed biological effect, such as protein degradation, is a direct consequence of the PROTAC's intended mechanism and not due to off-target effects or non-specific cytotoxicity. An ideal negative control retains the structural features of the active PROTAC but is deficient in a key aspect of its function, such as binding to the E3 ligase or the target protein.

This guide focuses on the use of KT195 as a potential negative control for this compound. While the specific target protein and the E3 ligase recruited by this compound are not explicitly detailed in publicly available information, this document outlines the necessary experimental comparisons based on the established principles of PROTAC technology, with a focus on Cereblon (CRBN), a commonly recruited E3 ligase.

Mechanism of Action: The PROTAC-Induced Ternary Complex

The efficacy of a PROTAC hinges on its ability to form a stable ternary complex with the target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism Figure 1. PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 PROTAC Action Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-(S)-KT109-E3) E3_Ligase E3 Ligase (e.g., Cereblon) Ub Ubiquitin Ubiquitination Target Ubiquitination Proteasome Proteasome Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degrades S_KT109 This compound (PROTAC) S_KT109->Target_Protein Binds S_KT109->E3_Ligase Recruits Ternary_Complex->Ubiquitination Induces Ubiquitination->Proteasome Leads to Degradation

Figure 1. PROTAC Mechanism of Action

Comparative Analysis: this compound vs. KT195

To validate KT195 as a negative control, a series of experiments comparing its activity to that of this compound are required. The key hypothesis is that KT195, due to a subtle structural difference (e.g., being an inactive enantiomer), will fail to efficiently induce the degradation of the target protein.

ParameterThis compound (Expected Outcome)KT195 (Expected Outcome)Rationale
Target Protein Binding High Affinity (Low IC50/Kd)High Affinity (Low IC50/Kd)Both molecules should bind the target protein as they share the same warhead.
Cereblon (E3 Ligase) Binding High Affinity (Low IC50/Kd)Low to No Affinity (High IC50/Kd)The key difference should be in the E3 ligase binder, rendering KT195 unable to recruit Cereblon.
Target Protein Degradation Potent Degradation (Low DC50)No or Minimal DegradationInability to recruit Cereblon will prevent the formation of a productive ternary complex and subsequent degradation.
Cell Viability Specific cytotoxicity in cells dependent on the target proteinNo specific cytotoxicityLack of degradation should result in no downstream anti-proliferative or cytotoxic effects.

Table 1. Expected Comparative Performance of this compound and KT195.

Experimental Protocols

Cereblon Binding Affinity Assay

Objective: To quantify the binding affinity of this compound and KT195 to Cereblon.

Method: A competitive binding assay, such as a Time-Resolved Fluorescence Energy Transfer (TR-FRET) or a fluorescence polarization (FP) assay, can be employed.

Protocol Outline (TR-FRET):

  • Recombinant GST-tagged human Cereblon protein is incubated with an anti-GST antibody labeled with a FRET donor (e.g., Europium cryptate).

  • A fluorescently labeled ligand for Cereblon (e.g., Thalidomide-Red) is added, which acts as the FRET acceptor.

  • Increasing concentrations of this compound or KT195 are added to compete with the fluorescent ligand for binding to Cereblon.

  • The FRET signal is measured. A decrease in the FRET signal indicates displacement of the fluorescent ligand by the test compound.

  • IC50 values are calculated from the dose-response curves.

Cereblon_Binding_Assay Figure 2. Cereblon Binding Assay Workflow Start Start: Prepare Assay Plate Add_CRBN Add GST-Cereblon & Anti-GST-Eu Start->Add_CRBN Add_Ligand Add Fluorescent Ligand (Acceptor) Add_CRBN->Add_Ligand Add_Compound Add this compound or KT195 (Competitor) Add_Ligand->Add_Compound Incubate Incubate Add_Compound->Incubate Measure_FRET Measure FRET Signal Incubate->Measure_FRET Analyze Analyze Data & Calculate IC50 Measure_FRET->Analyze

Figure 2. Cereblon Binding Assay Workflow
Target Protein Degradation Assay

Objective: To measure the ability of this compound and KT195 to induce the degradation of the target protein in a cellular context.

Method: Western blotting is the gold standard for quantifying protein levels.

Protocol Outline:

  • Cell Culture and Treatment: Plate cells expressing the target protein and treat with a dose-response of this compound and KT195 for a specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.

  • Cell Lysis: Harvest cells and prepare protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE and transfer to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin).

  • Detection and Quantification: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.

  • Data Analysis: Plot the percentage of degradation against the compound concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Western_Blot_Workflow Figure 3. Western Blot Workflow for Degradation Cell_Treatment Treat Cells with This compound / KT195 Cell_Lysis Prepare Cell Lysates Cell_Treatment->Cell_Lysis Protein_Quantification Quantify Protein Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Immunoblotting Immunoblotting Transfer->Immunoblotting Detection Detect & Quantify Bands Immunoblotting->Detection Analysis Calculate DC50 & Dmax Detection->Analysis

Figure 3. Western Blot Workflow for Degradation

Conclusion

A Comparative Guide to the Cross-Validation of (S)-KT109 as a Diacylglycerol Lipase β Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological inhibitor (S)-KT109 with genetic models for the study of diacylglycerol lipase (B570770) β (DAGLβ). The data presented herein is intended to offer an objective analysis of this compound's performance and support its use in validating DAGLβ as a therapeutic target.

Introduction

Diacylglycerol lipase β (DAGLβ) is a key enzyme in the endocannabinoid signaling pathway, primarily responsible for the biosynthesis of 2-arachidonoylglycerol (B1664049) (2-AG), a major endogenous cannabinoid.[1] Dysregulation of the DAGLβ pathway has been implicated in a variety of pathological conditions, including inflammation and pain. This compound is a potent and selective inhibitor of DAGLβ, offering a valuable chemical tool to probe the enzyme's function.[1] This guide cross-validates the pharmacological effects of this compound with genetic knockout models of DAGLβ (Daglb-/- mice), providing a robust assessment of its specificity and utility in preclinical research.

Performance Comparison: this compound vs. Genetic Knockout

The efficacy of this compound in mimicking the phenotype of genetic DAGLβ deletion is a critical validation of its specificity. The following tables summarize quantitative data from comparative studies.

Table 1: In Vitro Inhibitory Activity of this compound and Alternatives

CompoundTargetIC50 (nM)SelectivityReference
This compound DAGLβ 14 Highly selective over DAGLα and other serine hydrolases [1]
KT172DAGLβ11Highly selective over DAGLα and other serine hydrolases[1]
KT195ABHD6>10,000 (for DAGLβ)Control compound, inhibits ABHD6 but not DAGLβ[1]
LEI-105DAGLα/βDual inhibitorPotent inhibitor of both DAGLα and DAGLβ[2]
DO34DAGLα/βDual inhibitorDual inhibitor used in inflammatory pain models[3]

Table 2: Comparative Effects of this compound and Daglb-/- on Lipid Mediators in Macrophages

Treatment/Genotype2-Arachidonoylglycerol (2-AG) LevelArachidonic Acid (AA) LevelProstaglandin (PGE2) LevelReference
Wild-Type (Vehicle)BaselineBaselineBaseline[1]
Wild-Type + this compound Significantly Reduced Significantly Reduced Significantly Reduced [1]
Daglb-/- Significantly Reduced Significantly Reduced Significantly Reduced [1]

Table 3: Comparative Effects of this compound and Daglb-/- on Inflammatory Response in Macrophages

Treatment/GenotypeLipopolysaccharide (LPS)-stimulated TNF-α releaseReference
Wild-Type (Vehicle)Baseline[1]
Wild-Type + this compound Significantly Reduced [1]
Daglb-/- Significantly Reduced [1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are summaries of key experimental protocols used in the characterization of this compound.

Competitive Activity-Based Protein Profiling (ABPP)

This technique is used to assess the potency and selectivity of inhibitors against their enzyme targets in a complex biological sample.

  • Proteome Preparation: Tissues or cells are homogenized and centrifuged to isolate the desired protein fraction (e.g., membrane or cytosolic proteome).

  • Inhibitor Incubation: The proteome is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) or a vehicle control for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • Probe Labeling: A broad-spectrum activity-based probe (e.g., a fluorophosphonate-rhodamine probe for serine hydrolases) is added to the mixture and incubated to label the active enzymes that were not blocked by the inhibitor.

  • Analysis: The reaction is quenched, and the proteins are separated by SDS-PAGE. The fluorescence of the labeled enzymes is visualized using a gel scanner. A decrease in fluorescence intensity in the inhibitor-treated samples compared to the vehicle control indicates target engagement by the inhibitor. IC50 values are calculated from the dose-response curves.[4][5]

Lipid Analysis in Macrophages using Liquid Chromatography-Mass Spectrometry (LC-MS)

This method allows for the precise quantification of various lipid species, including endocannabinoids and their metabolites.

  • Cell Culture and Treatment: Macrophages are cultured and treated with the inhibitor (e.g., this compound) or vehicle.

  • Lipid Extraction: Lipids are extracted from the cells using a biphasic solvent system (e.g., a mixture of chloroform, methanol, and water). The organic phase containing the lipids is collected.

  • Sample Preparation: The extracted lipids are dried under nitrogen and reconstituted in an appropriate solvent for LC-MS analysis.

  • LC-MS Analysis: The lipid samples are injected into a liquid chromatograph to separate the different lipid species based on their physicochemical properties. The separated lipids are then introduced into a mass spectrometer, which ionizes the molecules and measures their mass-to-charge ratio for identification and quantification.[6]

Visualizing the Mechanism of Action

To understand the context of this compound's activity, it is essential to visualize the signaling pathway in which DAGLβ operates.

DAGL_Pathway cluster_upstream Upstream Signaling cluster_DAGL DAGLβ Inhibition cluster_downstream Downstream Effects GPCR GPCR Activation PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG DAGL_beta DAGLβ DAG->DAGL_beta substrate Two_AG 2-Arachidonoylglycerol (2-AG) DAGL_beta->Two_AG produces S_KT109 This compound S_KT109->DAGL_beta inhibits MAGL Monoacylglycerol Lipase (MAGL) Two_AG->MAGL hydrolyzed by CB_receptors Cannabinoid Receptors (CB1/CB2) Two_AG->CB_receptors activates AA Arachidonic Acid (AA) MAGL->AA PGs Prostaglandins (PGs) AA->PGs converted to Inflammation Inflammation PGs->Inflammation promotes CB_receptors->Inflammation modulates

Caption: Signaling pathway of DAGLβ and the inhibitory action of this compound.

Experimental_Workflow cluster_pharmacological Pharmacological Model cluster_genetic Genetic Model cluster_comparison Cross-Validation WT_mice Wild-Type Mice KT109_treatment Treatment with this compound WT_mice->KT109_treatment WT_macrophages Isolate Macrophages KT109_treatment->WT_macrophages WT_analysis Analyze Lipid & Inflammatory Markers WT_macrophages->WT_analysis Comparison Compare Results WT_analysis->Comparison KO_mice Daglb-/- Mice KO_macrophages Isolate Macrophages KO_mice->KO_macrophages KO_analysis Analyze Lipid & Inflammatory Markers KO_macrophages->KO_analysis KO_analysis->Comparison

Caption: Workflow for cross-validating this compound with a genetic model.

Conclusion

The data presented in this guide demonstrates a strong correlation between the pharmacological inhibition of DAGLβ by this compound and the genetic deletion of the Daglb gene. This compound effectively reduces the levels of 2-AG and downstream inflammatory mediators in a manner comparable to that observed in Daglb-/- mice. This robust cross-validation supports the use of this compound as a selective and reliable tool for investigating the physiological and pathophysiological roles of DAGLβ. For researchers in drug development, this compound represents a validated chemical probe for assessing the therapeutic potential of targeting DAGLβ in inflammatory and pain-related disorders.

References

Independent Verification of (S)-KT109's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the diacylglycerol lipase-β (DAGLβ) inhibitor, (S)-KT109, with other relevant compounds. The information presented is collated from independent research to support informed decisions in drug development and scientific investigation.

Introduction to this compound

This compound is a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), an enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG)[1]. By inhibiting DAGLβ, this compound reduces the levels of 2-AG and downstream inflammatory mediators, such as arachidonic acid and prostaglandins[1][2]. This mechanism of action has positioned this compound as a promising therapeutic candidate for inflammatory and neuropathic pain[3][4].

Comparative Analysis of DAGLβ Inhibitors

Several compounds have been developed to target DAGLβ. This section compares this compound with other notable inhibitors based on available experimental data. The compounds included are:

  • (S)-KT172: A close structural analog of this compound.

  • DH376: A non-selective DAGL inhibitor.

  • LEI-105: A reversible and selective dual inhibitor of DAGLα and DAGLβ.

  • (S)-KT195: A structurally similar compound that is inactive against DAGLβ and serves as a negative control, primarily inhibiting α/β-hydrolase domain-containing protein 6 (ABHD6)[2][3].

Table 1: In Vitro Potency and Selectivity of DAGLβ Inhibitors
CompoundTarget(s)IC50 (DAGLβ)Selectivity (over DAGLα)Off-Targets NotedReference
This compound DAGLβ14 nM (in Neuro2A cells)[1], 42 nM[1]~60-foldABHD6, PLA2G7 (IC50 = 1 µM)[1][2]
(S)-KT172 DAGLβ11 nM (in Neuro2A cells)[2]~2.3-foldABHD6, slight cross-reactivity with MGLL (IC50 = 5 µM)[2][5]
DH376 DAGLα/βNot specifiedNon-selectiveNot specified[6][7]
LEI-105 DAGLα/βpIC50 = 7.3 ± 0.07Dual inhibitorNo significant activity against ABHD6, ABHD12, MAGL, FAAH[8][9]
(S)-KT195 ABHD6Inactive against DAGLβN/APrimarily inhibits ABHD6[2][3]
Table 2: In Vivo Effects of DAGLβ Inhibitors in Mouse Models
CompoundModelKey FindingsReference
This compound LPS-induced inflammatory painReverses allodynia in a dose-dependent manner.[3]
Chronic Constrictive Injury (CCI) & Chemotherapy-Induced Neuropathic Pain (CINP)Reverses allodynia.[3]
Sickle Cell Disease (SCD) PainReduces mechanical and heat hyperalgesia.[10]
(S)-KT195 LPS-induced inflammatory painNo significant effect on allodynia.[3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

DAGL_Pathway DAG Diacylglycerol (DAG) DAGL_beta DAGLβ DAG->DAGL_beta Substrate Two_AG 2-Arachidonoylglycerol (2-AG) DAGL_beta->Two_AG Biosynthesis AA Arachidonic Acid Two_AG->AA Hydrolysis PGs Prostaglandins AA->PGs COX enzymes Inflammation Inflammation & Pain PGs->Inflammation KT109 This compound KT109->DAGL_beta Inhibition

Figure 1: Simplified signaling pathway of DAGLβ and the inhibitory action of this compound.

ABPP_Workflow cluster_0 Competitive ABPP for Inhibitor Profiling Proteome Cell/Tissue Proteome Incubation1 Pre-incubation Proteome->Incubation1 Inhibitor Test Inhibitor (this compound, etc.) Inhibitor->Incubation1 ABP Activity-Based Probe (e.g., HT-01) Incubation2 Incubation ABP->Incubation2 Incubation1->Incubation2 Analysis SDS-PAGE / LC-MS Incubation2->Analysis Results Quantify Target Engagement Analysis->Results

Figure 2: General experimental workflow for competitive activity-based protein profiling (ABPP).

Experimental Methodologies

Competitive Activity-Based Protein Profiling (ABPP)

This technique is employed to determine the potency and selectivity of inhibitors against a panel of enzymes in a complex biological sample.

  • Principle: A test inhibitor (e.g., this compound) competes with a broad-spectrum activity-based probe (ABP) for binding to the active site of target enzymes. The degree of inhibition is quantified by the reduction in ABP labeling.

  • General Protocol:

    • A cell or tissue proteome is pre-incubated with the test inhibitor at varying concentrations.

    • An ABP with a reporter tag (e.g., a fluorophore or biotin) is added to the mixture.

    • The proteome is then separated by SDS-PAGE, and the fluorescence of probe-labeled enzymes is visualized in-gel. Alternatively, for a more comprehensive analysis, the probe-labeled proteins are enriched and identified by liquid chromatography-mass spectrometry (LC-MS)[11].

    • The potency of the inhibitor is determined by the concentration at which it prevents 50% of the ABP labeling (IC50).

In Vivo Mouse Models of Pain

These models are used to assess the efficacy of analgesic compounds in a living organism.

  • LPS-Induced Inflammatory Pain Model:

    • Lipopolysaccharide (LPS) is injected into the plantar surface of a mouse's hind paw to induce localized inflammation and hypersensitivity to mechanical stimuli (allodynia).

    • The test compound (e.g., this compound) is administered, typically via intraperitoneal (i.p.) injection, at various doses.

    • Mechanical allodynia is measured at different time points using von Frey filaments. A reduction in paw withdrawal threshold indicates an analgesic effect[3].

  • Chronic Constrictive Injury (CCI) and Chemotherapy-Induced Neuropathic Pain (CINP) Models:

    • Neuropathic pain is induced either by surgical ligation of the sciatic nerve (CCI) or by administration of a chemotherapeutic agent like paclitaxel (B517696) (CINP).

    • The test compound is administered, and its effect on mechanical allodynia and thermal hyperalgesia is assessed over time[3].

Conclusion

Independent studies confirm that this compound is a potent and selective inhibitor of DAGLβ with demonstrated efficacy in preclinical models of pain and inflammation. Comparative data with other DAGLβ inhibitors, such as (S)-KT172, and the use of the negative control (S)-KT195, solidify the role of DAGLβ as a therapeutic target. The experimental protocols outlined provide a basis for the continued investigation and verification of this compound and other modulators of the endocannabinoid system. Further head-to-head comparative studies are warranted to fully delineate the therapeutic potential of these compounds.

References

(S)-KT109: A Comparative Benchmarking Guide for a Selective DAGLβ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of (S)-KT109, a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), against other industry-standard inhibitors. The data presented herein is intended to assist researchers in making informed decisions for their experimental designs.

Introduction to this compound

This compound is a novel, isoform-selective inhibitor of DAGLβ, an enzyme pivotal in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1] 2-AG is a key signaling molecule involved in a multitude of physiological processes, including neurotransmission, inflammation, and pain perception. DAGLβ, in particular, plays a significant role in regulating 2-AG levels in immune cells like macrophages, making it a compelling target for therapeutic intervention in inflammatory diseases.[1][2][3] this compound offers a valuable tool for dissecting the specific roles of DAGLβ in these pathways.

Performance Benchmarking

The inhibitory activity of this compound has been rigorously benchmarked against other known DAGL inhibitors. The following tables summarize the half-maximal inhibitory concentrations (IC50) for this compound and its comparators against DAGLβ, its isoform DAGLα, and the common off-target enzyme α/β-hydrolase domain-containing protein 6 (ABHD6).

Table 1: Inhibitor Potency (IC50) Against Diacylglycerol Lipases (DAGL)
InhibitorDAGLβ IC50 (nM)DAGLα IC50 (nM)Selectivity (DAGLα/DAGLβ)
This compound 42 [4]2300 [1]~55-fold
(R)-KT1090.79[4]25.12[5]~32-fold
KT17211[4]140[1]~13-fold
LEI105pIC50 = 7.3 (50 nM)[6]pIC50 = 8.5 (3.16 nM)[6]0.06-fold (favors DAGLα)
RHC-802674000[7]--
Tetrahydrolipstatin (THL)--Non-selective

Note: A higher selectivity ratio indicates greater selectivity for DAGLβ over DAGLα. IC50 values can vary slightly depending on the assay conditions.

Table 2: Off-Target Activity Profile
InhibitorABHD6 IC50 (nM)Other Notable Off-Targets
This compound 630.9 [5]PLA2G7 (IC50 = 1 µM)[4]
(R)-KT1092.51[5]-
KT1725[1]MGLL (IC50 = 5 µM)
KT195 (Negative Control)10[1]Negligible activity against DAGLβ[1]
LEI105No inhibition observed[6]No activity on FAAH, MAGL, ABHD12[6]
RHC-80267-FAAH, PLA2, HSL, AChE[7]

Signaling Pathway of DAGLβ in Inflammation

DAGLβ is a key enzyme in the inflammatory cascade within macrophages. Upon stimulation by inflammatory signals, DAGLβ catalyzes the hydrolysis of diacylglycerol (DAG) to produce 2-AG. 2-AG can then be further metabolized by cyclooxygenase-2 (COX-2) to generate pro-inflammatory prostaglandins, such as PGE2. Furthermore, 2-AG acts as an endocannabinoid, signaling through cannabinoid receptors (CB1 and CB2). Inhibition of DAGLβ by this compound effectively reduces the downstream production of these pro-inflammatory mediators.

DAGLb_Signaling_Pathway cluster_membrane Cell Membrane DAG Diacylglycerol (DAG) DAGLb DAGLβ DAG->DAGLb TwoAG 2-Arachidonoylglycerol (2-AG) DAGLb->TwoAG Hydrolysis COX2 COX-2 TwoAG->COX2 Metabolism PGs Prostaglandins (e.g., PGE2) COX2->PGs Inflammation Inflammatory Response PGs->Inflammation sKT109 This compound sKT109->DAGLb

DAGLβ signaling pathway in inflammation.

Experimental Protocols

A key method for determining inhibitor potency and selectivity is Competitive Activity-Based Protein Profiling (ABPP) .

Objective: To determine the IC50 values of inhibitors against serine hydrolases, including DAGLβ, in a complex proteome.

Materials:

  • Cell lysates or tissue proteomes expressing the target enzyme.

  • Broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rh, a fluorophosphonate probe with a rhodamine tag).

  • This compound and other inhibitors of interest.

  • SDS-PAGE gels and fluorescence gel scanner.

  • Appropriate buffers and reagents.

Methodology:

  • Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer.

  • Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of the inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • Probe Labeling: Add the activity-based probe (e.g., FP-Rh) to each reaction and incubate for a specific duration to allow covalent labeling of active serine hydrolases.

  • Quenching and SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

  • Fluorescence Scanning: Visualize the labeled enzymes using a fluorescence gel scanner. The intensity of the fluorescent band corresponding to the target enzyme will decrease with increasing inhibitor concentration.

  • Data Analysis: Quantify the fluorescence intensity of the target enzyme band for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

ABPP_Workflow Proteome 1. Prepare Proteome (Cell/Tissue Lysate) Incubation 2. Incubate with Inhibitor (Varying Concentrations) Proteome->Incubation Probe 3. Add Activity-Based Probe (e.g., FP-Rh) Incubation->Probe SDS_PAGE 4. SDS-PAGE Separation Probe->SDS_PAGE Scan 5. Fluorescence Gel Scanning SDS_PAGE->Scan Analysis 6. Data Analysis (Quantification & IC50 Calculation) Scan->Analysis Result IC50 Value Analysis->Result

Competitive ABPP experimental workflow.

Conclusion

References

Safety Operating Guide

Proper Disposal Procedures for (S)-KT109

Author: BenchChem Technical Support Team. Date: December 2025

The following guidelines provide essential safety and logistical information for the proper disposal of (S)-KT109, a research chemical. These procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory safety protocols.

I. Hazard and Safety Information

This compound is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life[1]. It is imperative to prevent its release into the environment. All personnel handling this compound should be familiar with the information provided in the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Hazard ClassificationPrecautionary Statement
Acute toxicity - oral 4 (H302)P264: Wash thoroughly after handling.[1]
P270: Do not eat, drink or smoke when using this product.[1]
P301+P312: If swallowed: Call a poison center/doctor if you feel unwell.[1]
P330: Rinse mouth.[1]
Aquatic Chronic 4 (H413)P273: Avoid release to the environment.[1]
DisposalP501: Dispose of contents/container in accordance with local/regional/national/international regulations.

II. Disposal of this compound Waste

Unused or waste this compound, including contaminated materials, must be disposed of as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash[2].

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound, including any solutions or mixtures containing the compound, in a designated hazardous waste container.

    • The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid[3].

    • Ensure the container is clearly labeled with the words "Hazardous Waste" and the full chemical name: "(S)-(4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylmethyl)-1-piperidinyl]-methanone"[3].

  • Storage of Waste:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Segregate the this compound waste from incompatible materials to prevent hazardous reactions[2][4].

    • Keep the waste container closed at all times, except when adding waste[2][3].

  • Disposal of Contaminated Labware:

    • Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with this compound should be collected in a designated, lined container for solid hazardous waste.

    • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste[2][5]. Subsequent rinses may also need to be collected, depending on institutional policies.

  • Disposal of Empty Containers:

    • The original container of this compound must be triple-rinsed with a suitable solvent (e.g., ethanol, acetone).

    • The first rinseate must be collected and disposed of as hazardous waste[2][3].

    • After triple-rinsing and air-drying in a well-ventilated area (such as a fume hood), the empty container can typically be disposed of in the regular trash, after defacing the original label[5]. Consult your institution's specific policies on empty container disposal.

  • Arranging for Waste Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste[2][6][7].

    • Do not allow hazardous waste to accumulate in the laboratory for extended periods[2].

III. Experimental Workflow & Disposal Pathway

The following diagram illustrates the decision-making process and proper workflow for the disposal of this compound and associated materials.

G cluster_generation Waste Generation cluster_disposal Disposal Pathway A Unused this compound or Contaminated Solutions D Collect in Labeled Hazardous Waste Container A->D B Contaminated Labware (disposable/non-disposable) E Solid Hazardous Waste (e.g., lined bin) B->E C Empty this compound Container F Triple-Rinse Container C->F I Store in Satellite Accumulation Area D->I E->I G Collect First Rinseate as Hazardous Waste F->G H Dispose of Rinsed Container (Deface Label) F->H After rinsing G->D J Contact EHS for Pickup I->J

Caption: Disposal workflow for this compound and related materials.

This guidance is intended to supplement, not replace, your institution's specific chemical hygiene and hazardous waste management plans. Always consult with your local EHS office for clarification on policies and procedures.

References

Personal protective equipment for handling (S)-KT109

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (S)-KT109

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are based on available safety data and general laboratory best practices for handling potent kinase inhibitors.

This compound (CAS Number: 1402612-55-8) is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life[1]. Therefore, stringent adherence to personal protective equipment (PPE) protocols and safe handling practices is mandatory to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound. The required level of protection depends on the specific laboratory activity being performed. The following table summarizes the recommended PPE.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.[2] Gloves: Two pairs of nitrile gloves (double-gloving) to be changed immediately upon contamination.[2] Eye Protection: Chemical splash goggles to provide a complete seal around the eyes.[2] Lab Coat: A dedicated lab coat, preferably disposable or made of a non-absorbent material.[2] Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[2]
Solution Preparation and Handling Gloves: Two pairs of nitrile gloves.[2] Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[2] Lab Coat: Standard laboratory coat.[2] Ventilation: Work should be conducted in a chemical fume hood.[2][3]
Cell Culture and In Vitro Assays Gloves: Nitrile gloves.[2] Eye Protection: Safety glasses with side shields.[2][3] Lab Coat: Standard laboratory coat.[2] Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[2]
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves.[2] Eye Protection: Chemical splash goggles.[2] Lab Coat: Standard laboratory coat.[2]

Experimental Protocols

Standard Operating Procedure for Handling this compound

1. Designated Area:

  • All work with this compound should be conducted in a designated and clearly marked area within the laboratory.[2]

2. Engineering Controls:

  • All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[2][3]

3. Personal Protective Equipment (PPE) Donning and Doffing:

Donning Sequence:

  • Outer Gloves: Don the first pair of nitrile gloves.

  • Gown/Lab Coat: Wear a clean, buttoned lab coat. For handling the solid form, a disposable or non-absorbent coat is preferred.[2]

  • Respiratory Protection: If handling the solid form, wear a NIOSH-approved N95 or higher-rated respirator.[2]

  • Eye Protection: Wear chemical splash goggles or safety glasses with side shields, depending on the task.[2]

  • Inner Gloves: Don a second pair of nitrile gloves, ensuring they go over the cuffs of the lab coat.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.

  • Gown/Lab Coat: Unbutton and remove the lab coat, folding the contaminated side inward. Dispose of it in the appropriate waste stream.

  • Eye Protection: Remove eye protection.

  • Respiratory Protection: Remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves and dispose of them.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

4. Spill Management:

  • In case of a spill, evacuate the area and prevent entry.

  • For small spills, wear appropriate PPE (respirator, double gloves, lab coat, and eye protection) and cover the spill with an absorbent material.

  • Collect the absorbed material into a sealed, labeled hazardous waste container.

  • Clean the spill area with an appropriate deactivating agent or soap and water.

Operational and Disposal Plans

Storage and Handling
  • Receipt and Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.[2]

  • Inventory: Document the receipt, quantity, and storage location in the laboratory's chemical inventory.[2]

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2] The container should be tightly sealed and clearly labeled.[2][3]

Waste Disposal
  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., pipette tips, gloves, disposable lab coats) in a dedicated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed hazardous waste container.

  • Contaminated Sharps: Dispose of any contaminated sharps in a puncture-resistant sharps container labeled for hazardous chemical waste.

  • Regulations: All disposal must be in accordance with local, state, and federal regulations.

Visualizations

PPE_Decision_Workflow cluster_start Start cluster_tasks Task Assessment cluster_ppe Required PPE start Identify Experimental Task weighing Weighing/Aliquoting Solid start->weighing Solid Form solution Solution Preparation start->solution Liquid Form invitro In Vitro Assay start->invitro Cell-Based disposal Waste Disposal start->disposal Disposal ppe_high Respirator (N95+) Double Nitrile Gloves Chemical Splash Goggles Disposable Lab Coat Fume Hood weighing->ppe_high ppe_medium Double Nitrile Gloves Chemical Splash Goggles Lab Coat Fume Hood solution->ppe_medium ppe_low Nitrile Gloves Safety Glasses Lab Coat Biosafety Cabinet invitro->ppe_low ppe_disposal Heavy-Duty Nitrile Gloves Chemical Splash Goggles Lab Coat disposal->ppe_disposal

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.